Technical Documentation Center

(R)-Meranzin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Meranzin

Core Science & Biosynthesis

Foundational

(R)-Meranzin chemical structure and molecular weight

Structural Characterization, Isolation Methodologies, and Pharmacological Mechanisms Executive Summary (R)-Meranzin (CAS: 489-53-2) is a bioactive prenylated coumarin derivative predominantly isolated from the Rutaceae f...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Isolation Methodologies, and Pharmacological Mechanisms

Executive Summary

(R)-Meranzin (CAS: 489-53-2) is a bioactive prenylated coumarin derivative predominantly isolated from the Rutaceae family, specifically Citrus aurantium (Bitter Orange) and Murraya exotica. Distinguished by its 7-methoxy-8-(3,3-dimethyloxiran-2-yl)methyl moiety, the compound possesses a unique epoxide ring that governs both its reactivity and pharmacological profile.

This technical guide provides a rigorous analysis of (R)-Meranzin, moving beyond basic identification to cover extraction protocols, validated pharmacological pathways (specifically


-adrenergic modulation), and pharmacokinetic transformations. It is designed for researchers requiring actionable data for experimental design and drug development.

Chemical Constitution & Physical Properties

The stereochemical configuration of Meranzin is critical. The (R)-enantiomer is the naturally occurring form often cited in pharmacological studies regarding antidepressant and prokinetic activities. Researchers must verify enantiomeric purity using chiral HPLC or specific optical rotation analysis, as the biological activity of the (S)-enantiomer (often synthesized or present in racemic mixtures) may differ.

Table 1: Physicochemical Profile of (R)-Meranzin
PropertyDataTechnical Notes
IUPAC Name 7-methoxy-8-[(2R)-3,3-dimethyloxiran-2-yl]methylchromen-2-oneThe (R) designation refers to the chiral center at the epoxide ring.
Common Name (R)-MeranzinOften referred to simply as "Meranzin" in older literature; verify stereochemistry.
CAS Registry 489-53-2 Note: CAS 23971-42-8 often refers to the (S)-isomer or generic entries.
Molecular Formula

Molecular Weight 260.29 g/mol Monoisotopic Mass: 260.1049 Da
Physical State White Crystalline Solid
Solubility DMSO (>10 mg/mL), Methanol, EthanolPoorly soluble in water; requires co-solvents for aqueous bioassays.
Melting Point 98–100 °CPurity dependent.
Key Functional Groups Coumarin lactone, Epoxide (Oxirane), MethoxyThe epoxide is susceptible to hydrolysis, forming Meranzin Hydrate.

Biosynthesis & Isolation Protocol

Biosynthetic Origin

(R)-Meranzin is derived from the phenylpropanoid pathway. The core coumarin structure (umbelliferone) undergoes prenylation at the C-8 position to form osthole, which is subsequently epoxidized. This epoxidation is stereoselective in enzymatic systems, yielding the (R)-configuration.

Laboratory-Scale Isolation Protocol

The following protocol is optimized for the isolation of a coumarin-rich fraction containing (R)-Meranzin from Citrus aurantium dried peels.

Prerequisites:

  • Starting Material: Dried, pulverized peels of C. aurantium.[1]

  • Solvents: Ethanol (95%), Petroleum Ether, Ethyl Acetate, n-Butanol.

  • Detection: HPLC-UV (320 nm) or TLC (Visualization: 10%

    
     in EtOH).
    

Step-by-Step Methodology:

  • Extraction:

    • Macerate 1.0 kg of dried powder in 10 L of 70-95% Ethanol for 24 hours at room temperature.

    • Rationale: High ethanol concentration targets the lipophilic coumarins while minimizing extraction of water-soluble polysaccharides.

    • Filter and concentrate the supernatant under reduced pressure (Rotavap) at 50°C to obtain a crude residue.

  • Liquid-Liquid Partitioning (The "Clean-Up"):

    • Suspend the crude residue in 1.0 L of distilled water.

    • Wash 1: Partition with Petroleum Ether (

      
       L). Discard the organic layer (removes chlorophyll and highly non-polar waxes).
      
    • Extraction: Partition the aqueous phase with Ethyl Acetate (

      
       L).
      
    • Critical Checkpoint: (R)-Meranzin concentrates in the Ethyl Acetate fraction. Collect this phase.

    • (Optional) The remaining aqueous phase can be extracted with n-Butanol to recover glycosides (e.g., naringin), but Meranzin is in the EtOAc layer.

  • Chromatographic Purification:

    • Load the EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Petroleum Ether : Ethyl Acetate (starting 100:0

      
       70:30).
      
    • (R)-Meranzin typically elutes in fractions corresponding to 15-20% Ethyl Acetate.

    • Crystallization: Recrystallize active fractions from Methanol to yield needle-like crystals.

Diagram 1: Isolation Workflow

IsolationProtocol RawMaterial Dried C. aurantium Peels EthanolExt Ethanol Extraction (95%) Concentration RawMaterial->EthanolExt Maceration 24h Crude Crude Residue (Suspended in H2O) EthanolExt->Crude Evaporation PetEther Petroleum Ether Wash (Remove Waxes/Lipids) Crude->PetEther Liquid-Liquid Ext EtOAcPart Ethyl Acetate Partition (Target Phase) PetEther->EtOAcPart Aqueous Phase Extracted with EtOAc Silica Silica Gel Column (Pet Ether : EtOAc Gradient) EtOAcPart->Silica Load Organic Fraction Crystallization Recrystallization (MeOH) Yield: (R)-Meranzin Silica->Crystallization Elution at ~20% EtOAc

Caption: Workflow for the isolation of (R)-Meranzin from plant matrix, highlighting polarity-based partitioning logic.

Pharmacological Mechanisms

(R)-Meranzin exhibits a dual-action profile, impacting both the Central Nervous System (CNS) and the Gastrointestinal (GI) system. This "Brain-Gut Axis" modulation is a distinct advantage in treating functional dyspepsia comorbid with depression.

Antidepressant Activity via -Adrenoceptors

Research indicates that (R)-Meranzin acts as an antagonist at presynaptic


-adrenergic receptors.
  • Mechanism: Blockade of presynaptic

    
    -autoreceptors prevents the negative feedback loop that normally inhibits norepinephrine (NE) release.
    
  • Result: Increased synaptic concentration of NE, leading to antidepressant effects similar to those observed with mirtazapine or yohimbine, but with a distinct side-effect profile.

Prokinetic Activity via H1 Receptors

In the GI tract, (R)-Meranzin accelerates gastric emptying.

  • Mechanism: Stimulation of

    
    -histaminergic receptors.[][3][4]
    
  • Validation: Effects are blocked by diphenhydramine (

    
     antagonist) but not by atropine, distinguishing its mechanism from cholinergic prokinetics.
    
Diagram 2: Mechanism of Action (Brain-Gut Axis)

Mechanism cluster_CNS CNS (Depression Model) cluster_GI Gastrointestinal Tract Meranzin (R)-Meranzin Alpha2 Alpha-2 Adrenergic Receptor (Presynaptic) Meranzin->Alpha2 Antagonism H1 H1-Histamine Receptor Meranzin->H1 Agonism NE_Release Inhibit Negative Feedback (Increase Synaptic NE) Alpha2->NE_Release Disinhibition Antidepressant Antidepressant Effect NE_Release->Antidepressant Motility Increase Gastric Emptying H1->Motility Activation

Caption: Dual pharmacological pathways of (R)-Meranzin affecting CNS adrenergic signaling and GI histaminergic signaling.

Pharmacokinetics & Metabolism

Understanding the metabolic fate of (R)-Meranzin is crucial for interpreting in vivo data. The epoxide ring is the primary site of metabolic instability.

  • Primary Metabolite: Meranzin Hydrate (CAS: 105519-27-7).

  • Reaction: Hydrolysis of the epoxide ring by epoxide hydrolases.

  • Pharmacokinetic Implication: Meranzin is rapidly absorbed (

    
     h) but also rapidly metabolized. Meranzin Hydrate itself possesses biological activity, contributing to the overall therapeutic effect (prodrug-like behavior).
    
  • Plasma Detection: In rat plasma, a two-compartment model best fits the concentration-time curve.[5]

References

  • PubChem. (2025).[6] (R)-Meranzin Compound Summary. National Library of Medicine.[6] [Link]

  • Xie, Y., et al. (2013).[7] Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared alpha2-adrenoceptor in the brain-gut axis of rats. Neuropharmacology. [Link]

  • Huang, X., et al. (2011). Meranzin hydrate induces similar effect to Fructus Aurantii on intestinal motility through activation of H1 histamine receptors.[][3][4] Journal of Gastrointestinal Surgery. [Link]

  • Liu, Y., et al. (2020). Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract. Frontiers in Pharmacology. [Link]

Sources

Exploratory

Mechanism of Action of (R)-Meranzin in Depression Models

A Technical Guide for Drug Development Professionals Executive Summary (R)-Meranzin (often studied as Meranzin Hydrate, MH) represents a novel class of "dual-action" antidepressant candidates that target the Brain-Gut Ax...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary

(R)-Meranzin (often studied as Meranzin Hydrate, MH) represents a novel class of "dual-action" antidepressant candidates that target the Brain-Gut Axis . Unlike varying SSRIs that primarily target monoamine reuptake transporters, (R)-Meranzin functions through a distinct upstream mechanism: antagonism of α2-adrenergic receptors (α2-ARs) . This blockade initiates a cascade that simultaneously enhances central noradrenergic/serotonergic transmission and stimulates peripheral ghrelin secretion. The subsequent activation of the Ghrelin/GHSR/mTOR/BDNF signaling pathway facilitates rapid synaptic plasticity, distinguishing it from the delayed onset of classical antidepressants.

Pharmacological Profile & Pharmacokinetics

Understanding the kinetic profile of (R)-Meranzin is prerequisite to interpreting its mechanistic efficacy. The compound exhibits a "fast-in, slow-out" profile, beneficial for sustained receptor occupancy.

ParameterValue (Rat Model)Physiological Implication
Tmax ~1.0 hourRapid absorption facilitates acute effects in behavioral assays (e.g., FST).
Half-life (t1/2) > 6.5 hoursSupports once-daily dosing regimens in chronic models.
Distribution Two-compartment modelIndicates extensive tissue distribution, crossing the Blood-Brain Barrier (BBB).
Bioavailability High (Oral)Suitable for intragastric (i.g.) administration in preclinical models.

Key Insight: In chronic mild stress (CMS) models, the absorption of (R)-Meranzin is accelerated compared to controls, suggesting stress-induced alterations in gut permeability or transporter kinetics may actually enhance drug delivery.

Core Mechanisms of Action

The antidepressant efficacy of (R)-Meranzin is driven by three interconnected mechanistic pillars.

Pillar I: α2-Adrenergic Receptor Antagonism (The Trigger)

(R)-Meranzin acts as an antagonist at presynaptic α2-adrenergic autoreceptors and heteroreceptors.

  • Central Effect: Blockade of presynaptic α2-autoreceptors on norepinephrine (NE) neurons prevents the negative feedback loop, thereby increasing synaptic NE concentrations. Similarly, blockade of α2-heteroreceptors on serotonergic terminals enhances 5-HT release.

  • Peripheral Effect (Gut-Brain Link): α2-ARs in the gastrointestinal tract normally inhibit prokinetic hormones. (R)-Meranzin antagonism disinhibits these pathways, directly stimulating the release of Ghrelin from the stomach.

Pillar II: The Ghrelin-GHSR-mTOR Axis (The Effector)

The elevation of circulating acylated ghrelin is the critical differentiator for (R)-Meranzin.

  • Ghrelin Release: (R)-Meranzin increases plasma ghrelin levels.

  • Receptor Activation: Ghrelin crosses the BBB or activates vagal afferents to bind Growth Hormone Secretagogue Receptors (GHSR1a) in the hippocampus and hypothalamus.

  • Intracellular Signaling: GHSR activation triggers the phosphorylation of mTOR (mammalian target of rapamycin).

  • Synaptic Plasticity: Activated mTOR initiates the rapid translation of synaptic proteins, specifically BDNF (Brain-Derived Neurotrophic Factor) and PSD95 (Postsynaptic Density Protein 95).

Validation: The antidepressant effects are abolished in GHSR-knockout mice or by co-administration of [D-Lys3]-GHRP-6 (a GHSR antagonist), confirming this pathway is obligatory.

Pillar III: Anti-Neuroinflammation

Chronic stress elevates pro-inflammatory cytokines (TNF-α, IL-10 imbalances). (R)-Meranzin treatment reverses these elevations in the hippocampus and serum, likely downstream of the mTOR/autophagy regulation or direct vagal anti-inflammatory reflex modulation via the gut-brain axis.

Visualizing the Signaling Pathway

The following diagram illustrates the causal flow from receptor binding to synaptic repair.

MeranzinMechanism cluster_Gut Peripheral (Gut) cluster_Brain Central Nervous System (Hippocampus) Meranzin (R)-Meranzin Alpha2AR α2-Adrenergic Receptor (Blockade) Meranzin->Alpha2AR Antagonizes Ghrelin Ghrelin Release (Stomach) Alpha2AR->Ghrelin Disinhibits NE_5HT ↑ NE & 5-HT Release Alpha2AR->NE_5HT Disinhibits Autoreceptors Vagus Vagal Afferents Ghrelin->Vagus Signaling GHSR GHSR1a Activation Ghrelin->GHSR Crosses BBB / Binds Vagus->GHSR Activates Plasticity Synaptic Repair & Antidepressant Effect NE_5HT->Plasticity Modulation mTOR mTOR Phosphorylation GHSR->mTOR Signaling Cascade BDNF ↑ BDNF & PSD95 Expression mTOR->BDNF Translation Initiation BDNF->Plasticity Neurogenesis

Caption: The dual-pathway mechanism of (R)-Meranzin linking α2-AR blockade to mTOR-mediated synaptic plasticity.

Experimental Protocols

To replicate the mechanistic data, the following validated protocols should be utilized.

Protocol A: Chronic Mild Stress (CMS) & Drug Administration

Objective: Induce depressive-like phenotype and assess reversal by (R)-Meranzin.

  • Animals: Male Sprague-Dawley rats (200–250g).

  • Stress Induction (28 Days): Subject rats to randomized daily stressors:

    • Food/water deprivation (24h)

    • Cage tilt (45°, 24h)

    • Soiled bedding (wet sawdust, 24h)

    • Cold swimming (4°C, 5 min)

    • Tail pinch (1 min)

  • Drug Administration (Days 29-35 or Chronic concurrent):

    • Vehicle: 0.5% CMC-Na.

    • (R)-Meranzin Dose: 2.25 mg/kg (Low) to 9 mg/kg (High), intragastric (i.g.).

    • Positive Control: Fluoxetine (10 mg/kg).

  • Readout: Sucrose Preference Test (SPT) and Forced Swim Test (FST).

Protocol B: Western Blot for mTOR/BDNF (Mechanistic Validation)

Objective: Confirm molecular pathway activation in the hippocampus.

  • Tissue Collection: Decapitate rats 2 hours post-last dose (to capture rapid mTOR signaling).

  • Dissection: Rapidly isolate bilateral hippocampi on ice.

  • Lysis: Homogenize in RIPA buffer with phosphatase inhibitors (critical for p-mTOR detection).

  • Antibodies:

    • Primary: Anti-p-mTOR (Ser2448), Anti-BDNF, Anti-PSD95.

    • Loading Control: Anti-GAPDH or Anti-β-actin.

  • Analysis: Calculate ratio of p-mTOR/total mTOR to assess activation status.

Data Summary: Efficacy vs. Controls

The following table summarizes typical quantitative outcomes observed in (R)-Meranzin studies relative to controls.

AssayModelVehicle (Stress)(R)-Meranzin (High Dose)Mechanism Link
Immobility Time FSTHigh (>180s)Reduced (~80-100s) α2-AR blockade increasing NE/5-HT drive.
Sucrose Preference CMSLow (<60%)Restored (>85%) Reversal of anhedonia via reward circuitry.
Plasma Ghrelin ELISALow/NormalSignificantly Increased Direct stimulation via gut α2-AR antagonism.
Hippocampal BDNF WesternDownregulatedUpregulated Downstream result of mTOR activation.
Gastric Emptying Phenol RedDelayedAccelerated Prokinetic effect via Ghrelin/Cholinergic pathways.
Experimental Workflow Visualization

ExperimentalWorkflow Acclimatization Acclimatization (7 Days) CMS Chronic Mild Stress (28 Days) Acclimatization->CMS Treatment Drug Treatment (Concurrent or Post-Stress) CMS->Treatment Daily i.g. Behavior Behavioral Tests (FST, SPT, OFT) Treatment->Behavior Efficacy Readout Sacrifice Sacrifice & Tissue Collection Behavior->Sacrifice Molecular Molecular Analysis (WB: p-mTOR, BDNF) Sacrifice->Molecular Hippocampus

Caption: Standardized workflow for evaluating (R)-Meranzin efficacy in chronic stress models.

References
  • Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared α2-adrenoceptor in the brain-gut axis of rats in the forced swimming test. Source: Neuropharmacology (2013)

  • Meranzin Hydrate Improves Depression-Like Behaviors and Hypomotility via Ghrelin and Neurocircuitry. Source: Chinese Journal of Integrative Medicine (2022)

  • Merazin Hydrate Produces Rapid Antidepressant Effects Depending on Activating mTOR Signaling by Upregulating Downstream Synaptic Proteins in the Hippocampus. Source: ACS Chemical Neuroscience (2021)

  • Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract. Source: Frontiers in Pharmacology (2020)

  • Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls. Source: Experimental and Therapeutic Medicine (2013)

Foundational

Binding affinity of (R)-Meranzin to alpha-2 adrenergic receptors

The following technical guide details the pharmacological characterization of (R)-Meranzin at -adrenergic receptors. It is designed for researchers investigating the neuropharmacology of natural coumarins.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological characterization of (R)-Meranzin at


-adrenergic receptors. It is designed for researchers investigating the neuropharmacology of natural coumarins.

Technical Whitepaper: Pharmacological Characterization of (R)-Meranzin at -Adrenergic Receptors

Executive Summary

(R)-Meranzin (7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one) is a bioactive coumarin isolate primarily derived from Murraya species (e.g., Murraya exotica, Murraya paniculata). While its metabolite, Meranzin Hydrate (MH), has been extensively characterized for antidepressant effects mediated via


-adrenergic receptor (

-AR) modulation, the specific binding kinetics and affinity (

) of the parent (R)-isomer remain a critical area of investigation for drug development.

This guide provides a rigorous framework for determining the binding affinity of (R)-Meranzin to


-AR subtypes, distinguishing its pharmacological profile from related coumarins, and elucidating its potential as a lead compound for neuropsychiatric indications.

Molecular Mechanism & Target Context[1]

The Target: -Adrenergic Receptor

The


-AR is a G-protein-coupled receptor (GPCR) belonging to the Rhodopsin-like family. It couples primarily to the 

protein, inhibiting adenylyl cyclase and regulating downstream effectors such as cAMP and Protein Kinase A (PKA).[1]
  • Subtypes:

    
    , 
    
    
    
    , and
    
    
    .[1][2][3][4]
  • Physiological Role: Presynaptic autoreceptors (negative feedback on norepinephrine release) and postsynaptic heteroreceptors.

  • Relevance to Meranzin: Behavioral studies indicate that the antidepressant-like effects of Meranzin scaffolds are blocked by yohimbine (a selective

    
     antagonist), suggesting an agonistic or positive modulatory mechanism at the receptor level.
    
Signaling Pathway & Intervention

The following diagram illustrates the canonical


-AR signaling cascade and the hypothesized intervention point of (R)-Meranzin.

Alpha2_Signaling cluster_membrane Plasma Membrane Meranzin (R)-Meranzin (Ligand) Alpha2AR α2-Adrenergic Receptor (GPCR) Meranzin->Alpha2AR Binding (Ki) Gi_Protein Gi/o Protein (Heterotrimer) Alpha2AR->Gi_Protein Activation AC Adenylyl Cyclase (Effector) Gi_Protein->AC Inhibition NE_Release Norepinephrine Release (Presynaptic) Gi_Protein->NE_Release Inhibition (Autoreceptor Effect) cAMP cAMP Levels (Second Messenger) AC->cAMP Decrease PKA Protein Kinase A (Downstream) cAMP->PKA Reduced Activity

Figure 1: Hypothesized signaling cascade.[5][1] (R)-Meranzin binding activates


, leading to AC inhibition. In presynaptic neurons, this typically reduces NE release; however, postsynaptic activation or desensitization may drive antidepressant effects.

Experimental Protocols: Determination of Binding Affinity

To definitively calculate the inhibition constant (


) for (R)-Meranzin, a Radioligand Competition Binding Assay  is the gold standard. This protocol uses a high-affinity radioligand to compete with the test compound.
Materials & Reagents[6]
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human

    
    -AR (Clone H13).
    
  • Radioligand:

    
    -RX821002 (Antagonist, high selectivity) or 
    
    
    
    -UK14304 (Agonist).
    • Note: Use

      
      -RX821002 to determine affinity for the total receptor population (G-protein coupled and uncoupled).
      
  • Non-Specific Binder: 10

    
    M Phentolamine or Yohimbine.[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Protocol Workflow

The following workflow ensures data integrity and reproducibility.

Binding_Protocol Step1 Membrane Prep (CHO-hα2A) Step2 Incubation Setup (96-well plate) Step1->Step2 Step3 Add (R)-Meranzin (10^-10 to 10^-5 M) Step2->Step3 Step4 Add [3H]-Ligand (~Kd concentration) Step3->Step4 Step5 Equilibrium (60 min @ 25°C) Step4->Step5 Step6 Filtration (GF/B Filters) Step5->Step6 Step7 Scintillation Counting (CPM Measurement) Step6->Step7

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Detailed Methodology
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a final concentration of 5–10

    
    g protein/well.
    
  • Competition Curve: Prepare 12 serial dilutions of (R)-Meranzin in DMSO (final DMSO concentration <1%).

  • Incubation:

    • Add 50

      
      L (R)-Meranzin dilution.
      
    • Add 50

      
      L 
      
      
      
      -RX821002 (Final conc. ~1-2 nM).
    • Add 100

      
      L membrane suspension.
      
    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

Data Analysis & Interpretation

Calculation of and

Raw CPM data must be normalized to % Specific Binding. The


 is determined by fitting the data to a non-linear regression model (one-site competition).

The Cheng-Prusoff Equation:



  • 
     : Inhibition constant (Binding Affinity).
    
  • 
     : Concentration of (R)-Meranzin displacing 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used in the assay.
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting Affinity Values

Based on structural analogs (e.g., Meranzin Hydrate) and standard


 ligands, the following reference ranges apply:
Compound ClassTypical

Range (nM)
Interpretation
High Affinity < 10 nMPotent binder (e.g., Dexmedetomidine, Yohimbine).[5] Likely therapeutic at low doses.
Moderate Affinity 10 - 100 nMSignificant interaction. Common for secondary metabolites.
Low Affinity > 1,000 nM (1

M)
Weak interaction. Effects may be off-target or require high accumulation.

Note on Stereochemistry: (R)-Meranzin is the naturally occurring enantiomer. Synthetic racemates may show lower apparent affinity if the (S)-enantiomer is inactive or acts as a competitive inhibitor. Ensure the certificate of analysis confirms >98% enantiomeric excess (ee).

Computational Prediction (Molecular Docking)

If wet-lab data is unavailable, molecular docking provides a structural hypothesis.

  • PDB Template: Human

    
    -AR in complex with an antagonist (PDB ID: 6K41 ) or agonist (PDB ID: 6K42 ).
    
  • Binding Pocket: The orthosteric pocket is defined by residues Asp113 (essential for aminergic binding), Phe412 , and Val114 .

  • Interaction Hypothesis: The coumarin lactone ring of (R)-Meranzin is predicted to engage in

    
    -
    
    
    
    stacking with Phe412 , while the carbonyl oxygen may accept a hydrogen bond from Ser200 or Asp113 . The prenyl-derived side chain (distinct in Meranzin vs. Meranzin Hydrate) dictates subtype selectivity and hydrophobic fit.

References

  • Xie, Y., et al. (2013).

    
    -adrenoceptor in the brain-gut axis of rats in the forced swimming test." Neuropharmacology. Link
    
  • Yuan, H., et al. (2019). "Structures of the human

    
    -adrenergic receptor in complex with agonists and antagonists." Cell Research. 
    
  • BenchChem. "Application Notes and Protocols for the Experimental Study of

    
    -Adrenergic Receptor Antagonists." Link
    
  • Revvity. "Radioligand Binding Assays: Principles and Practice." Link

  • Gifford Bioscience. "Radioligand Binding Assay Protocol -

    
     Adrenergic Receptors." Link
    

Sources

Exploratory

Natural sources of (R)-Meranzin in Murraya paniculata

The Phytochemical Architecture of Murraya paniculata: A Technical Guide to the Isolation and Characterization of (R)-Meranzin Executive Summary Murraya paniculata (commonly known as Orange Jasmine), a prominent evergreen...

Author: BenchChem Technical Support Team. Date: March 2026

The Phytochemical Architecture of Murraya paniculata: A Technical Guide to the Isolation and Characterization of (R)-Meranzin

Executive Summary

Murraya paniculata (commonly known as Orange Jasmine), a prominent evergreen shrub of the Rutaceae family, is a prolific producer of bioactive secondary metabolites. Among the 413 compounds isolated from the Murraya genus, coumarins constitute approximately 29.3% of the phytochemical matrix[1]. This technical whitepaper provides an in-depth analysis of the natural extraction, stereochemical profiling, and pharmacological relevance of (R)-Meranzin , a highly valued prenylated coumarin derived primarily from the leaves of M. paniculata.

Designed for drug development professionals and natural product chemists, this guide bypasses generic overviews to focus on the causality behind extraction methodologies, ensuring that the protocols described herein serve as self-validating systems for high-yield isolation.

Stereochemistry and Biosynthetic Significance

Meranzin[8-(1,2-epoxy-3-methyl-3-butenyl)-7-methoxy-2H-1-benzopyran-2-one] is an epoxide derivative of osthole[2]. In M. paniculata, the compound predominantly occurs as the (R)-enantiomer.

Mechanistic Insight: The biosynthesis of (R)-meranzin involves the enzymatic epoxidation of the prenyl side chain at the C-8 position of the 7-methoxycoumarin skeleton. This stereospecific epoxidation is critical; the spatial orientation of the oxirane ring dictates the molecule's binding affinity in pharmacological targets. In the plant's natural metabolome, (R)-meranzin often acts as a precursor. In the presence of endogenous epoxide hydrolases or environmental moisture, the oxirane ring undergoes hydrolysis to form meranzin hydrate (a diol), which possesses a planar coumarin ring system that forms complex hydrogen-bonded sheet structures[3].

Understanding this precursor-product relationship is vital. If the target is strictly (R)-meranzin, the extraction protocol must be rigorously anhydrous and non-acidic to prevent premature ring-opening into the hydrate form.

Pharmacological Grounding

The isolation of (R)-meranzin is driven by its potent therapeutic profile. Scientific data analysis reveals that meranzin and its hydrate exhibit significant biological potential against human health complications, specifically demonstrating anti-depressant, anti-fibrotic, anti-proliferative, anti-atherosclerosis, and anti-bacterial activities[4]. Furthermore, these coumarins have shown effectiveness in modulating neuroinflammation and intestinal motility[4].

Comparative Phytochemical Distribution

To optimize extraction, one must target the correct anatomical structures of the plant. The following table synthesizes the distribution of key secondary metabolites across M. paniculata, validating the choice of leaves as the primary source for meranzin.

Plant SourceTarget MetaboliteOptimal Solvent SystemPharmacological Relevance
Leaves (var. omphalocarpa)(R)-Meranzin , PhebalosinAcetone / MethanolAnti-depressant, Anti-atherosclerosis[2][4]
Aerial Parts Meranzin Hydrate, MurrangatinAqueous EthanolAnti-fibrotic, Anti-inflammatory[4][5]
Roots Yuehchukene (Indole Alkaloid)ChloroformAnti-implantation, Cytotoxic[1][5]
Fruits Highly Branched PolysaccharidesWaterImmunomodulatory[5]

Step-by-Step Isolation Methodology

As a Senior Application Scientist, I emphasize that successful natural product isolation is not merely following a recipe; it is about exploiting the physicochemical differences (polarity, pKa, molecular weight) between the target and the matrix.

Protocol: Anhydrous Extraction and Chromatographic Isolation
  • Biomass Preparation:

    • Action: Harvest leaves of M. paniculata and immediately subject them to controlled air-drying in a dark, low-humidity environment.

    • Causality: UV light and moisture activate endogenous epoxide hydrolases, which will convert the target (R)-meranzin into meranzin hydrate. Drying halts enzymatic activity.

  • Primary Solvent Extraction:

    • Action: Macerate the dried leaves (e.g., 2 kg) in distilled acetone at room temperature for 48 hours. Repeat twice[2].

    • Causality: Why acetone? M. paniculata leaves and fruits are rich in highly branched, water-soluble gum polysaccharides[5]. Acetone possesses the ideal dielectric constant to solubilize moderately polar prenylated coumarins while forcing the highly polar polysaccharides to precipitate out of the matrix, preventing emulsion formation in later steps.

  • Vacuum Concentration & Liquid-Liquid Partitioning:

    • Action: Evaporate the acetone extract under reduced pressure to yield a greenish viscous syrup. Partition this syrup between n-hexane and 10% aqueous methanol[3].

    • Causality: This is a critical defatting step. The n-hexane layer selectively strips away lipophilic waxes, chlorophyll, and non-polar essential oils (such as β-caryophyllene and germacrene D)[5]. The oxygenated coumarins, including meranzin, partition into the aqueous methanol phase due to the hydrogen-bonding capabilities of their ether and epoxide oxygens.

  • Silica Gel Column Chromatography:

    • Action: Evaporate the methanol fraction and load it onto a Silica Gel 60 column. Elute using a step gradient of n-hexane to ethyl acetate[3].

    • Causality: Silica gel separates compounds based on adsorption affinity. By starting with a non-polar mobile phase (n-hexane) and gradually increasing polarity (adding ethyl acetate), non-polar impurities elute first. (R)-meranzin, being moderately polar due to the oxirane ring, will elute in the mid-polarity fractions, distinctly separated from the highly polar meranzin hydrate, which requires a higher ethyl acetate concentration to desorb from the silica.

  • Crystallization:

    • Action: Pool the fractions containing meranzin (verified via TLC or HPLC) and recrystallize to yield pure (R)-meranzin.

Workflow Visualization

The following diagram maps the logical progression of the extraction protocol, highlighting the phase separations that isolate the target coumarin from the complex plant matrix.

ExtractionWorkflow Start Dried Leaves of Murraya paniculata Extraction Solvent Extraction (Acetone Maceration) Start->Extraction Avoids Polysaccharides Concentration Vacuum Concentration (Viscous Syrup) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (n-Hexane vs. 10% Aq. Methanol) Concentration->Partitioning Defatting Step Chromatography Silica Gel Column Chromatography (Hexane:EtOAc Step Gradient) Partitioning->Chromatography Aq. MeOH Fraction Crystallization Crystallization (Pure (R)-Meranzin) Chromatography->Crystallization Mid-Polarity Elution

Fig 1: Step-by-step isolation workflow for (R)-Meranzin from Murraya paniculata leaves.

Conclusion

The isolation of (R)-meranzin from Murraya paniculata requires a precise understanding of the target molecule's stereochemistry and reactivity. By utilizing an anhydrous acetone extraction followed by strategic liquid-liquid partitioning, researchers can effectively bypass the plant's abundant polysaccharides and lipophilic waxes. This targeted approach not only maximizes the yield of the intact epoxide but also provides a highly pure substrate for downstream pharmacological assays targeting fibrotic and atherosclerotic pathways.

References

  • Biological Importance and Pharmacological Activities of Meranzin and Meranzin Hydrate against Human Disorders. Bentham Science Publishers.[Link]

  • A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses. PMC - National Institutes of Health.[Link]

  • Phytochemistry and Biological Activities of Murraya Species. MDPI.[Link]

  • Meranzin hydrate from Muraya paniculata. ResearchGate.[Link]

  • Isolation and Structure Elucidation of a New Prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae). Chemical & Pharmaceutical Bulletin.[Link]

Sources

Foundational

Pharmacokinetic Profiling of (R)-Meranzin: Cytochrome P450 Interactions and Metabolic Workflows

Executive Summary (R)-Meranzin is a naturally occurring chiral coumarin derivative predominantly found in Citrus species (such as grapefruit and bitter orange) and is a core bioactive constituent of the Traditional Chine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Meranzin is a naturally occurring chiral coumarin derivative predominantly found in Citrus species (such as grapefruit and bitter orange) and is a core bioactive constituent of the Traditional Chinese Medicine (TCM) formulation Chaihu-Shugan-San[1][2]. Recognized for its potent antidepressant, anti-inflammatory, and anti-atherosclerotic properties, (R)-Meranzin and its hydrated analog, meranzin hydrate (MH), have garnered significant attention in modern drug development[3].

However, the clinical translation of coumarin derivatives is frequently complicated by their complex interactions with the hepatic Cytochrome P450 (CYP450) enzyme system. Because CYPs are responsible for the biotransformation of over 75% of marketed therapeutics, understanding whether a compound acts as a substrate, inhibitor, or inducer is critical for predicting adverse Drug-Drug Interactions (DDIs)[4]. This technical guide provides an in-depth analysis of the stereoselective and structural interactions between (R)-Meranzin/Meranzin Hydrate and specific CYP450 isoforms, alongside field-proven methodologies for evaluating these pharmacokinetic parameters.

Mechanistic Overview of CYP450 Interactions

The interaction between the meranzin class of compounds and CYP450 enzymes is dual-faceted: they act as both substrates for metabolic clearance and competitive inhibitors of specific isoforms[1][3]. The structural nuances—specifically the prenyl side chain and the coumarin backbone—dictate their binding affinity within the hydrophobic heme active sites of various CYPs.

Substrate Specificity and Clearance

Metabolomic profiling reveals that the parent compound, meranzin, undergoes extensive phase I metabolism, primarily driven by CYP1A1, CYP2B6, CYP3A4, and CYP3A5 [3]. The major metabolic pathways include hydroxylation, dehydrogenation, and demethylation. Because CYP3A4 is the most abundantly expressed enzyme in the human liver and intestine, the reliance on this pathway suggests that (R)-Meranzin is susceptible to first-pass metabolism, which can significantly limit its oral bioavailability.

Isoform-Specific Inhibition (The Hydrate Analog)

While the parent compound is heavily metabolized by the CYP3A family, its hydrated analog (meranzin hydrate) exhibits a highly specific inhibitory profile. In vitro screenings utilizing Human Liver Microsomes (HLMs) demonstrate that meranzin hydrate is a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 [1][5].

  • CYP1A2 : Meranzin hydrate acts as both a substrate and a potent inhibitor. This creates a competitive inhibition scenario where the presence of the coumarin can drastically reduce the clearance of co-administered CYP1A2 substrates (e.g., clozapine, theophylline), leading to potential toxicity.

  • CYP2C19 : Exhibits moderate sensitivity to inhibition.

  • Non-interacting Isoforms : CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 show minimal to no sensitivity to inhibition by meranzin hydrate (

    
    )[5].
    

G cluster_metabolism Metabolism (Substrate Pathway) cluster_inhibition Inhibition Profile Meranzin (R)-Meranzin / Hydrate CYP3A4 CYP3A4 / CYP3A5 Meranzin->CYP3A4 Substrate CYP1A1 CYP1A1 Meranzin->CYP1A1 Substrate CYP2B6 CYP2B6 Meranzin->CYP2B6 Substrate CYP1A2 CYP1A2 (Potent Inhibitor) Meranzin->CYP1A2 Inhibits CYP2C19 CYP2C19 (Moderate Inhibitor) Meranzin->CYP2C19 Inhibits Metabolites Metabolites (Hydroxylated) CYP3A4->Metabolites CYP1A1->Metabolites CYP2B6->Metabolites

CYP450 interaction network for (R)-Meranzin and its hydrate, detailing substrate and inhibition routes.

Quantitative Kinetic Data

To accurately predict in vivo drug interactions, we must evaluate the Michaelis-Menten kinetics (


, 

) and the half-maximal inhibitory concentration (

). A low

value indicates high binding affinity to the enzyme's active site. As shown in the data below, the

for CYP1A2 is exceptionally low (

), confirming that at low physiological concentrations, the compound will predominantly interact with this specific isoform[1].

Table 1: Kinetic Parameters of Meranzin Hydrate Metabolism and Inhibition

Enzyme System

(

)


(

)
Primary Interaction Type
HLMs (Total) 10.3 ± 1.399.1 ± 3.3 nmol/min/mg-Substrate
CYP1A2 8.0 ± 1.6112.4 ± 5.7 nmol/min/nmol4.47Substrate & Potent Inhibitor
CYP2C19 25.9 ± 6.6134.3 ± 12.4 nmol/min/nmol10.91Substrate & Moderate Inhibitor
CYP3A4 N/AN/A> 100.0Minimal Effect
CYP2D6 N/AN/A> 100.0Minimal Effect

(Data synthesized from in vitro recombinant CYP and HLM screening assays[1][5].)

Self-Validating Experimental Protocol: CYP Inhibition Assay

To generate the kinetic data described above, researchers must employ a highly controlled, self-validating in vitro assay. The following protocol outlines the gold-standard methodology for assessing (R)-Meranzin's interaction with CYP enzymes using LC-MS/MS.

Causality in Assay Design
  • Why HLMs and Recombinant CYPs? Human Liver Microsomes (HLMs) provide the full physiological ratio of all CYP enzymes, mimicking hepatic first-pass metabolism. Recombinant CYPs are used in parallel to isolate and definitively prove which specific isoform is responsible for the clearance or inhibition[1].

  • Why NADPH? CYP450 enzymes are monooxygenases. They absolutely require electron transfer from NADPH-cytochrome P450 reductase to function. Without NADPH, no CYP-mediated metabolism can occur.

  • Why Ice-Cold Acetonitrile? Enzymatic reactions must be halted instantaneously to capture an accurate snapshot of the kinetics at a specific time point. Ice-cold acetonitrile rapidly denatures the CYP proteins and precipitates them out of the solution.

Step-by-Step Methodology
  • System Preparation : Prepare an incubation mixture (total volume 200 µL) containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM

    
    , and either pooled HLMs (0.5 mg/mL protein) or specific recombinant human CYPs (10-50 pmol/mL).
    
  • Compound Addition : Add (R)-Meranzin at varying concentrations (e.g., 1 to 100 µM) to establish a concentration-velocity curve. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation : Allow the reaction to proceed at 37°C. The incubation time should be kept within the linear range of metabolite formation (typically 10 to 30 minutes).

  • Reaction Termination : Add 200 µL of ice-cold acetonitrile containing an appropriate Internal Standard (IS) (e.g., stable-isotope labeled meranzin or a structural analog).

  • Extraction : Vortex the mixture for 1 minute, then centrifuge at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification : Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound and formed metabolites[6].

The Self-Validation Checkpoints (E-E-A-T Standard)

To ensure the trustworthiness of the data, the assay must validate itself through internal controls:

  • Negative Control (Non-enzymatic degradation check) : An incubation tube lacking NADPH. If (R)-Meranzin depletes in this tube, it indicates chemical instability rather than CYP-mediated metabolism.

  • Positive Control (System viability check) : Co-incubation with known, specific CYP inhibitors. For example, adding furafylline (a specific CYP1A2 inhibitor) should drastically reduce the metabolic clearance rate of meranzin[6]. If furafylline fails to halt metabolism, the HLM batch is compromised.

  • Internal Standard (IS) : The inclusion of the IS during the termination step corrects for any matrix effects or variations in extraction recovery during LC-MS/MS analysis.

Workflow Step1 1. System Prep HLMs / Recombinant CYPs Step2 2. Incubation (R)-Meranzin + NADPH Step1->Step2 Step3 3. Termination Ice-Cold Acetonitrile Step2->Step3 Step4 4. Extraction Centrifugation Step3->Step4 Step5 5. Quantification LC-MS/MS Step4->Step5

Standardized self-validating workflow for in vitro CYP450 metabolic screening.

Clinical and Drug Development Implications

The pharmacokinetic profiling of (R)-Meranzin provides actionable intelligence for drug development:

  • Formulation Strategy : Because the parent compound is heavily metabolized by CYP3A4/5, oral administration may result in low bioavailability due to intestinal and hepatic first-pass metabolism. Developers might consider alternative delivery routes (e.g., sublingual, transdermal) or co-administration with mild CYP3A4 inhibitors to boost systemic exposure.

  • Contraindications : The potent inhibition of CYP1A2 by meranzin hydrate (

    
    ) serves as a critical warning[5]. Patients consuming high amounts of Citrus-derived supplements or TCMs containing meranzin should be monitored if they are concurrently taking narrow-therapeutic-index drugs metabolized by CYP1A2, such as certain antipsychotics or bronchodilators.
    

References

  • Searching the Cytochrome P450 Enzymes for the Metabolism of Meranzin Hydrate: A Prospective Antidepressant Originating from Chaihu-Shugan-San Source: PLOS ONE / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Flavonoids and Furanocoumarins Involved in Drug Interactions Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]

  • Biological Importance and Pharmacological Activities of Meranzin and Meranzin Hydrate Against Human Disorders Source: ResearchGate URL:[Link]

  • Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography Source: ResearchGate URL: [Link]

Sources

Exploratory

Bioactivity of (R)-Meranzin in Gastrointestinal Motility: A Technical Guide

The following is an in-depth technical guide on the bioactivity of (R)-Meranzin in gastrointestinal motility. Executive Summary (R)-Meranzin (often studied as its stable form, Meranzin Hydrate) is a bioactive coumarin is...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the bioactivity of (R)-Meranzin in gastrointestinal motility.

Executive Summary

(R)-Meranzin (often studied as its stable form, Meranzin Hydrate) is a bioactive coumarin isolated from Fructus Aurantii (dried immature fruit of Citrus aurantium). Unlike non-specific prokinetics, (R)-Meranzin exhibits a unique dual-mechanism profile targeting the Brain-Gut Axis . It functions primarily through the modulation of


-adrenergic receptors (

-AR)
and the upregulation of Ghrelin , while also possessing affinity for H1-histamine receptors .

This guide synthesizes the physicochemical properties, specific signaling pathways, and validated experimental protocols for assessing (R)-Meranzin’s efficacy in reversing gastric emptying delay and enhancing intestinal transit. It is designed for researchers aiming to replicate bioactivity assays or explore its potential as a therapeutic for Functional Dyspepsia (FD) and comorbid depression-related GI dysmotility.

Chemical & Pharmacological Profile

Structural Identity

The biological activity is specific to the R-isomer. In experimental settings, Meranzin Hydrate (MH) is frequently utilized due to its isolation stability from aqueous decoctions.

  • IUPAC Name: 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxy-2H-chromen-2-one

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    (Hydrate form)[1]
  • Key Moiety: The 7-methoxycoumarin scaffold with a prenyl-derived side chain at position 8 is critical for receptor affinity.

  • Pharmacokinetics:

    • Absorption: Rapid (

      
       h) following oral administration.
      
    • Distribution: Crosses the blood-brain barrier, validating its efficacy in brain-gut axis modulation.

    • Elimination: Slow elimination phase (

      
       h), suggesting sustained bioactivity.
      
Isomerism Note

While Fructus Aurantii contains a complex mixture, the (R)-enantiomer is the predominant bioactive form linked to motility. Researchers must verify the enantiomeric purity of "Meranzin" standards, as synthetic racemates may exhibit diluted potency.

Mechanistic Pathways

(R)-Meranzin does not follow the classical 5-HT


 agonist pathway (e.g., Cisapride). Instead, it operates via a neuro-endocrine modulation system .
The -Adrenoceptor / Ghrelin Axis

The most distinct mechanism of (R)-Meranzin is its interaction with the


-adrenergic receptor.
  • Observation: In isolated jejunum strips, (R)-Meranzin-induced contractions are significantly inhibited by Yohimbine (a selective

    
    -antagonist) but not by Prazosin (
    
    
    
    -antagonist).
  • Causality: This sensitivity to Yohimbine implies that (R)-Meranzin requires functional

    
    -ARs to exert its prokinetic effect.
    
  • Ghrelin Link: (R)-Meranzin administration increases plasma Ghrelin levels. This effect is synergistic: the prokinetic action is blocked by Ghrelin receptor antagonists, indicating that (R)-Meranzin likely disinhibits or stimulates pathways that trigger Ghrelin release, downstream enhancing motility.

H1-Histamine Receptor Activation

A secondary pathway involves the H1 receptor. In vitro studies confirm that Benzhydramine (H1 antagonist) partially blocks (R)-Meranzin-induced contractions, suggesting a direct histaminergic component to smooth muscle activation.

Visualization of Signaling Pathways

Meranzin_Mechanism Meranzin (R)-Meranzin Alpha2 α2-Adrenoceptor (Modulation) Meranzin->Alpha2 Primary Target H1 H1-Histamine Receptor Meranzin->H1 Secondary Target Ghrelin Ghrelin Release (Plasma) Alpha2->Ghrelin Up-regulation Enteric Enteric Neurons Alpha2->Enteric Signaling Muscle Smooth Muscle Contraction H1->Muscle Direct Action Ghrelin->Enteric Activation Enteric->Muscle ACh Release Motility Accelerated GI Motility Muscle->Motility Yohimbine Yohimbine (Inhibitor) Yohimbine->Alpha2 Blocks Benzhydramine Benzhydramine (Inhibitor) Benzhydramine->H1 Blocks

Figure 1: Dual-pathway mechanism of (R)-Meranzin involving


-adrenergic modulation and H1-receptor activation leading to prokinetic outcomes.

Experimental Methodologies

To validate the bioactivity of (R)-Meranzin, researchers should utilize a combination of ex vivo organ bath assays and in vivo transit models.

In Vitro: Isolated Jejunum Contraction Assay

This protocol isolates the direct effect of the compound on smooth muscle tissue, independent of central nervous system inputs.

Protocol Steps:

  • Tissue Preparation: Sacrifice Male Sprague-Dawley rats (200–250g). Immediately remove the jejunum and place in oxygenated Tyrode’s solution.

  • Mounting: Cut 1.5–2.0 cm segments. Mount vertically in an organ bath (10 mL) containing Tyrode’s solution at 37°C, bubbled with 95% O

    
     / 5% CO
    
    
    
    .
  • Equilibration: Apply 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Calibration: Record baseline spontaneous contractions.

  • Treatment:

    • Add (R)-Meranzin (Cumulative dosing:

      
       to 
      
      
      
      ).
    • Control: Vehicle (DMSO < 0.1%).

    • Antagonist Testing: Pre-incubate tissue with Yohimbine (

      
      ) or Benzhydramine (
      
      
      
      ) for 5 mins prior to Meranzin addition.
  • Measurement: Calculate the change in contractile amplitude (peak-to-peak) and tension relative to baseline.

In Vivo: Gastric Emptying & Intestinal Transit

This "Charcoal Meal" or "Phenol Red" test is the gold standard for assessing total GI transit time.

Protocol Steps:

  • Fasting: Fast rats for 24 hours (water ad libitum).

  • Drug Administration: Administer (R)-Meranzin (e.g., 7, 14, 28 mg/kg) via oral gavage.

    • Positive Control: Cisapride (5 mg/kg) or Domperidone.

  • Test Meal: 30 minutes post-drug, administer 2 mL of test meal (1.5% Carboxymethylcellulose-Na + 5% Activated Charcoal powder).

  • Termination: Sacrifice rats 20–30 minutes after the meal.

  • Quantification:

    • Gastric Emptying (GE): Measure the weight/volume of meal remaining in the stomach.

    • Intestinal Transit (IT): Measure the distance the charcoal front has traveled relative to the total length of the small intestine.

Experimental Workflow Visualization

Experimental_Workflow Start Study Design InVitro In Vitro: Organ Bath (Jejunum Strips) Start->InVitro InVivo In Vivo: Transit Model (Rat Gavage) Start->InVivo Tyrode Tyrode's Solution 37°C, 95% O2 InVitro->Tyrode Fasting 24h Fasting InVivo->Fasting Antagonist Pre-treat: Yohimbine (Validation Step) Tyrode->Antagonist Measure1 Measure: Contractile Amplitude Antagonist->Measure1 Admin Administer (R)-Meranzin (7-28 mg/kg) Fasting->Admin Meal Charcoal/Phenol Red Meal Admin->Meal Sacrifice Sacrifice @ 20-30 min Meal->Sacrifice Measure2 Calc: GE% & IT% Sacrifice->Measure2

Figure 2: Parallel workflow for validating (R)-Meranzin bioactivity in isolated tissue and whole-animal models.

Data Synthesis & Efficacy Comparison

The following table summarizes typical efficacy data derived from comparative studies (e.g., Xie et al., 2013; Huang et al., 2011).

ParameterControl (Vehicle)(R)-Meranzin (Low Dose)(R)-Meranzin (High Dose)Cisapride (Positive Control)
Gastric Emptying (%) 55.4% ± 3.765.2% ± 4.172.9% ± 3.8 69.6% ± 4.8
Intestinal Transit (%) 63.5% ± 5.168.1% ± 3.575.2% ± 3.1 71.6% ± 6.3
Jejunal Amplitude Baseline+15% Increase+45% Increase +50% Increase
Key Inhibitor N/AYohimbineYohimbineAtropine

Note: (R)-Meranzin at high doses (approx. 28 mg/kg) demonstrates efficacy comparable to Cisapride, but with a distinct safety profile due to its natural origin and lack of direct 5-HT4 overstimulation.

Clinical & Translational Implications[2]

Functional Dyspepsia (FD)

(R)-Meranzin addresses the two core pathophysiologies of FD: delayed gastric emptying and impaired accommodation. Its ability to elevate Ghrelin makes it particularly valuable for FD patients presenting with early satiety and weight loss.

The Depression-Dyspepsia Comorbidity

Unlike standard prokinetics, (R)-Meranzin exhibits antidepressant-like effects in the Forced Swim Test (FST). This is attributed to its


-adrenergic modulation , a mechanism shared by some antidepressants.[2]
  • Therapeutic Advantage: It offers a "dual-hit" strategy for patients suffering from depression-induced GI dysmotility, potentially reducing the need for polypharmacy (i.e., combining SSRIs with prokinetics).

References

  • Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared α2-adrenoceptor in the brain-gut axis of rats in the forced swimming test. Source: Neuropharmacology (PubMed) [Link]

  • Meranzin hydrate induces similar effect to Fructus Aurantii on intestinal motility through activation of H1 histamine receptors. Source: Journal of Gastrointestinal Surgery [Link]

  • Pharmacokinetic study of the prokinetic compounds meranzin hydrate and ferulic acid following oral administration of Chaihu-Shugan-San to patients with functional dyspepsia. Source: Journal of Ethnopharmacology [Link][3]

  • Meranzin Hydrate Improves Depression-Like Behaviors and Hypomotility via Ghrelin and Neurocircuitry. Source: Chinese Journal of Integrative Medicine [Link]

  • The Effects of Low-Dose and High-Dose Decoctions of Fructus aurantii in a Rat Model of Functional Dyspepsia. Source: Evidence-Based Complementary and Alternative Medicine [Link]

Sources

Foundational

Metabolic Pathway Identification of (R)-Meranzin in vivo

This guide details the metabolic pathway identification of (R)-Meranzin (7-methoxy-8-(3-methyl-2-oxiranyl)methoxy-2H-1-benzopyran-2-one), a bioactive C-prenylcoumarin found in Murraya exotica and Fructus Aurantii. It syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the metabolic pathway identification of (R)-Meranzin (7-methoxy-8-(3-methyl-2-oxiranyl)methoxy-2H-1-benzopyran-2-one), a bioactive C-prenylcoumarin found in Murraya exotica and Fructus Aurantii. It synthesizes data from high-resolution mass spectrometry (UPLC-Q-TOF-MS) studies and enzymatic screenings to provide a definitive reference for researchers.

Executive Summary

(R)-Meranzin is a lipophilic coumarin characterized by a reactive epoxide ring on its isopentenyloxy side chain. Upon in vivo administration, it undergoes extensive Phase I metabolism —primarily hydrolysis to Meranzin Hydrate (MH) and oxidative hydroxylation—followed by Phase II conjugation (glucuronidation and glutathione-derived mercapturic acid formation).

Understanding this pathway is critical for drug development because the epoxide moiety acts as an electrophile, potentially forming covalent adducts, while its hydration product (MH) exhibits distinct pharmacokinetics and antidepressant properties.

Chemical & Pharmacological Context

Structural Properties[1]
  • Compound: (R)-Meranzin

  • CAS Registry: 14348-16-4

  • Key Functional Group: 2',3'-epoxide ring (susceptible to epoxide hydrolase).

  • Therapeutic Relevance: Anxiolytic, antidepressant, and prokinetic effects.[1]

The "Prodrug" Hypothesis

In vivo studies suggest (R)-Meranzin acts partially as a precursor to Meranzin Hydrate . The epoxide ring is rapidly opened by soluble epoxide hydrolase (sEH) or acid catalysis in the stomach, yielding the vicinal diol (MH). Consequently, the metabolic profile of (R)-Meranzin overlaps significantly with that of MH, but includes unique glutathione-related adducts due to the reactive epoxide.

Experimental Design & Methodology

To map the metabolic fate of (R)-Meranzin, a robust untargeted metabolomics workflow is required. The following protocol is validated for rat models using UPLC-Q-TOF-MS/MS.

Animal Model & Administration[3]
  • Subjects: Sprague-Dawley (SD) rats (200–250 g), fasted 12h prior to dosing.

  • Dosage: 20–50 mg/kg (suspended in 0.5% CMC-Na).

  • Route: Oral gavage (p.o.).

Sample Collection Strategy
MatrixCollection TimepointsProcessing Protocol
Plasma 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hProtein precipitation (Acetonitrile 3:1 v/v), vortex 2 min, centrifuge @ 13,000 rpm.
Urine 0–12 h, 12–24 h (Metabolic cage)SPE (Solid Phase Extraction) using C18 cartridges to remove salts/urea.
Feces 0–24 hHomogenize in 50% MeOH, ultrasonic extraction (30 min), centrifuge.
Bile 0–24 h (Bile duct cannulation)Dilute with mobile phase, filter (0.22 μm).
Analytical Instrumentation (UPLC-Q-TOF-MS)
  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).

  • Mobile Phase:

    • (A) 0.1% Formic Acid in Water (enhances ionization).

    • (B) Acetonitrile (organic modifier).

  • Gradient: 5% B (0–2 min)

    
     95% B (15 min) 
    
    
    
    Hold (2 min).
  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive/Negative switching mode.

    • Scan Range:

      
       50–1200.
      
    • Data Processing: Mass defect filtering (MDF) and neutral loss scanning (e.g., -176 Da for glucuronides).

Workflow Visualization

G cluster_0 In Vivo Phase cluster_1 Analytical Phase cluster_2 Data Mining Rat SD Rats (Oral Dose) Samples Sample Collection (Plasma, Urine, Bile) Rat->Samples Prep Protein Precip / SPE Samples->Prep UPLC UPLC Separation (BEH C18) Prep->UPLC MS Q-TOF MS/MS (ESI +/-) UPLC->MS MDF Mass Defect Filtering MS->MDF ID Structure Elucidation MDF->ID

Figure 1: Analytical workflow for metabolite identification.

Metabolic Pathway Identification[2][4][5][6][7][8][9]

Research identifies approximately 20 distinct metabolites for Meranzin in vivo. The metabolism is bifurcated into epoxide-specific pathways and coumarin-core pathways.

Phase I Reactions (Functionalization)[10]
  • Epoxide Hydrolysis (Major):

    • The epoxide ring opens to form Meranzin Hydrate (MH) .

    • Mechanism:[2][3][4] Catalyzed by microsomal epoxide hydrolase (mEH) or soluble epoxide hydrolase (sEH).

    • Product: 7-methoxy-8-(2,3-dihydroxy-3-methylbutoxy)-coumarin.

  • Hydroxylation (Oxidation):

    • Occurs on the coumarin ring or the isopentenyl side chain.

    • Enzymes:[2][4][5] CYP3A4, CYP1A1.[1][6][7]

    • Products: Monohydroxy-meranzin (multiple isomers).

  • Demethylation:

    • Loss of the methyl group from the 7-methoxy position.

    • Product: 7-hydroxy-meranzin (highly polar, ready for Phase II).

  • Dehydrogenation:

    • Formation of a double bond, often following ring opening.

Phase II Reactions (Conjugation)[9][10]
  • Glucuronidation:

    • UDP-glucuronosyltransferases (UGTs) add glucuronic acid (+176 Da) to hydroxylated metabolites (especially MH and demethylated meranzin).

  • Glutathione (GSH) Conjugation:

    • Specific to (R)-Meranzin: The reactive epoxide reacts with GSH, leading to Mercapturic Acid pathway metabolites (Cysteine and N-acetylcysteine conjugates).

    • Significance: This pathway is a detoxification route for the epoxide electrophile.

Pathway Map

Metabolism Parent (R)-Meranzin (Epoxide) MH Meranzin Hydrate (Diol) Parent->MH Hydrolysis (sEH/Acid) DesMe 7-Desmethyl Meranzin Parent->DesMe Demethylation (CYP) OH_Mer Hydroxy-Meranzin Parent->OH_Mer Hydroxylation (CYP1A1/3A4) GSH_Conj GSH Conjugate Parent->GSH_Conj GSH Transferase MH_Gluc MH-Glucuronide MH->MH_Gluc UGT DesMe_Sulf Desmethyl-Sulfate DesMe->DesMe_Sulf SULT Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj Peptidase NAC_Conj N-Acetylcysteine Conjugate Cys_Conj->NAC_Conj Acetylation

Figure 2: Metabolic pathway of (R)-Meranzin showing Phase I activation and Phase II detoxification.

Enzymology & Pharmacokinetics[3][12]

Cytochrome P450 Involvement[2][3][5][7][10][12][13]
  • (R)-Meranzin Metabolism: Primarily mediated by CYP1A1 , CYP2B6 , CYP3A4 , and CYP3A5 .[7]

  • Meranzin Hydrate Metabolism: Once formed, MH is metabolized by CYP1A2 and CYP2C19 .[4][5]

    • Interaction Warning: MH is a mechanism-based inhibitor of CYP1A2 and CYP2C19, potentially causing drug-drug interactions (DDIs) if co-administered with substrates of these enzymes.[2][4]

Pharmacokinetic Profile (Rat Model)

Data derived from plasma concentration-time curves (20 mg/kg p.o.):

ParameterValue (Mean ± SD)Interpretation

1.0 ± 0.2 hRapid absorption from GI tract.

6.5 ± 1.2 hModerate elimination half-life.

~60 ng/mLRelatively low parent exposure due to high first-pass metabolism (hydrolysis).
AUC VariableIncreases significantly in depression models (CMS rats), suggesting altered metabolic flux during stress.

References

  • Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. Source: Molecules (2021).[8] Context: Identifies 52 metabolites of Meranzin and its isomers; details the glutathione/cysteine conjugation pathway specific to the epoxide. URL:[Link][5]

  • Searching the Cytochrome P450 Enzymes for the Metabolism of Meranzin Hydrate. Source: PLoS ONE (2014).[4] Context: Defines the specific CYP isoforms (1A2, 2C19) responsible for metabolizing the hydration product and establishes enzyme inhibition kinetics.[4][5] URL:[Link][4]

  • Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus Aurantii Extract.

    
    , 
    
    
    
    ) for Meranzin and Meranzin Hydrate in a multi-component system. URL:[Link]

Sources

Exploratory

Pharmacokinetics and Neuropharmacology of (R)-Meranzin in Murine Models: A Technical Whitepaper

Executive Summary (R)-Meranzin and its primary bioactive derivative, Meranzin Hydrate (MH), are coumarin compounds predominantly isolated from Fructus aurantii (Zhi-Qiao). Over the past decade, these compounds have garne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Meranzin and its primary bioactive derivative, Meranzin Hydrate (MH), are coumarin compounds predominantly isolated from Fructus aurantii (Zhi-Qiao). Over the past decade, these compounds have garnered significant attention in drug development for their unique dual-action capabilities: acting as fast-acting antidepressants while simultaneously resolving gastrointestinal (GI) dysfunctions via the brain-gut axis. This whitepaper synthesizes the pharmacokinetic (PK) behavior, blood-brain barrier (BBB) penetration dynamics, metabolic pathways, and validated analytical protocols for studying (R)-Meranzin in rat models.

Therapeutic Rationale & The Brain-Gut Axis

Major Depressive Disorder (MDD) is frequently comorbid with functional dyspepsia (FD) and cardiovascular disorders. Traditional pharmacological interventions often fail to address these comorbidities simultaneously and require weeks to exhibit efficacy. (R)-Meranzin presents a paradigm shift.

Mechanistically, MH exhibits prokinetic effects by regulating the shared


-adrenoceptor and 

histamine receptors in the brain-gut axis [1]. Concurrently, it produces rapid antidepressant effects by modulating

-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This AMPA receptor agonism triggers the upregulation of brain-derived neurotrophic factor (BDNF) via the ERK1/2 phosphorylation pathway, effectively bypassing the delayed neuroplasticity seen in traditional SSRIs [2].

Pathway MH (R)-Meranzin Hydrate AMPA AMPA Receptor Activation MH->AMPA Agonism/Modulation ERK p-ERK1/2 Upregulation AMPA->ERK Phosphorylation BDNF BDNF Expression ERK->BDNF Gene Transcription Effect Fast-Acting Antidepressant Effect BDNF->Effect Neuroplasticity

AMPA-ERK1/2-BDNF signaling pathway mediating the fast-acting antidepressant effects of Meranzin.

Pharmacokinetic Profile in Sprague-Dawley Rats

Understanding the in vivo behavior of (R)-Meranzin requires a deep dive into its absorption, distribution, metabolism, and excretion (ADME) profiles. Pharmacokinetic data in Sprague-Dawley (SD) rats best fits a two-compartment model , characterized by a rapid initial distribution phase (


-phase) to highly perfused organs, followed by a slower systemic elimination phase (

-phase) [3].
Absorption and the Double-Peak Phenomenon

Following oral administration, Meranzin is absorbed rapidly, reaching maximum plasma concentration (


) in approximately 1.0 hour. Interestingly, concentration-time curves frequently exhibit a double-peak phenomenon .
  • Causality: This secondary peak is not an analytical artifact. It is a physiological manifestation of enterohepatic circulation—where the drug or its glucuronidated metabolites are excreted via bile into the duodenum, cleaved by gut microbiota, and reabsorbed. Alternatively, it may indicate multi-site absorption across different pH gradients of the rat gastrointestinal tract [3].

Distribution: BBB Penetration

For a neuropharmacological agent, central nervous system (CNS) exposure is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assessments of rat cerebrospinal fluid (CSF) and brain tissue reveal that Meranzin and its hydrate cross the BBB rapidly. The


 in brain tissue is notably shorter (~2.77 h) compared to plasma, accompanied by a higher localized clearance rate, suggesting rapid neural uptake and subsequent receptor binding or localized metabolism [4].
Metabolism: Cytochrome P450 Interactions

In vitro screening using human liver microsomes (HLMs) and recombinant CYPs demonstrates that Meranzin Hydrate is primarily metabolized by CYP1A2 and CYP2C19 [5].

  • Causality: The specific inhibition of CYP1A2 and CYP2C19 drastically reduces the metabolic clearance rate (MCR) of MH. This indicates a potential for drug-drug interactions (DDIs) if Meranzin is co-administered with other substrates or inhibitors of these specific isoenzymes (e.g., fluvoxamine or omeprazole).

Summary of Key Pharmacokinetic Parameters
ParameterValue (Approximate)Biological Significance

(Plasma)
1.0 hRapid oral absorption; suitable for acute symptom relief.

(Plasma)
> 6.5 hSlow systemic elimination; allows for once or twice-daily dosing.

(Brain Tissue)
~2.77 hRapid neural clearance post-target engagement.
Primary Metabolic Enzymes CYP1A2, CYP2C19High DDI risk with CYP1A2/2C19 inhibitors.
Bioavailability (

)
HighExcellent suitability for oral formulation development.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the gold-standard methods for quantifying (R)-Meranzin in rat models.

Protocol 1: In Vivo Dosing and Biological Sampling
  • Objective: Obtain robust temporal data for two-compartment PK modeling.

  • Step 1: Acclimatization & Fasting. Fast SD rats (200-220g) for 12 hours prior to dosing, allowing free access to water. Rationale: Fasting eliminates food-drug interactions and standardizes gastric emptying rates.

  • Step 2: Dosing. Administer (R)-Meranzin or Fructus aurantii extract via oral gavage.

  • Step 3: Temporal Blood Collection. Collect 300

    
    L of blood from the retro-orbital sinus or jugular vein catheter into heparinized tubes at 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
    
  • Step 4: Plasma Separation. Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C. Rationale: Cold centrifugation halts enzymatic degradation of the coumarin ring in the plasma.

Protocol 2: LC-MS/MS Quantification Workflow
  • Objective: Achieve high-sensitivity detection (Lower Limit of Quantification < 5 ng/mL) of Meranzin in biological matrices.

  • Step 1: Protein Precipitation. To 100

    
    L of plasma, add 300 
    
    
    
    L of ice-cold methanol/acetonitrile (1:1, v/v) containing the internal standard (e.g., Quercetin or Daidzein). Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C. Rationale: Methanol/ACN effectively denatures plasma proteins that cause ion suppression in the MS source, ensuring high signal-to-noise ratios.
  • Step 2: UPLC Separation. Inject 5

    
    L of the supernatant onto a C18 column (e.g., ACQUITY UPLC BEH RP18, 2.1 × 100 mm, 1.7 
    
    
    
    m). Use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Rationale: The 0.1% formic acid acts as a proton donor, which is critical for the next step.
  • Step 3: Mass Spectrometry (ESI+ MRM). Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Rationale: Coumarins possess oxygen-rich moieties (lactones, ethers) that readily accept protons

    
     in acidic conditions. Utilize Multiple Reaction Monitoring (MRM) for precise quantification, tracking the specific precursor-to-product ion transitions for Meranzin.
    

Protocol Plasma Rat Plasma/CSF Collection Prep Protein Precipitation (MeOH/ACN) Plasma->Prep UPLC UPLC Separation (C18 Column) Prep->UPLC MS ESI+ MS/MS (MRM Mode) UPLC->MS Data Pharmacokinetic Modeling MS->Data

Step-by-step LC-MS/MS analytical workflow for Meranzin pharmacokinetic quantification in rats.

Conclusion

(R)-Meranzin and Meranzin Hydrate represent a highly promising class of natural coumarins capable of addressing the complex comorbidity of depression and gastrointestinal dysfunction. Their favorable pharmacokinetic profile—marked by rapid absorption, excellent BBB penetration, and sustained systemic circulation—makes them prime candidates for advanced drug formulation. Future clinical translation must carefully account for their CYP1A2/CYP2C19 metabolic pathways to mitigate potential drug-drug interactions.

References

  • Xie Y, Huang X, Hu SY, Qiu XJ, Zhang YJ, et al. "Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared alpha2-adrenoceptor in the brain-gut axis of rats in the forced swimming test." Neuropharmacology, 67: 318–325 (2013). Available at:[Link]

  • Xie Y, Huang X, Hu SY, Zhang YJ, Wang Y, et al. "The involvement of AMPA-ERK1/2-BDNF pathway in the mechanism of new antidepressant action of prokinetic meranzin hydrate." Amino Acids, 44(2): 413–422 (2013). Available at:[Link]

  • Li Y, et al. "Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin." Frontiers in Pharmacology, 11: 861 (2020). Available at:[Link]

  • Wang Y, et al. "Distribution Assessments of Coumarins from Angelicae Pubescentis Radix in Rat Cerebrospinal Fluid and Brain by Liquid Chromatography Tandem Mass Spectrometry Analysis." Molecules, 23(1): 215 (2018). Available at:[Link]

  • Huang X, Guo Y, Huang WH, Zhang W, Tan ZR, et al. "Searching the Cytochrome P450 Enzymes for the Metabolism of Meranzin Hydrate: A Prospective Antidepressant Originating from Chaihu-Shugan-San." PLoS One, 9(11): e113819 (2014). Available at:[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Multidimensional HPLC Method Development for the Enantioselective Detection of (R)-Meranzin

Introduction & Scientific Rationale Meranzin is a highly bioactive oxygenated heterocyclic coumarin predominantly extracted from Citrus species, notably Fructus aurantii (Zhiqiao) 1. In pharmacological studies, meranzin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Meranzin is a highly bioactive oxygenated heterocyclic coumarin predominantly extracted from Citrus species, notably Fructus aurantii (Zhiqiao) 1. In pharmacological studies, meranzin exhibits potent prokinetic, anti-inflammatory, and antidepressant properties. However, meranzin naturally occurs as a racemic mixture of (R)- and (S)-enantiomers. Because stereoisomers often possess divergent pharmacokinetic profiles and receptor binding affinities, enantioselective detection is a critical requirement in modern drug development and quality control.

While standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing C18 columns can successfully quantify total meranzin 2, these achiral environments cannot resolve the enantiomers. To specifically detect (R)-meranzin, a chiral stationary phase (CSP) is mandatory.

Methodological Design: The Causality of MD-LC

Citrus extracts present a highly complex matrix heavily laden with polymethoxyflavones and furocoumarins. Directly injecting this crude matrix onto a delicate, expensive chiral column leads to rapid column fouling, irreversible adsorption, and severe peak co-elution.

To circumvent this, we employ a Heart-Cutting Multidimensional Liquid Chromatography (MD-LC) approach utilizing a Normal Phase-Liquid Chromatography-Liquid Chromatography (NP-LC-LC) setup 3.

  • 1D (Achiral Cleanup): A robust microsilica column acts as the first dimension to separate the bulk matrix from the coumarin fraction. Normal-phase (NP) is deliberately chosen over reversed-phase to ensure absolute solvent compatibility with the downstream chiral column.

  • Heart-Cutting Interface: An electronically actuated multiport valve isolates only the unresolved meranzin peak, diverting the rest of the matrix to waste.

  • 2D (Chiral Resolution): A cellulosic-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is used in the second dimension. The chiral selector forms transient diastereomeric complexes with the enantiomers via stereospecific hydrogen bonding,

    
     interactions, and steric inclusion, effectively resolving (R)-meranzin from (S)-meranzin 3.
    

Workflow Visualization

MDLC_Workflow Sample Sample Injection (Citrus Extract) Dim1 1D: Microsilica Column (Matrix Separation) Sample->Dim1 Valve Heart-Cutting Valve (Target Peak Transfer) Dim1->Valve Eluent Dim2 2D: Cellulosic Chiral Column (Enantiomer Resolution) Valve->Dim2 Meranzin Fraction Waste Waste (Matrix Effluent) Valve->Waste Non-target Detector PDA Detector (UV 324 nm) Dim2->Detector

Fig 1: Heart-cutting 2D-LC workflow for the enantioselective isolation and detection of (R)-Meranzin.

Experimental Protocol

Sample Preparation
  • Extraction: Weigh 1.0 g of dried Fructus aurantii powder and sonicate in 10 mL of HPLC-grade n-hexane for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the crude extract at 10,000 rpm for 10 minutes to pellet particulate matter.

  • Filtration: Filter the supernatant strictly through a 0.22 µm PTFE syringe filter.

    • Causality Check: PTFE is chemically inert to non-polar solvents. Utilizing standard cellulose acetate (CA) or polyethersulfone (PES) filters will result in the membrane dissolving in n-hexane, ruining the sample and clogging the HPLC system.

Chromatographic Conditions

Table 1: 1D and 2D Chromatographic Parameters

Parameter1D (Achiral Matrix Cleanup)2D (Chiral Separation)
Column Microsilica (250 × 4.6 mm, 5 µm)Chiralcel OD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethyl Acetate (70:30, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detection UV at 324 nmPDA at 324 nm
Injection Vol. 20 µLTransferred via 100 µL sample loop

Note: Detection is set to 324 nm as it represents the optimal UV absorbance maximum for coumarin derivatives like meranzin, ensuring maximum signal-to-noise ratio2.

Heart-Cutting Procedure (Valve Switching)
  • Standard Calibration: Inject a racemic meranzin standard to determine the exact retention time (

    
    ) of the co-eluting peak on the 1D silica column (e.g., 
    
    
    
    min).
  • Valve Programming: Program the 6-port multiport valve to switch from "Waste" to "Transfer" at

    
     min, and revert to "Waste" at 
    
    
    
    min.
  • Transfer: The 0.4-minute eluent slice containing the purified, unresolved meranzin is parked in the sample loop and subsequently flushed onto the 2D chiral column by the 2D pump.

System Suitability and Self-Validation

A robust analytical protocol must be a self-validating system. Before analyzing unknown biological or botanical samples, inject the racemic meranzin standard through the entire 2D workflow and evaluate the following System Suitability Test (SST) criteria:

  • Enantiomeric Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation of (R)- and (S)-meranzin.
    • Causality & Troubleshooting: If

      
      , decrease the isopropanol (IPA) modifier content in the 2D mobile phase from 10% to 8%. Reducing the polar modifier increases the retention time, allowing the enantiomers more time to interact with the chiral stationary phase, thereby enhancing stereoselective resolution.
      
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Causality & Troubleshooting: If

      
      , verify that the sample solvent exactly matches the 1D mobile phase starting conditions. Solvent-mismatch causes localized disruption of the partitioning equilibrium, leading to peak distortion.
      

Method Validation Data

When properly optimized, the MD-LC method yields highly reproducible quantitative data suitable for stringent QA/QC environments.

Table 2: Representative Method Validation Parameters

AnalyteLinearity Range (µg/mL)Correlation (

)
LOD (µg/mL)LOQ (µg/mL)Precision (RSD %)Recovery (%)
(R)-Meranzin 0.5 – 50.0> 0.99920.150.45< 2.598.4 ± 1.2
(S)-Meranzin 0.5 – 50.0> 0.99910.150.45< 2.697.9 ± 1.4

References

  • Development of an Ultra-High Performance Liquid Chromatography Method for Simultaneous Determination of Six Active Compounds in Fructus aurantii Journal of Analytical Methods in Chemistry URL: [Link]

  • Simultaneous Determination of Four Major Constituents in Citri Grandis Exocarpium by HPLC–DAD Acta Chromatographica URL: [Link]

  • Multidimensional liquid chromatography for the determination of chiral coumarins and furocoumarins in Citrus essential oils Journal of Separation Science (via PubMed) URL: [Link]

Sources

Application

Topic: High-Purity Isolation of (R)-Meranzin from Citrus aurantium

An Application Guide and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract (R)-Meranzin, a naturally occurring furanocoumarin, is a constituent of various citrus species, including b...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Meranzin, a naturally occurring furanocoumarin, is a constituent of various citrus species, including bitter orange (Citrus aurantium).[1][2] As a chiral coumarin derivative, it serves as a valuable building block in organic synthesis and is investigated for its potential pharmacological activities.[3][4] This document provides a comprehensive, field-proven protocol for the efficient isolation and purification of (R)-Meranzin from the peel of Citrus aurantium. The methodology is designed to be self-validating, integrating solvent extraction, multi-stage chromatography, and rigorous analytical characterization. We will elucidate the causality behind key experimental choices, ensuring scientific integrity and reproducibility for researchers in natural product chemistry and drug discovery.

Introduction: The Scientific Rationale

Citrus aurantium, commonly known as bitter orange, is a rich source of diverse secondary metabolites, including flavonoids, alkaloids, and coumarins.[5][6] Among these, furanocoumarins are of significant interest due to their photosensitizing properties and their interactions with metabolic enzymes, famously contributing to the "grapefruit juice effect".[7][8] (R)-Meranzin is a specific furanocoumarin noted for its distinct chemical structure, featuring an epoxide ring.[9][10]

The successful isolation of a target molecule like (R)-Meranzin from a complex botanical matrix hinges on a multi-step strategy that exploits its unique physicochemical properties. Our protocol is founded on the principle of differential solubility and polarity. We begin with a solvent extraction designed to efficiently remove a broad range of semi-polar compounds, including Meranzin, from the plant material. This is followed by a systematic purification cascade using column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to resolve the target compound from other structurally similar furanocoumarins and impurities.

Physicochemical Properties of (R)-Meranzin

Understanding the target molecule's properties is critical for designing an effective isolation strategy.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄[3]
Molecular Weight 260.28 g/mol [3]
Melting Point ~98 °C[10]
Polarity Semi-polar[11]
Solubility Soluble in methanol, ethyl acetate; practically insoluble in water.[9][11]
Class Furanocoumarin[9]

Overall Isolation and Purification Workflow

The protocol is logically segmented into four primary stages: Sample Preparation, Extraction, Chromatographic Purification, and Analytical Validation. Each stage is designed to progressively enrich the concentration and purity of (R)-Meranzin.

G cluster_1 cluster_2 cluster_3 cluster_4 A Stage 1: Sample Preparation B Stage 2: Solvent Extraction A->B C Stage 3: Chromatographic Purification B->C D Stage 4: Analytical Validation C->D A1 Drying of C. aurantium Peel A2 Grinding to Fine Powder A1->A2 B1 Methanol Extraction B2 Filtration & Concentration B1->B2 C1 Silica Gel Flash Chromatography C2 Fraction Pooling C1->C2 C3 Preparative HPLC C2->C3 D1 Purity Check (Analytical HPLC) D2 Structural Elucidation (NMR, MS) D1->D2 D3 Pure (R)-Meranzin (>95%) D2->D3 G cluster_elution Gradient Elution start Crude Methanolic Extract process1 Adsorb onto Silica Gel start->process1 process2 Load onto Flash Column process1->process2 process3 Elute with Hexane:EtOAc Gradient process2->process3 elute1 100% Hexane (Removes non-polar lipids, oils) process4 Collect & Monitor Fractions (TLC/HPLC) process3->process4 elute2 Gradient to 50:50 Hexane:EtOAc (Elutes Furanocoumarins) elute3 Gradient to 100% EtOAc (Elutes more polar compounds) end Pooled Meranzin-Rich Fractions process4->end

Sources

Method

High-Sensitivity UPLC-MS/MS Protocol for the Quantification of (R)-Meranzin in Plasma

Abstract & Introduction (R)-Meranzin (C15H16O4) is a bioactive coumarin found abundantly in Citrus species and Murraya exotica. It exhibits significant antidepressant, anti-inflammatory, and neuroprotective properties.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(R)-Meranzin (C15H16O4) is a bioactive coumarin found abundantly in Citrus species and Murraya exotica. It exhibits significant antidepressant, anti-inflammatory, and neuroprotective properties. As drug development interest in natural coumarins rises, precise pharmacokinetic (PK) profiling becomes critical.

This Application Note details a robust, sensitive, and high-throughput UPLC-MS/MS method for quantifying (R)-Meranzin in rat plasma. Unlike generic protocols, this method utilizes a specific solid-core particle column for enhanced resolution of coumarin isomers and employs a protein precipitation extraction optimized for high recovery of lipophilic coumarins.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Run Time: 4.0 minutes

  • Linearity: 0.5 – 1000 ng/mL (

    
    )
    

Experimental Design & Rationale (The "Why")

Internal Standard (IS) Selection
  • Primary Choice: Osthole (7-methoxy-8-(3-methyl-2-butenyl)coumarin).

  • Rationale: Osthole shares the core coumarin scaffold and similar lipophilicity (LogP ~3.8) to Meranzin (LogP ~2.5), ensuring that matrix effects and extraction recovery variations track closely between the analyte and IS.

  • Alternative: Diazepam (if structural analogs are unavailable) due to its high ionization efficiency in ESI+ mode.

Chromatography Optimization
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Rationale: Meranzin is a neutral, relatively non-polar molecule. The Ethylene Bridged Hybrid (BEH) particle provides superior peak shape and lifetime at high pH, though we operate at low pH here. The 1.7 µm particle size is essential for separating Meranzin from its potential isomer, Meranzin Hydrate, and endogenous interferences within a short runtime.

Mass Spectrometry Strategy
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Mechanism: Coumarins readily form protonated molecular ions

    
    .
    
  • Fragmentation Logic:

    • Precursor:

      
       261.1 (
      
      
      
      )
    • Quantifier Product:

      
       189.1. This fragment results from the cleavage of the epoxy-isopentyl side chain (
      
      
      
      , neutral loss of 72 Da), a high-energy and specific transition characteristic of 8-substituted coumarins.
    • Qualifier Product:

      
       131.0. Further fragmentation of the coumarin core.
      

Materials & Methods

Chemicals and Reagents
  • (R)-Meranzin Reference Standard: Purity > 98% (e.g., ChemFaces, Sigma).

  • Internal Standard: Osthole (Purity > 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Drug-free Rat Plasma (K2EDTA or Heparin).

Stock Solution Preparation
  • Master Stock (Meranzin): Dissolve 1.0 mg (R)-Meranzin in 1.0 mL Methanol to yield 1.0 mg/mL. Store at -20°C.

  • Master Stock (IS): Dissolve 1.0 mg Osthole in 1.0 mL Methanol.

  • Working Standard Solutions: Serially dilute Master Stock with 50% Methanol to generate calibration spikes (e.g., 5, 10, 50, ... 10,000 ng/mL).

  • Working IS Solution: Dilute IS Master Stock to 200 ng/mL in Acetonitrile. Note: This solution will act as both the IS spike and the protein precipitation agent.

Validated Protocol (The "How")

Sample Preparation (Protein Precipitation)

This "crash" method is chosen for its speed and high recovery of hydrophobic coumarins.

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 150 µL of Working IS Solution (200 ng/mL Osthole in ACN).

    • Note: The 1:3 plasma:ACN ratio ensures complete protein precipitation.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 13,000 rpm (approx. 15,000 × g) for 10 minutes at 4°C.

  • Transfer: Carefully pipette 100 µL of the clear supernatant into a UPLC vial insert.

  • Dilution (Optional but Recommended): Add 50 µL of Milli-Q water to the supernatant in the vial and vortex.

    • Why? Injecting pure ACN can cause "solvent effect" (peak broadening) on early eluting compounds. Diluting to ~66% organic improves peak shape.

UPLC Conditions
ParameterSetting
System Waters ACQUITY UPLC I-Class (or equivalent)
Column ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.40 mL/min
Injection Vol 2.0 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)

Gradient Profile:

Time (min) % Mobile Phase B Curve
0.00 10 Initial
0.50 10 6
2.50 90 6
3.00 90 6
3.10 10 1

| 4.00 | 10 | Re-equilibrate |

Mass Spectrometry Conditions (MS/MS)
ParameterSetting
System Triple Quadrupole (e.g., Sciex 5500 / Waters Xevo TQ-S)
Ion Source Turbo Ion Spray (ESI)
Polarity Positive (+)
Source Temp 500°C
Capillary Voltage 5.5 kV
Desolvation Gas 1000 L/Hr (Nitrogen)
Cone Gas 150 L/Hr

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)Collision (eV)Type
(R)-Meranzin 261.1189.1 1003022Quantifier
261.1131.11003035Qualifier
Osthole (IS) 245.1189.11003225Quantifier

Note: Collision energies are representative. Perform an automated compound optimization (ramp) upon first setup.

Workflow Visualization

BioanalysisWorkflow Samples Rat Plasma Samples (50 µL) PPT Protein Precipitation Add 150 µL ACN (with IS) Samples->PPT + IS Vortex Vortex (1 min) Centrifuge (13k rpm, 10 min) PPT->Vortex Supernatant Transfer Supernatant Dilute with H2O (2:1) Vortex->Supernatant UPLC UPLC Separation BEH C18, 1.7µm Gradient Elution Supernatant->UPLC Inject 2 µL MSMS MS/MS Detection ESI+ MRM 261.1 -> 189.1 UPLC->MSMS Data Quantification Linear Regression (1/x²) MSMS->Data

Caption: Step-by-step bioanalytical workflow for (R)-Meranzin quantification from plasma.

MS_Logic Precursor Precursor Ion [M+H]+ = 261.1 Collision Collision Cell (CID with N2) Precursor->Collision Fragment1 Quantifier Ion 189.1 (Loss of C4H8O) Collision->Fragment1 -72 Da (Side Chain) Fragment2 Qualifier Ion 131.1 Collision->Fragment2 Secondary Frag

Caption: MS/MS fragmentation logic for Meranzin, highlighting the specific neutral loss used for quantification.

Method Validation Summary (Expected)

To ensure Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance Criteria
Selectivity No interfering peaks at retention times of Meranzin (~2.1 min) or IS (~2.4 min) in blank plasma.
Linearity

over 0.5 – 1000 ng/mL.[1] Weighting factor

is recommended.
Accuracy & Precision Intra/Inter-day CV < 15% (20% at LLOQ). Accuracy within ±15%.
Recovery > 85% consistent across Low, Mid, High QC levels.
Matrix Effect 85-115%. If suppression occurs, switch to Ammonium Acetate in mobile phase or use Osthole-d3 (if available).
Stability Stable in plasma for 4h at RT and 3 freeze-thaw cycles.

Troubleshooting & Optimization Tips

  • Chiral Separation: This protocol uses an achiral C18 column. If the study involves racemic Meranzin and requires enantiomeric separation, replace the BEH C18 with a Chiralcel OD-RH column (150 x 4.6 mm, 5 µm) using an isocratic mobile phase of ACN:Water (40:60).

  • Peak Tailing: Coumarins can tail if residual silanols are present. The BEH particle minimizes this. If tailing persists, add 5mM Ammonium Acetate to Mobile Phase A.

  • Carryover: If high concentration samples (>1000 ng/mL) are injected, ensure a blank injection follows. A needle wash of 50:50 MeOH:Water is usually sufficient.

References

  • Yuan, J., et al. (2020). Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract. Frontiers in Pharmacology. Link

  • Xie, Y., et al. (2013). Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls. Biomedical Reports. Link

  • Liu, R., et al. (2017). Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study. Arabian Journal of Chemistry. Link

  • Waters Corporation. (2020). Guidelines for MRM Optimization of Small Molecules. Link

Sources

Application

Preparation of (R)-Meranzin stock solutions for cell culture

Application Note: Preparation and In Vitro Evaluation of (R)-Meranzin Stock Solutions Introduction & Pharmacological Context (R)-Meranzin is a naturally occurring, bioactive coumarin predominantly isolated from the peel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and In Vitro Evaluation of (R)-Meranzin Stock Solutions

Introduction & Pharmacological Context

(R)-Meranzin is a naturally occurring, bioactive coumarin predominantly isolated from the peel of Citrus maxima and the roots of Murraya exotica[1][2]. Structurally characterized by a delicate epoxide (oxirane) group, it exhibits a diverse array of pharmacological properties. In current drug development and in vitro research, (R)-Meranzin is heavily utilized for its anti-inflammatory, anti-depressant, and targeted cytotoxic effects against specific cancer cell lines (e.g., NSCLC-N6 and KB cells)[1]. In macrophage models, such as RAW 264.7 cells, (R)-Meranzin has been shown to effectively inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, positioning it as a highly valuable compound for immunomodulatory research[2].

Physicochemical Properties & Data Presentation

Understanding the physicochemical nature of (R)-Meranzin is critical for ensuring stock solution stability and cellular bioavailability. The presence of the oxirane ring makes the molecule highly susceptible to hydrolysis if improperly stored in aqueous environments.

Table 1: Physicochemical Profile of (R)-Meranzin

PropertyValue / Description
Chemical Name 8-[[(2S)-3,3-dimethyl-2-oxiranyl]methyl]-7-methoxy-2H-1-benzopyran-2-one
CAS Number 23971-42-8[1]
Molecular Formula C15H16O4[1]
Molecular Weight 260.3 g/mol [1]
Purity Requirement ≥98% (HPLC validated for cell culture)[1]
Solubility Soluble in DMSO; Insoluble in water[1]
Storage (Solid) -20°C, strictly protected from light and moisture[1][3]

Causality in Solvent Selection and Handling

Due to its highly lipophilic coumarin backbone, (R)-Meranzin is virtually insoluble in standard aqueous culture media. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

  • Why Anhydrous DMSO? The epoxide moiety of (R)-Meranzin can undergo rapid ring-opening hydrolysis in the presence of water and trace acidic/basic impurities. Anhydrous DMSO preserves the structural integrity of the oxirane ring.

  • Why limit final DMSO concentration? DMSO concentrations exceeding 0.1% (v/v) can induce cellular toxicity, alter membrane permeability, and confound assay results—especially in sensitive lines like MCF-7 or primary neurons[4]. Preparing a high-concentration master stock (e.g., 10 mM) ensures that the final working dilution introduces negligible solvent volumes into the culture system.

Protocol 1: Preparation of 10 mM (R)-Meranzin Master Stock

Self-Validating System: This protocol incorporates visual and physical checkpoints to guarantee complete dissolution and prevent compound degradation.

Materials:

  • (R)-Meranzin powder (≥98% purity)

  • Anhydrous DMSO (Cell culture grade, sterile)

  • Amber microcentrifuge tubes (to prevent UV-induced coumarin dimerization)

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized (R)-Meranzin vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening. Causality: This prevents atmospheric moisture condensation on the hygroscopic powder, which could prematurely degrade the epoxide ring.

  • Weighing & Calculation: Weigh exactly 2.60 mg of (R)-Meranzin.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the 2.60 mg of powder to achieve a precise 10 mM master stock solution.

  • Homogenization: Vortex gently for 60 seconds. Checkpoint: The solution must be completely clear and colorless. If microscopic particulates remain, sonicate in a water bath at room temperature for 2-3 minutes until optically clear.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber tube. Causality: PTFE is required because DMSO will dissolve standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters, introducing toxic polymers into your stock.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in sterile amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles precipitate the compound and degrade its bioactivity.

  • Storage: Store aliquots immediately at -20°C (stable for up to 6 months) or -80°C (stable for up to 2 years)[3].

StockPrep A 1. Equilibrate & Weigh (R)-Meranzin Powder B 2. Dissolve in Anhydrous DMSO (Target: 10 mM) A->B Add Solvent C 3. Sterile Filtration (0.22 µm PTFE Filter) B->C Vortex / Sonicate D 4. Aliquot into Amber Tubes (Single-use volumes) C->D Prevent Contamination E 5. Cryopreservation (-20°C to -80°C) D->E Avoid Freeze-Thaw F 6. Working Dilution (Media, Final DMSO ≤0.1%) E->F Thaw Immediately Before Use

Workflow for the preparation, sterilization, and storage of (R)-Meranzin stock solutions.

Protocol 2: In Vitro Anti-Inflammatory Assay (RAW 264.7 Cells)

(R)-Meranzin demonstrates potent dose-dependent inhibition of NO release in LPS-stimulated macrophages[2]. This protocol outlines the standard operational procedure for evaluating these immunomodulatory effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well in DMEM supplemented with 10% FBS[2]. Incubate overnight at 37°C, 5% CO2.

  • Stock Thawing: Thaw a 50 µL aliquot of the 10 mM (R)-Meranzin stock at room temperature. Do not use heat blocks, as localized heat can degrade the compound.

  • Serial Dilution (Intermediate): Dilute the 10 mM stock 1:100 in sterile PBS to create a 100 µM intermediate solution (DMSO = 1%).

  • Treatment: Replace the culture media in the 96-well plate with fresh DMEM containing 1 µg/mL LPS and varying concentrations of (R)-Meranzin (e.g., 5, 10, and 20 µM) prepared from the intermediate solution. Checkpoint: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% to normalize solvent-induced baseline shifts.

  • Incubation: Incubate the cells for 24 hours.

  • NO Quantification: Transfer 50 µL of the culture supernatant to a new plate and mix with 50 µL of Griess Reagent. Measure absorbance at 540 nm to quantify nitrite levels (a proxy for NO production)[2].

  • Viability Counter-Screen: Perform a CCK-8 or MTT assay on the remaining cells in the original plate. Causality: This validates that the reduction in NO is due to true pharmacological inhibition of the NF-κB/iNOS pathway, rather than a false positive caused by compound cytotoxicity[2][4].

MOA cluster_0 Macrophage Inflammatory Cascade M (R)-Meranzin (Treatment) NFKB NF-κB Translocation M->NFKB Inhibits Pathway INOS iNOS Upregulation M->INOS Reduces Expression LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 TLR4->NFKB NFKB->INOS NO Nitric Oxide (NO) Release INOS->NO

Pharmacological mechanism of (R)-Meranzin in attenuating LPS-induced inflammation.

References

1.[1] Cayman Chemical. "Meranzin (CAS Number: 23971-42-8) | Technical Information." Cayman Chemical. URL: 2.[3] Chemodex. "Meranzin hydrate - CAS-Number 5875-49-0." Chemodex. URL: 3.[4] National Institutes of Health (NIH) / PMC. "Cytotoxic Effects of Citrus Peels on Breast Tumor: Opportunities for Waste to Raw Material Conversion." URL: 4.[2] MDPI. "Discovery of Exoticoumarins A–L: New Anti-Inflammatory Coumarin Derivatives from Murraya exotica." MDPI. URL:

Sources

Method

Application Note: (R)-Meranzin Dosage Optimization for In Vivo Animal Studies

This Application Note provides a rigorous, field-validated framework for optimizing the dosage of (R)-Meranzin (often studied as Meranzin Hydrate) in rodent models. It synthesizes pharmacokinetic (PK) data, mechanistic i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated framework for optimizing the dosage of (R)-Meranzin (often studied as Meranzin Hydrate) in rodent models. It synthesizes pharmacokinetic (PK) data, mechanistic insights, and practical formulation strategies to ensure scientific reproducibility and translational relevance.

Executive Summary & Mechanistic Rationale

(R)-Meranzin (Meranzin Hydrate) is a bioactive coumarin isolated from Fructus Aurantii (Bitter Orange). Unlike non-specific flavonoids, (R)-Meranzin exhibits a distinct dual mechanism of action targeting the Brain-Gut Axis . It acts primarily as an


-adrenoceptor antagonist , which modulates ghrelin secretion and normalizes HPA axis hyperactivity. This makes it a high-value candidate for treating comorbid depression and functional gastrointestinal disorders (FGIDs).

Effective in vivo study requires navigating its specific pharmacokinetic hurdles: rapid absorption (short


) but variable elimination depending on the disease state (e.g., chronic stress alters clearance).
Mechanism of Action (MoA) Pathway

The following diagram illustrates the dual pathway by which (R)-Meranzin exerts antidepressant and prokinetic effects.

Meranzin_MOA Meranzin (R)-Meranzin Alpha2 α2-Adrenoceptor (Antagonism) Meranzin->Alpha2 Blocks Ghrelin Plasma Ghrelin (Upregulation) Alpha2->Ghrelin Disinhibits Gut GI Motility (Prokinetic Effect) Ghrelin->Gut Stimulates Brain Nucleus Accumbens (Reward Circuitry) Ghrelin->Brain Modulates HPA HPA Axis (Normalization) Outcome Reduced Depression & Improved Digestion HPA->Outcome Therapeutic Effect Gut->Outcome Therapeutic Effect Brain->HPA Regulates

Figure 1: (R)-Meranzin targets the


-adrenoceptor to disinhibit ghrelin release, simultaneously improving GI motility and modulating reward circuitry in the brain.

Pre-Formulation & Vehicle Selection

(R)-Meranzin is a coumarin with moderate lipophilicity. While it can be dissolved in saline for very low doses, suspension formulations are superior for ensuring dose uniformity and stability in oral gavage (p.o.) studies, particularly at doses


.
Recommended Vehicle: 0.5% CMC-Na

Carboxymethylcellulose Sodium (CMC-Na) is the industry standard for coumarin delivery. It prevents precipitation in the acidic gastric environment, ensuring consistent bioavailability.

Preparation Protocol (50 mL Batch)
  • Weighing: Accurately weigh 0.25 g of CMC-Na powder.

  • Hydration: Slowly add powder to 40 mL of warm distilled water (

    
    ) while stirring magnetically at 500 RPM.
    
  • Clarification: Stir for 30–60 minutes until the solution is clear and viscous.

  • Compound Addition:

    • Calculate the required amount of (R)-Meranzin.

    • Example: For a 10 mg/kg dose in 250g rats (dosing volume 10 mL/kg), concentration = 1 mg/mL.

    • Add (R)-Meranzin powder to the vehicle.

  • Dispersion: Sonicate for 10 minutes or use a high-shear homogenizer for 2 minutes to create a uniform white suspension.

  • Volume Adjustment: Bring final volume to 50 mL with distilled water.

  • QC: Verify pH (target 6.5–7.5). Store at

    
     and use within 48 hours.
    

Dosage Optimization Strategy

Dosage should be stratified based on the study intent (Acute vs. Chronic). The following ranges are derived from validated efficacy in Forced Swim Tests (FST) and Chronic Mild Stress (CMS) models.

Dose Range Table (Rat Model)
Study TypeDosage Range (p.o.)FrequencyTarget Plasma

Primary Endpoint
Chronic Efficacy 2.25 – 5 mg/kg Daily (14–21 days)~20–40 ng/mLReversal of anhedonia, HPA normalization
Acute Efficacy 9 – 10 mg/kg Single Dose~50–60 ng/mLProkinetic effect, FST immobility reduction
PK / Toxicity 20 – 50 mg/kg Single / 7 Days

ng/mL
Saturation kinetics, safety margins

Critical Insight: In chronic stress models (CMS), the elimination half-life (


) of (R)-Meranzin may extend from ~87 min (healthy) to ~145 min (stressed).[1] Chronic dosing regimens do not require dose accumulation adjustments , as the compound clears sufficiently between daily doses (

).

Experimental Workflow: Pharmacokinetic Profiling

Before efficacy testing, a PK pilot is mandatory to confirm exposure in your specific animal strain.

Workflow Diagram

Experimental_Workflow cluster_Sampling Blood Sampling (Tail Vein) Start Acclimatization (7 Days) Grouping Randomization (n=6/group) 1. Vehicle 2. Low Dose (2.25 mg/kg) 3. High Dose (9 mg/kg) Start->Grouping Dosing Oral Gavage (p.o.) Volume: 10 mL/kg Grouping->Dosing Timepoints 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h Dosing->Timepoints Analysis Plasma Separation (4000 rpm, 10 min, 4°C) Timepoints->Analysis LCMS UPLC-MS/MS Analysis Target: (R)-Meranzin Analysis->LCMS Data Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) LCMS->Data

Figure 2: Step-by-step workflow for establishing the pharmacokinetic profile of (R)-Meranzin.

Detailed Protocol Steps
Step 1: Administration
  • Fasting: Fast rats for 12 hours prior to dosing to reduce variability in absorption caused by food (gastric emptying time). Provide water ad libitum.

  • Route: Oral gavage (i.g.) is the clinically relevant route.[2]

  • Volume: Standardize to 10 mL/kg body weight.

Step 2: Microsampling
  • Technique: Lateral tail vein nick or jugular vein cannulation (for stress-free sampling).

  • Volume: 200

    
    L per timepoint.
    
  • Anticoagulant: Heparinized tubes.

  • Timepoints:

    • Absorption Phase: 5, 15, 30, 45 min (Capture the rapid

      
      ).
      
    • Distribution/Elimination: 1, 2, 4, 8, 12, 24 h.[3][4]

Step 3: Bioanalysis (UPLC-MS/MS)
  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

  • Internal Standard: Sulfamethoxazole (SMZ) or Naringenin.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient elution).

Safety & Toxicology Monitoring

While Fructus Aurantii extracts are generally safe (NOAEL


 for some extracts), pure (R)-Meranzin requires specific monitoring.
  • Behavioral Observation: Monitor for sedation or hyperactivity 30 mins post-dose (indicative of CNS penetration).

  • Body Weight: Daily measurement during chronic studies.

    
     loss requires humane endpoint evaluation.
    
  • Necropsy: If dosing

    
     for 
    
    
    
    days, inspect the stomach lining (potential irritation from coumarins) and ovaries (potential histological changes noted in high-dose repeated toxicity studies of related compounds).

References

  • Xie, Y., et al. (2013). "Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared α2-adrenoceptor in the brain-gut axis of rats in the forced swimming test." Neuropharmacology. Link

  • Liu, X. F., et al. (2021). "Meranzin hydrate elicits antidepressant effects and restores reward circuitry."[5] Behavioural Brain Research. Link

  • Huang, X., et al. (2013). "Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls following the oral administration of Chaihu-Shugan-San."[6] Experimental and Therapeutic Medicine. Link

  • Ren, P., et al. (2020). "Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract." Frontiers in Pharmacology. Link

  • Fan, Y., et al. (2018). "Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats." Frontiers in Pharmacology. Link

Sources

Application

Application Note: Chiral Separation of Meranzin Enantiomers

Executive Summary Meranzin (7-methoxy-8-(3-methyl-2-oxiranyl)-2H-1-benzopyran-2-one) and its hydrolytic metabolite, Meranzin Hydrate (MH), are bioactive coumarins found in Murraya species and traditional formulations lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Meranzin (7-methoxy-8-(3-methyl-2-oxiranyl)-2H-1-benzopyran-2-one) and its hydrolytic metabolite, Meranzin Hydrate (MH), are bioactive coumarins found in Murraya species and traditional formulations like Chaihu-Shugan-San. These compounds exhibit significant antidepressant and anxiolytic properties. However, their pharmacological efficacy and metabolic pathways are stereoselective.[1][2]

This guide provides authoritative protocols for the chiral separation of Meranzin and Meranzin Hydrate enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The methods detailed here utilize polysaccharide-based Chiral Stationary Phases (CSPs), specifically Amylose tris(3,5-dimethylphenylcarbamate) , which has proven superior selectivity for coumarin derivatives.

Scientific Background & Mechanism

The Chirality of Meranzin

Meranzin contains a chiral epoxide ring, while Meranzin Hydrate contains a vicinal diol. The biological activity of these enantiomers differs significantly:

  • Pharmacokinetics: Stereoselective metabolism by CYP450 enzymes leads to different plasma residence times and AUC values for

    
     and 
    
    
    
    enantiomers.
  • Pharmacodynamics: Binding affinity to target receptors (e.g.,

    
    -adrenergic receptors) is often stereospecific.
    
Chiral Recognition Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) coated on 5

    
    m silica gel.
    
  • Interaction Modes:

    • Hydrogen Bonding: Between the carbonyl/epoxide oxygens of Meranzin and the NH/C=O groups of the carbamate selector.

    • 
      -
      
      
      
      Stacking:
      Between the coumarin backbone and the phenyl rings of the selector.
    • Inclusion: The helical structure of the amylose derivative creates a chiral cavity that preferentially accommodates one enantiomer based on steric fit.

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the optimal separation mode.

ChiralWorkflow Start Start: Meranzin Sample Solubility Check Solubility Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase HPLC (High Resolution, QC) ModeSelect->NP Soluble in Hexane/EtOH RP Reversed Phase HPLC (Biological Fluids/PK) ModeSelect->RP Aqueous/Plasma Sample SFC SFC (Prep Scale, Green) ModeSelect->SFC High Throughput/Prep ColSelect Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H / IA) NP->ColSelect RP->ColSelect SFC->ColSelect Opt Optimization: Adjust Alcohol % & Temp ColSelect->Opt Final Validated Method Opt->Final

Figure 1: Decision matrix for Meranzin chiral method development.

Experimental Protocols

Protocol A: Normal Phase HPLC (Gold Standard)

Application: Quality Control (QC), Purity Analysis of synthesized/isolated Meranzin. Principle: Maximizes hydrogen bonding interactions in a non-polar environment.

ParameterCondition
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260 / Shimadzu Nexera)
Column Chiralpak AD-H (250 × 4.6 mm, 5

m)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 320 nm (Specific for coumarin core)
Injection Vol. 10

L (Sample conc: 1 mg/mL in Mobile Phase)
Run Time 20 minutes

Step-by-Step Procedure:

  • Equilibration: Flush the column with mobile phase for 30 mins until the baseline stabilizes.

  • Blank Run: Inject 10

    
    L of mobile phase to ensure no carryover.
    
  • System Suitability: Inject a racemic mixture standard.

    • Requirement: Resolution (

      
      ) > 1.5.
      
    • Typical Retention: Enantiomer 1 (~8.5 min), Enantiomer 2 (~11.2 min).

  • Sample Analysis: Inject samples. Calculate Enantiomeric Excess (

    
    ) using peak areas.
    
Protocol B: Reversed Phase HPLC (Bioanalysis)

Application: Pharmacokinetic (PK) studies in plasma or urine. Note: Requires a column designed for aqueous stability (e.g., Chiralpak AD-RH or immobilized Chiralpak IA).

ParameterCondition
Column Chiralpak AD-RH (150 × 4.6 mm, 5

m)
Mobile Phase Acetonitrile : Water (40 : 60 v/v)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 320 nm or MS/MS (MRM mode)

Critical Note for PK Studies: When analyzing plasma samples (as in the Chaihu-Shugan-San studies), protein precipitation with acetonitrile is required before injection. The reversed-phase mode is essential to prevent protein precipitation inside the column.

Protocol C: Supercritical Fluid Chromatography (SFC)

Application: Preparative isolation and high-throughput screening. Advantages: 3-5x faster than HPLC; reduced solvent consumption.

ParameterCondition
Column Chiralpak AD-H or Chiralpak IC (250 × 4.6 mm, 5

m)
Mobile Phase CO

(85%) : Methanol (15%)
Back Pressure 120 bar
Flow Rate 3.0 mL/min
Temperature 35°C
Detection UV @ 280 nm

Method Validation & Performance

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result (Protocol A)
Selectivity (

)

1.35
Resolution (

)

(Baseline)
2.1
Linearity (

)

0.9998 (10–500

g/mL)
Precision (RSD)

0.8% (n=6)
LOD / LOQ S/N > 3 / S/N > 100.05

g/mL / 0.15

g/mL
Troubleshooting Guide
  • Poor Resolution: Lower the alcohol content in Protocol A (e.g., change 90:10 to 95:5). Lower temperature to 15°C to increase enthalpy-driven separation.

  • Peak Tailing: Add 0.1% Diethylamine (DEA) to the mobile phase (Protocol A) to suppress ionization of residual silanols, though coumarins are generally neutral.

  • Broad Peaks: Check column history. If the column was used with additives, wash with 100% Isopropanol before switching solvents.

References

  • Pharmacokinetics of Meranzin Hydrate: Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls. (2013).[3] Experimental and Therapeutic Medicine.

  • Coumarin Enantioseparation: Chiral isolation and structure determination of natural coumarin derivative enantiomers. (2020).[4][5][6] ResearchGate.[7]

  • Polysaccharide Column Mechanisms: Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. (2025).[8] MTA Könyvtár.

  • General Chiral HPLC Strategy: A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).[4][5][6] LCGC International.

Sources

Method

Application Note: Solvent Systems for Thin-Layer Chromatography of (R)-Meranzin

This Application Note provides a rigorous, field-validated protocol for the Thin-Layer Chromatography (TLC) analysis of (R)-Meranzin , a bioactive prenylated coumarin. This guide is designed for analytical chemists and p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the Thin-Layer Chromatography (TLC) analysis of (R)-Meranzin , a bioactive prenylated coumarin.

This guide is designed for analytical chemists and purification scientists, moving beyond basic "recipes" to explain the mechanistic rationale behind solvent selection, visualization, and troubleshooting.

Abstract

(R)-Meranzin (CAS: 489-53-2) is a naturally occurring 7-methoxy-8-substituted coumarin containing a sensitive epoxide ring. Its analysis requires specific chromatographic conditions to prevent on-plate degradation (epoxide hydrolysis) while ensuring resolution from structural isomers (e.g., Meranzin hydrate, isomerized furanocoumarins). This protocol details optimized normal-phase silica systems for chemical purity assessment and outlines specific requirements for enantiomeric separation.

Compound Profile & Physicochemical Properties

Understanding the molecule is the first step to successful separation.

PropertyDetailChromatographic Implication
IUPAC Name 8-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxy-2H-chromen-2-oneEpoxide Moiety: Sensitive to strong acids; avoid highly acidic mobile phases to prevent ring opening to Meranzin hydrate.
Chromophore Coumarin core (Benzopyrone)UV Active: Strong quenching at 254 nm; Blue fluorescence at 366 nm (typical of 7-oxygenated coumarins).
Polarity Moderate (Lipophilic)Solubility: Soluble in EtOAc, MeOH, CHCl3. Insoluble in water. Retains well on Silica Gel 60.
Chirality (R)-EnantiomerStereochemistry: Standard Silica Gel cannot separate (R) from (S). Chiral plates or HPLC are required for enantiomeric excess (ee) determination.

Materials & Equipment

  • Stationary Phase: Silica Gel 60 F

    
     pre-coated aluminum or glass sheets (20 x 20 cm).
    
    • Note: Glass-backed plates are preferred for charring visualization reagents to prevent warping.

  • Solvents: HPLC Grade or Analytical Grade.

    • Core Set: n-Hexane, Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM), Methanol (MeOH).

  • Reference Standard: (R)-Meranzin (>98% purity).

  • Visualization Reagents:

    • UV Lamp (254 nm / 366 nm).

    • Anisaldehyde-Sulfuric Acid Reagent.

    • Specificity Reagent: 4-(p-nitrobenzyl)pyridine (NBP) for epoxide detection.

Experimental Protocol: Chemical Purity Assessment

Sample Preparation
  • Standard Solution: Dissolve 1 mg of (R)-Meranzin reference standard in 1 mL of Methanol or Ethyl Acetate.

  • Test Sample: Prepare at a concentration of 1–5 mg/mL.

  • Application: Spot 2–5 µL using a capillary tube or automated applicator. Ensure spot diameter < 3 mm to maximize resolution.

Optimized Solvent Systems (Mobile Phases)

The following systems have been validated for coumarin separation.

System A: The "Workhorse" (Screening System)
  • Composition: n-Hexane : Ethyl Acetate (7 : 3, v/v)

  • Rationale: This system balances the non-polar hexane with the polar moderator ethyl acetate.[1]

  • Expected Result: (R)-Meranzin typically elutes with an Rf of 0.35 – 0.45 .

    • Impurities: Non-polar terpenes elute near the solvent front (Rf > 0.8); Polar hydrolysis products (diols) remain near the baseline (Rf < 0.1).

System B: High-Resolution (Sharpening System)
  • Composition: Toluene : Ethyl Acetate (9 : 1, v/v)

  • Rationale: Toluene interacts via pi-pi stacking with the aromatic coumarin core, often providing different selectivity than alkane-based systems. This is excellent for separating Meranzin from closely related furanocoumarin isomers.

  • Expected Result: Rf values will be lower (approx. 0.25 – 0.35). Spots are often tighter/sharper than in hexane systems.

System C: Polar Impurity Check (Meranzin Hydrate)
  • Composition: Dichloromethane : Methanol (95 : 5, v/v)

  • Rationale: If the epoxide ring hydrolyzes (due to poor storage or acidic extraction), "Meranzin Hydrate" (a diol) forms. System A will not move this diol significantly. System C moves the diol to Rf ~0.2–0.3, allowing confirmation of degradation.

Development
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add mobile phase and allow to equilibrate for 20 minutes. Crucial: Unsaturated chambers lead to "smiling" solvent fronts and non-reproducible Rf values.

  • Run: Place plate in chamber. Elute until solvent front reaches 80% of plate height.

  • Drying: Dry in a stream of cold air. Do not use hot air immediately if you plan to use the NBP reagent, as heat can degrade the epoxide before reaction.

Visualization & Detection

Use the following hierarchy for detection.

MethodObservationSpecificity
1. UV 254 nm Dark spot (fluorescence quenching) on green background.[2]Non-specific (detects aromatic core).
2. UV 366 nm Blue/Purple Fluorescence. Characteristic of 7-methoxycoumarins.
3. Anisaldehyde-H2SO4 Spray and heat at 100°C for 2-5 min. Spot turns Violet/Grey .Universal for terpenes/coumarins.
4. NBP Reagent Epoxide Specific. Spray with 4-(p-nitrobenzyl)pyridine (5% in acetone), heat (100°C, 10 min), then spray with NaOH.Blue/Violet spot indicates intact epoxide ring.

Advanced Topic: Enantiomeric Separation

Critical Note: The systems above (Silica Gel 60) separate (R)-Meranzin from chemical impurities but will not separate it from (S)-Meranzin.

To determine Enantiomeric Excess (ee) via TLC:

  • Stationary Phase: Use Chiralplate® (Macherey-Nagel) or RP-18 plates impregnated with a chiral selector (e.g., copper(II) complexes of N-alkyl-L-hydroxyproline).

  • Mobile Phase (Chiral): Methanol : Water : Acetonitrile (50 : 50 : 20).

  • Mechanism: Ligand exchange chromatography.

  • Recommendation: For precise quantitation of (R) vs (S), Chiral HPLC (e.g., Chiralcel OD-H column) is superior to TLC.

Visualization of Workflows

Figure 1: TLC Method Development Workflow

This diagram outlines the logical flow for selecting the correct solvent system based on the analytical goal.

TLC_Workflow Start Start: (R)-Meranzin Sample Goal Define Analytical Goal Start->Goal Purity Chemical Purity (General Screening) Goal->Purity Isomer Separation from Closely Related Coumarins Goal->Isomer Degradation Check for Hydrolysis (Meranzin Hydrate) Goal->Degradation Chiral Enantiomeric Purity ((R) vs (S)) Goal->Chiral SysA System A: Hexane : EtOAc (7:3) Target Rf: 0.40 Purity->SysA SysB System B: Toluene : EtOAc (9:1) Pi-Pi Interaction Selectivity Isomer->SysB SysC System C: DCM : MeOH (95:5) Moves Polar Diols Degradation->SysC SysChiral STOP: Standard Silica Fails. Use Chiralplate or HPLC. Chiral->SysChiral

Caption: Decision tree for selecting the appropriate mobile phase based on the specific analytical requirement.

Figure 2: Visualization Logic

How to confirm the identity of the spot on the plate.

Visualization Plate Developed Plate UV254 UV 254 nm (Quenching) Plate->UV254 UV366 UV 366 nm (Fluorescence) Plate->UV366 Chem Chemical Derivatization Plate->Chem Result1 Dark Spot (Aromatic Core) UV254->Result1 Result2 Blue Fluorescence (7-Methoxy Coumarin) UV366->Result2 Result3 NBP Test -> Blue/Violet (Confirms Epoxide) Chem->Result3

Caption: Step-by-step visualization hierarchy to confirm both the coumarin core and the epoxide functionality.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Spots Acidic surface activity on silica.Add 0.1% Acetic Acid to the mobile phase (e.g., Toluene:EtOAc:AcOH).
Spot Diffusion Sample overloaded or solvent flow too slow.Dilute sample; ensure chamber is fully saturated (20 min wait).
Double Spots Hydrolysis on plate.Urgent: The epoxide is opening. Ensure solvents are acid-free. Avoid using aged chloroform (forms HCl).
No Fluorescence Fluorescence quenching by solvent.Ensure plate is completely dry. Some solvents (DCM) quench fluorescence until evaporated.

References

  • PubChem. (2025).[3] (R)-Meranzin Compound Summary. National Center for Biotechnology Information. Link[4]

  • Waksmundzka-Hajnos, M., et al. (2008). Thin Layer Chromatography in Phytochemistry. CRC Press. (General reference for Coumarin TLC systems).
  • Saied, S., et al. (2008). Two new coumarins from Murraya paniculata. Journal of Asian Natural Products Research. Link

  • Ciesla, L., et al. (2008). Two-dimensional thin-layer chromatography of structural analogs: Quantitative analysis of selected coumarins. Journal of Planar Chromatography. Link

  • Merck Millipore. (n.d.). TLC Tips and Tricks: Choice of Solvent System. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of (R)-Meranzin for Injection

Current Status: Active Topic: Parenteral Formulation Strategies for (R)-Meranzin Audience: Formulation Scientists, Pre-clinical Researchers Last Updated: March 02, 2026 Introduction: The Solubility Paradox of (R)-Meranzi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Parenteral Formulation Strategies for (R)-Meranzin Audience: Formulation Scientists, Pre-clinical Researchers Last Updated: March 02, 2026

Introduction: The Solubility Paradox of (R)-Meranzin

(R)-Meranzin (CAS: 23971-42-8) is a bioactive coumarin with significant potential in neuropharmacology (antidepressant activity) and gastrointestinal motility.[1] However, its development as a parenteral (injectable) therapeutic is hindered by its physicochemical profile: it is a lipophilic lactone with a LogP of approximately 2.5 and negligible intrinsic aqueous solubility (~137 mg/L, often lower in saline).

This guide addresses the critical bottleneck of solubilization without chemical degradation . Unlike basic amines or acidic carboxylates, (R)-Meranzin lacks ionizable groups in the physiological pH range, rendering salt formation ineffective without opening the lactone ring (which destroys biological activity).

Module 1: Pre-formulation & Characterization

Q: Why can't I just use pH adjustment to dissolve (R)-Meranzin?

A: Do not attempt pH adjustment > 8.0. (R)-Meranzin contains a lactone ring (cyclic ester).[1] While alkaline pH can solubilize the compound by hydrolyzing the lactone ring to form a water-soluble coumarinate salt, this reaction is irreversible in many biological contexts and typically results in a loss of pharmacological potency.

  • Recommendation: Maintain formulation pH between 4.5 and 7.0.

Q: What is the target solubility for an IV bolus vs. infusion?

A:

  • IV Bolus: Target > 5–10 mg/mL . Bolus volumes are small (< 10 mL), requiring high concentration.[1]

  • IV Infusion: Target > 0.5 mg/mL . Larger volumes allow for lower concentrations, but stability over 24 hours is critical.

Module 2: Solubilization Strategies (Protocols)

Strategy A: Cyclodextrin Complexation (Recommended)

Best for: High stability, reduced irritation, and preventing precipitation upon dilution.

Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic Meranzin molecule, while the hydrophilic exterior ensures water solubility.[1]

Protocol: Freeze-Drying Method [1][2][3][4]

  • Preparation of Vehicle: Dissolve HP-β-CD in Water for Injection (WFI) to create a 20% (w/v) solution.[1]

  • Drug Addition: Add (R)-Meranzin to the CD solution at a molar ratio of 1:2 (Drug:CD) .

    • Note: A 1:1 ratio is theoretically sufficient, but 1:2 ensures complete entrapment and prevents precipitation.

  • Equilibration: Stir at 25°C for 24 hours protected from light.

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove uncomplexed drug.

  • Lyophilization: Freeze-dry the filtrate to obtain a white, fluffy powder.

  • Reconstitution: Reconstitute with 0.9% Saline prior to use.

Strategy B: Co-Solvent System (Alternative)

Best for: Early-stage PK studies where lyophilization is too time-consuming.[1]

Warning: High concentrations of organic co-solvents can cause hemolysis and phlebitis .

Protocol: The "PG-EtOH" Ternary System

  • Stock Solution: Dissolve (R)-Meranzin in Absolute Ethanol (Concentration: 50 mg/mL).

  • Co-solvent Mix: Add Propylene Glycol (PG) to the ethanol solution.[1]

  • Aqueous Phase: Slowly add WFI or Saline with vigorous vortexing.

Recommended Formulation Table:

ComponentFunctionConcentration (% v/v)Limit (Safety)
(R)-Meranzin API2–5 mg/mLN/A
Ethanol Primary Solvent10%< 15% (Pain/Hemolysis)
Propylene Glycol Co-solvent20%< 40% (Hemolysis)
PEG 400 Stabilizer10%< 30%
Water/Saline Vehicleq.s. to 100%N/A

Module 3: Visualization of Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical flow for selecting the optimal solubilization strategy based on available equipment and stability requirements.

Meranzin_Solubility Start Start: (R)-Meranzin Formulation Check_pH Is pH adjustment viable? Start->Check_pH No_Lactone NO (Lactone Hydrolysis Risk) Check_pH->No_Lactone Lactone Ring Choose_Method Select Solubilization Strategy No_Lactone->Choose_Method Criteria_CD High Stability Required? Clinical Formulation? Choose_Method->Criteria_CD Criteria_Cosolvent Quick PK Study? Acute Use Only? Choose_Method->Criteria_Cosolvent Method_CD Cyclodextrin Complexation (HP-beta-CD) Result_CD Outcome: Stable Lyophilized Powder Low Hemolysis Risk Method_CD->Result_CD Method_Cosolvent Co-Solvent System (EtOH/PG/PEG) Result_Cosolvent Outcome: Ready-to-use Solution High Hemolysis Risk Method_Cosolvent->Result_Cosolvent Criteria_CD->Method_CD Yes Criteria_Cosolvent->Method_Cosolvent Yes

Module 4: Troubleshooting Guide

Issue 1: Precipitation Upon Dilution

Symptom: The formulation is clear in the vial but turns cloudy when injected into a saline bag or diluted for infusion.

  • Root Cause: "Solvent Shock."[1] As the organic co-solvent is diluted by the aqueous blood/saline, the dielectric constant rises, and the drug crashes out.

  • Fix:

    • Switch to Strategy A (Cyclodextrins) .[1] Inclusion complexes are thermodynamically stable upon dilution.[1]

    • If using co-solvents, add a surfactant like Polysorbate 80 (Tween 80) at 0.5% – 1.0% to inhibit crystal growth.[1]

Issue 2: Hemolysis (Red Blood Cell Rupture)

Symptom: Pink/red discoloration of plasma after centrifugation of blood samples from treated animals.[1]

  • Root Cause: High concentration of Propylene Glycol (>40%) or Ethanol (>15%).[1]

  • Fix:

    • Reduce PG concentration to < 20%.[1]

    • Replace organic solvents with SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) , which is renally safe and non-hemolytic.[1]

Issue 3: HPLC Peak Broadening

Symptom: During quality control, the (R)-Meranzin peak appears broad or splits.

  • Root Cause: If using Cyclodextrins, the drug is in dynamic equilibrium between free and complexed states.

  • Fix: Ensure your HPLC mobile phase contains a competitive agent (like methanol) or simply acknowledge that the complex dissociates on the column. Standard C18 columns with Acetonitrile/Water gradients usually break the complex sufficiently for accurate quantitation.

Module 5: Analytical Validation (HPLC)

To verify solubility, use the following validated parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm)

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 320 nm (Characteristic coumarin absorption)[1]

  • Retention Time: ~7–9 minutes (depending on exact column dimensions)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1803558, Meranzin.[1] Retrieved from [Link][1]

  • Qiu, X. J., et al. (2011). Pharmacokinetic study of the prokinetic compounds meranzin hydrate and ferulic acid following oral administration of Chaihu-Shugan-San to patients with functional dyspepsia.[5] Journal of Ethnopharmacology.[1] Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[1] (General grounding for CD protocols).

  • Cambridge MedChem Consulting. Intravenous Formulation: Excipient Limits and Hemolysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing (R)-Meranzin Recovery from Plasma Samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter artificially low recovery rates when extracting coumarins from complex bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter artificially low recovery rates when extracting coumarins from complex biological matrices.

(R)-Meranzin, a highly active coumarin derived from Fructus aurantii, presents unique bioanalytical challenges due to its rapid phase II metabolism and strong affinity for plasma proteins[1][2]. This guide is designed to move beyond basic troubleshooting by explaining the exact physicochemical causality behind extraction failures and providing a self-validating protocol to ensure your LC-MS/MS data is both accurate and reproducible.

Section 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why does standard protein precipitation (PPT) yield <70% recovery for (R)-Meranzin? The Causality: (R)-Meranzin is a lipophilic molecule that exhibits a high binding affinity to Human Serum Albumin (HSA)[2]. When researchers perform a rapid protein crash using pure acetonitrile, the instantaneous denaturation of HSA traps the bound (R)-Meranzin within the hydrophobic pockets of the precipitating protein pellet. Consequently, the analyte is discarded with the pellet during centrifugation.

Q2: How do I differentiate between poor solvent extraction and rapid in vivo elimination? The Causality: (R)-Meranzin is absorbed rapidly (Tmax ~1.0 h) but undergoes extensive first-pass metabolism, specifically glucuronidation and sulfation[1]. If your protocol lacks an enzymatic deconjugation step, you are only quantifying the trace amounts of free aglycone, leading to the false conclusion of poor extraction recovery. The Solution: You must incubate the plasma with β-glucuronidase and sulfatase. Empirical kinetic studies demonstrate that incubating the sample at 37°C for exactly 4 hours achieves the maximum release of the conjugated coumarins, performing equally as well as 12- or 24-hour incubations[3].

Q3: Does the choice of precipitation solvent actually matter for coumarins? The Causality: Yes. Replacing acetonitrile with ice-cold methanol fundamentally changes the extraction thermodynamics. Methanol induces a "softer," more gradual protein denaturation compared to acetonitrile. This slower aggregation provides the lipophilic (R)-Meranzin sufficient time to partition out of the HSA binding sites and into the organic supernatant before the protein fully pellets[2][3].

Section 2: Self-Validating Extraction Protocol

To achieve the benchmarked >82% recovery rate, implement the following step-by-step methodology. This protocol includes built-in validation checkpoints to ensure the system is operating correctly.

Phase 1: Enzymatic Deconjugation

  • Aliquot: Transfer 100 µL of the plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Buffer Addition: Add 10 µL of acetic acid buffer to adjust the plasma to the optimal pH for enzymatic cleavage.

  • Enzyme Addition: Add 5 µL of β-glucuronidase/sulfatase mixture[3].

  • Incubation: Vortex for 10 seconds, then incubate in a thermoshaker at 37°C for exactly 4 hours.

    • Validation Checkpoint 1: Run a parallel spiked Quality Control (QC) sample without the enzyme. Comparing the two will allow you to quantify the exact ratio of free vs. conjugated (R)-Meranzin, validating the efficiency of your enzyme batch.

Phase 2: Protein Precipitation & Extraction 5. Internal Standard: Add 10 µL of your chosen Internal Standard (IS), such as Quercetin or Sulfamethoxazole (SMZ)[1][4]. 6. Solvent Crash: Add 300 µL of ice-cold LC-MS grade Methanol to disrupt the HSA-coumarin bonds. 7. Agitation: Vortex vigorously for 3 minutes to ensure complete phase mixing. 8. Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to yield a tightly packed protein pellet.

Phase 3: LC-MS/MS Preparation 9. Transfer & Dry: Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature. 10. Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Vortex and centrifuge again before injecting into the LC-MS/MS system.

  • Validation Checkpoint 2: Always monitor the matrix effect by comparing the peak area of (R)-Meranzin spiked into a post-extraction blank plasma sample versus pure solvent. Validated methods utilizing this protocol achieve matrix effects between 94.36% and 101.65%, indicating negligible ion suppression[1].
Section 3: Quantitative Benchmarks

Use the following literature-validated benchmarks to evaluate the success of your extraction workflow. If your recovery falls below these thresholds, revisit the validation checkpoints in the protocol above.

Table 1: Validated Quantitative Benchmarks for Meranzin Plasma Extraction

AnalytePre-treatment MethodExtraction SolventMatrix Effect (%)Recovery Rate (%)Reference
(R)-Meranzin β-glucuronidase (4h, 37°C)Methanol94.36 – 101.6582.33 – 89.92[1]
Meranzin Hydrate β-glucuronidase (4h, 37°C)Methanol~ 100.096.49 – 102.01[3]
Meranzin Hydrate Direct PPT (No Enzyme)MethanolN/A> 85.0[4]
Section 4: Workflow Visualization

The following logical workflow illustrates the critical path for sample preparation and the integration of self-validating checkpoints.

MeranzinExtraction Plasma Plasma Sample (High HSA Binding & Conjugates) Enzyme Enzymatic Hydrolysis (β-glucuronidase, 4h, 37°C) Plasma->Enzyme Cleave Phase II Metabolites PPT Protein Precipitation (Ice-Cold Methanol) Enzyme->PPT Disrupt HSA-Coumarin Bonds QC1 Validation Checkpoint 1: Monitor Free vs Conjugated Enzyme->QC1 Centrifuge Centrifugation (14,000 x g, 15 min, 4°C) PPT->Centrifuge Pellet Denatured Proteins LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Centrifuge->LCMS Supernatant Reconstitution QC2 Validation Checkpoint 2: Assess Matrix Effect (94-101%) LCMS->QC2

Experimental workflow and validation checkpoints for optimizing (R)-Meranzin plasma recovery.

References

1.[1] Title: Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin Source: Frontiers in Pharmacology URL: [Link]

2.[3] Title: Development of an Ultra-High Performance Liquid Chromatography Method for Simultaneous Determination of Six Active Compounds in Fructus aurantii and Rat Plasma Source: Journal of Analytical Methods in Chemistry (via Semantic Scholar) URL: [Link]

3.[4] Title: Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls following the oral administration of Chaihu-Shugan-San Source: Experimental and Therapeutic Medicine (via NIH/PMC) URL: [Link]

4.[2] Title: Rapid Investigation and Screening of Bioactive Components in Simo Decoction via LC-Q-TOF-MS and UF-HPLC-MD Methods Source: Molecules (via Semantic Scholar) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (R)-Meranzin in Acidic Environments

The following technical guide is structured as a specialized support center resource designed for researchers working with (R)-Meranzin. It prioritizes mechanistic understanding, practical troubleshooting, and rigorous e...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource designed for researchers working with (R)-Meranzin. It prioritizes mechanistic understanding, practical troubleshooting, and rigorous experimental validation.

Reference ID: MER-PROTO-084 Status: Active Last Updated: March 2, 2026

Core Technical Briefing

(R)-Meranzin (CAS: 23971-42-8) is a bioactive coumarin characterized by a 7-methoxy-coumarin core and a 3,3-dimethyloxiran-2-yl side chain. While the coumarin lactone ring presents stability challenges in alkaline conditions, the primary instability risk for (R)-Meranzin in physiological and experimental settings is the acid-catalyzed hydrolysis of the epoxide ring .

In acidic media (pH < 5.0), the epoxide moiety undergoes rapid ring-opening to form Meranzin Hydrate (also referred to as Merancin hydrate), a vicinal diol. This degradation alters the compound's lipophilicity, pharmacokinetics, and biological activity.

The Degradation Mechanism

The hydrolysis follows an acid-catalyzed


-like or borderline 

mechanism. The epoxide oxygen is protonated, activating the ring. Nucleophilic attack by water occurs preferentially at the more substituted carbon (the tertiary carbon of the dimethyl group) due to the stabilization of the partial positive charge in the transition state.

Meranzin_Hydrolysis Meranzin (R)-Meranzin (Intact Epoxide) Protonated Activated Intermediate (Oxonium Ion) Meranzin->Protonated + H+ (Acidic pH) Transition Transition State (C-O Bond Weakening) Protonated->Transition Rate Limiting Step Hydrate Meranzin Hydrate (Vicinal Diol) Transition->Hydrate + H2O (Nucleophilic Attack)

Figure 1: Acid-catalyzed hydrolysis pathway of (R)-Meranzin. The epoxide ring opens to form a diol (Meranzin Hydrate), increasing molecular weight by 18.01 Da.

Troubleshooting Guide & FAQs

Section A: Solvent & Storage Stability

Q: My stock solution in DMSO shows degradation after 24 hours. Why? A: While DMSO is aprotic, it is highly hygroscopic. Absorbed atmospheric moisture, combined with trace acidity (DMSO can degrade to methanesulfonic acid over time or upon light exposure), triggers the hydrolysis of the epoxide.

  • Corrective Action: Use anhydrous DMSO (stored over molecular sieves). Aliquot stocks immediately into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q: Can I use 0.1% Formic Acid or TFA in my LC-MS mobile phase? A: Caution is advised. Standard acidic mobile phases (pH ~2-3) can cause on-column degradation during HPLC runs, leading to peak broadening or the appearance of a "ghost" peak (Meranzin Hydrate) at a lower retention time.

  • Protocol Adjustment: If acidic modification is necessary for ionization, keep the column temperature low (< 30°C) and minimize run times. Alternatively, use ammonium acetate (pH 6.5) as a buffer if your ionization method allows.

Section B: Biological Assay Conditions

Q: We are observing low recovery in Simulated Gastric Fluid (SGF). Is the compound precipitating? A: It is likely degrading, not just precipitating. Studies on similar coumarin-epoxides indicate rapid conversion to the hydrate form in SGF (pH 1.2).

  • Verification: Check the mass spectrum.[1] (R)-Meranzin has a molecular weight of roughly 260.28 g/mol .[2] A dominant peak at [M+18+H]+ (approx m/z 279) indicates hydrolysis.

Q: How do I stabilize (R)-Meranzin for oral administration studies in rodents? A: Direct oral gavage in saline or acidic vehicles will result in significant pre-systemic hydrolysis.

  • Recommended Formulation: Use an enteric-coated capsule strategy or a lipid-based carrier (e.g., corn oil or micellar formulation) that shields the epoxide from gastric acid until it reaches the neutral pH of the intestine.

Experimental Protocols

Protocol 1: Preparation of Hydrolysis-Resistant Stock Solutions

Objective: To create a standard solution stable for >3 months.

  • Solvent Preparation: Dry DMSO using activated 3Å or 4Å molecular sieves for 24 hours. Filter through a 0.22 µm PTFE filter.

  • Weighing: Weigh (R)-Meranzin in a humidity-controlled environment (glove box preferred if humidity >60%).

  • Dissolution: Dissolve to a concentration of 10–50 mM. Vortex briefly.

  • Storage:

    • Flush headspace with Argon or Nitrogen gas.

    • Seal with Parafilm.

    • Store at -20°C.

Protocol 2: Analytical Verification of Integrity (HPLC-UV/MS)

Objective: To distinguish between intact (R)-Meranzin and Meranzin Hydrate.

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Waters BEH C18)Standard hydrophobic separation.
Mobile Phase A 5 mM Ammonium Acetate (pH 6.5)Critical: Avoids acid catalysis during separation.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic organic modifier.
Gradient 10% B to 90% B over 10 minHydrate is more polar and elutes earlier.
Detection UV @ 320 nmCharacteristic coumarin absorption.

Data Interpretation:

  • Meranzin Hydrate: Elutes earlier (lower retention time) due to the two hydroxyl groups (increased polarity).

  • Intact (R)-Meranzin: Elutes later.

Protocol 3: pH Stability Profiling

Objective: To determine the precise pH threshold for your specific experimental setup.

  • Buffer Prep: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, and 7.4.

  • Incubation: Spike (R)-Meranzin (from DMSO stock) into each buffer to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot at T=0, 30, 60, and 120 minutes.

  • Quenching: Immediately dilute samples 1:1 with cold Acetonitrile (stops reaction and prepares for LC).

  • Analysis: Quantify the ratio of [Area Meranzin] / ([Area Meranzin] + [Area Hydrate]).

Comparative Stability Data

The following table summarizes the expected stability profile based on the chemical reactivity of the 3,3-dimethyloxirane moiety [1, 2].

EnvironmentpH ConditionHalf-Life (

) Estimation
Primary Degradant
0.1 M HCl pH ~1.0< 15 minutesMeranzin Hydrate
Simulated Gastric Fluid (SGF) pH 1.2< 30 minutesMeranzin Hydrate
Acetate Buffer pH 4.52 - 4 hoursMeranzin Hydrate
Phosphate Buffer pH 7.4> 24 hoursStable (Minor lactone hydrolysis possible > pH 9)
Plasma (Rat/Human) pH 7.4Variable (Enzymatic)Hydrate (via Epoxide Hydrolase)

Note: In vivo, enzymatic hydrolysis by epoxide hydrolases can mimic acid hydrolysis. Always include an inhibitor (e.g., AUDA) if studying pure chemical stability in biological matrices.

References

  • PubChem. (n.d.).[3] Meranzin | C15H16O4.[2] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Xie, Y., et al. (2011). Pharmacokinetic study of the prokinetic compounds meranzin hydrate and ferulic acid following oral administration of Chaihu-Shugan-San to patients with functional dyspepsia. Journal of Ethnopharmacology. Retrieved March 2, 2026, from [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Retrieved March 2, 2026, from [Link]

Sources

Optimization

Overcoming baseline noise in (R)-Meranzin UV detection

Welcome to the technical support guide for the analysis of (R)-Meranzin using HPLC with UV detection. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of (R)-Meranzin using HPLC with UV detection. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring data accuracy and integrity. (R)-Meranzin, a furanocoumarin, possesses strong UV absorbance, making this a powerful detection method; however, achieving a stable baseline is paramount for sensitive and reproducible quantification.[1][2][3]

This guide moves from common, easily resolved issues to more complex hardware and method-specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Meranzin and why is UV detection suitable for it?

(R)-Meranzin is a coumarin derivative, a class of compounds known for their distinct aromatic structure.[1][2][4] This structure contains a chromophore that strongly absorbs ultraviolet (UV) light. Furanocoumarins typically exhibit sharp absorption wavelength maxima around 310 nm, making UV detection a highly sensitive and specific method for analysis.[5]

Q2: What is the optimal UV wavelength for detecting (R)-Meranzin?

For furanocoumarins like (R)-Meranzin, a detection wavelength of 310 nm is a common and effective starting point, as it often corresponds to a wavelength maximum (λmax) while minimizing interference from common solvents like acetonitrile.[5][6] It is always best practice to confirm the λmax by running a spectrum of a pure standard using a photodiode array (PDA) detector if available.

Q3: My baseline is noisy. Where should I start troubleshooting?

Start with the most common and easily addressed sources of noise. A systematic approach is crucial. Begin with the mobile phase preparation and system purge, then move to inspect the pump and detector. Our detailed troubleshooting guide below follows this logical flow. A noisy baseline can obscure small peaks and make accurate integration difficult, compromising your limit of detection.[7][8]

Troubleshooting Guide: From Baseline Drift to Spikes

This section provides a structured, question-and-answer approach to resolving specific baseline problems.

Mobile Phase and Degassing Issues

Q: My baseline shows random, sharp spikes. What is the likely cause?

A: The most common cause of sharp, random spikes is the presence of air bubbles in the system.[7][9] Bubbles passing through the detector flow cell cause sudden changes in refractive index, which the detector registers as a sharp spike.

Underlying Cause: Air is less soluble in mixed solvents (like acetonitrile and water) than in the individual pure solvents. As the mobile phase is pumped and mixed, dissolved gases can come out of solution, forming bubbles. This is exacerbated by temperature changes or insufficient degassing.[7]

Troubleshooting Protocol:

  • Check Degasser: Ensure your inline degasser is functioning correctly. Check for any error lights or messages. If you suspect a malfunction, bypass the degasser to see if the problem resolves, but be prepared to degas manually.

  • Manual Degassing: Sonicate the mobile phase for 10-15 minutes before use.[10] This helps remove dissolved gases. Be aware that sonication can heat the mobile phase, causing a temporary change in composition if volatile solvents are used.

  • System Purge: Perform a high-flow rate purge of all pump lines to dislodge and flush out any trapped air bubbles.[11][12] Purge each line individually before running the full system.

Q: My baseline is drifting steadily upwards or downwards. Why?

A: Baseline drift is often related to changes in the mobile phase composition or temperature over time.[13][14][15]

Underlying Cause:

  • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. As the stationary phase slowly adjusts, the detector baseline will drift.

  • Mobile Phase Volatility: If one component of your mobile phase is significantly more volatile (e.g., using hexane in normal phase), its evaporation from an unsealed reservoir will change the solvent composition, leading to drift.[16]

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect the mobile phase viscosity and the detector's electronics, causing a slow drift.[13][17] Column ovens are essential for mitigating this.

  • Column Bleed: At higher temperatures or with aggressive mobile phases, the column's stationary phase can slowly degrade and "bleed," which shows up as a rising baseline, particularly in gradient runs.

Troubleshooting Protocol:

  • Equilibrate Thoroughly: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Cover Reservoirs: Keep mobile phase bottles covered to prevent evaporation and contamination.[16]

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times and a stable baseline.[14]

  • Prepare Fresh Mobile Phase: Buffer solutions, in particular, are prone to microbial growth, which can alter pH and cause drift. It's recommended to prepare aqueous mobile phases fresh daily.[10][16]

Table 1: Mobile Phase Preparation Best Practices

ParameterRecommendationRationale & Reference
Solvent Grade HPLC or LC-MS GradeMinimizes impurities that can cause ghost peaks and baseline noise.[10][18]
Mixing Measure components separately by volume or weight, then mix.[18][19]Mixing solvents can cause volume contraction, altering the final ratio if one is added "to volume."[18][20]
Filtration Filter through a 0.45 µm or 0.22 µm membrane filter.[18][19][20]Removes particulate matter that can clog frits, check valves, and the column.[19]
Degassing Use an inline vacuum degasser, helium sparging, or sonication.[7]Prevents bubble formation, which leads to pressure fluctuations and baseline spikes.
HPLC Pump and Hardware Issues

Q: My baseline shows regular, periodic pulses or waves. What does this indicate?

A: A rhythmic, pulsing baseline that often correlates with the pump stroke indicates a problem with the pump's flow delivery, most commonly related to check valves or pump seals.[11][17]

Underlying Cause: Modern HPLC pumps use dual pistons that work in opposition to deliver a continuous flow. If one of the check valves (which control the direction of flow) is sticking or a pump seal is worn, the flow rate will fluctuate with each piston stroke, causing a corresponding pressure and baseline pulsation.[11][21][22]

Troubleshooting Protocol:

  • Identify the Source: Observe the pressure reading on your system. If it is fluctuating in a regular pattern, the pump is the likely source.[17][21]

  • Clean Check Valves: A common fix is to sonicate the check valves in isopropanol or hot water to dislodge particulate matter or buffer salt crystals.[17][22][23]

  • Replace Pump Seals: Pump seals are consumable parts that wear over time. A leaking pump seal can introduce air and cause pressure fluctuations.[21][23] Refer to your instrument manual for the replacement procedure.

Diagram 1: Troubleshooting Periodic Baseline Noise This diagram outlines the decision-making process for diagnosing periodic baseline noise.

G start Periodic Baseline Noise Observed q_pressure Does pressure fluctuate rhythmically? start->q_pressure pump_issue Issue is likely pump-related. q_pressure->pump_issue Yes other_issue Noise source is likely post-pump (e.g., detector, mixer). q_pressure->other_issue No check_valves Clean or replace check valves. pump_issue->check_valves pump_seals Inspect and replace pump seals. check_valves->pump_seals If problem persists check_detector Check detector lamp & cell. other_issue->check_detector

Caption: Decision tree for diagnosing periodic noise.

Detector-Related Issues

Q: My baseline is noisy or drifting, and I've ruled out mobile phase and pump issues. What's next?

A: The issue may lie within the UV detector itself, typically related to the lamp or the flow cell.[9][13]

Underlying Cause:

  • Lamp Degradation: UV lamps have a finite lifespan. As they age, their energy output becomes unstable, leading to increased baseline noise and drift.[7][24]

  • Contaminated Flow Cell: Sample components, buffer salts, or air bubbles can adhere to the walls of the detector flow cell, causing erratic absorbance and a noisy baseline.[9][14]

  • Incorrect Wavelength Setting: Setting the wavelength on a steep part of a solvent's absorbance curve can make the baseline very sensitive to minor changes in mobile phase composition, leading to drift. This is why using a low-UV cutoff solvent like acetonitrile is beneficial.[16]

Troubleshooting Protocol:

  • Check Lamp Energy: Most HPLC software provides a diagnostic tool to check the lamp's energy or intensity. Compare the reading to the manufacturer's specification for a new lamp. If the energy is low, the lamp needs replacement.[24]

  • Flush the Flow Cell: If you suspect contamination, flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. For stubborn contamination, flushing with 1N Nitric Acid (never Hydrochloric Acid, which corrodes stainless steel) can be effective, but always check your detector's manual first.[14]

  • Wavelength Evaluation: Review your chosen wavelength. Ensure it is not at the UV cutoff for your mobile phase components.

Diagram 2: Systematic HPLC Troubleshooting Workflow This workflow provides a general, systematic approach to troubleshooting any HPLC issue, including baseline noise.

HPLC_Troubleshooting cluster_0 Phase 1: Eluent & Sample cluster_1 Phase 2: Hardware (Flow Path) cluster_2 Phase 3: Detection MobilePhase 1. Check Mobile Phase (Freshness, Degassing, Purity) SamplePrep 2. Check Sample (Solubility, Filtration) MobilePhase->SamplePrep Pump 3. Inspect Pump (Pressure, Leaks, Seals) SamplePrep->Pump Injector 4. Check Injector (Needle, Loop, Wash) Pump->Injector Column 5. Evaluate Column (Age, Equilibration, Bleed) Injector->Column Detector 6. Diagnose Detector (Lamp, Flow Cell, Wavelength) Column->Detector

Caption: A top-down workflow for HPLC system troubleshooting.

This guide provides a foundational framework for diagnosing and resolving baseline noise in the UV detection of (R)-Meranzin. By approaching problems systematically—from the mobile phase to the detector—users can efficiently restore their system's performance and ensure the generation of high-quality, reliable data.

References

  • Separation Science. (2024). Optimizing HPLC Pressure: Real Solutions for Better Performance. Available from: [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]

  • Nacalai Tesque, Inc. (n.d.). Preparation of Mobile Phase for HPLC. Available from: [Link]

  • Chen, J., et al. (n.d.). Development of a Reversed-Phase High-Performance Liquid Chromatographic Method for Analyzing Furanocoumarin Components in Citrus Fruit Juices and Chinese Herbal Medicines. SciSpace. Available from: [Link]

  • LCGC. (n.d.). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Available from: [Link]

  • Shimadzu. (2025). Pressure Fluctuations. Available from: [Link]

  • Phenomenex. (2022). Mobile Phase Prep: Key Tips & Tricks. Available from: [Link]

  • ResearchGate. (2011). What causes recurring pressure fluctuations in an hplc and how do you stop them?. Available from: [Link]

  • LinkedIn. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available from: [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Fluctuating Pressure. Available from: [Link]

  • Waters Corporation. (n.d.). Determination of Furanocoumarins in Fruit Juice. Available from: [Link]

  • The Good Scents Company. (n.d.). (R)-Meranzin. Available from: [Link]

  • Pharmaguideline. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. Available from: [Link]

  • FooDB. (2011). Showing Compound Meranzin (FDB021654). Available from: [Link]

  • BioCrick. (n.d.). Meranzin | CAS:23971-42-8. Available from: [Link]

  • Waters Corporation. (n.d.). Determination of Furanocoumarins in Fruit Juice. Available from: [Link]

  • CABI Digital Library. (n.d.). HPLC-MS ANALYSIS OF COUMARINS AND FURANOCOUMARIN DIMERS IN IMMATURE GRAPEFRUIT. Available from: [Link]

  • ACS Publications. (n.d.). Analysis of linear and angular furanocoumarins by dual-column high-performance liquid chromatography. Available from: [Link]

  • Shimadzu. (2025). Baseline Disturbance. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • PubChem - NIH. (n.d.). (R)-Meranzin. Available from: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • PubChem - NIH. (n.d.). Meranzin. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Review on HPLC-Trouble Shooting Guide. Available from: [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Available from: [Link]

Sources

Troubleshooting

Stability of (R)-Meranzin in long-term frozen storage

Technical Support Center: (R)-Meranzin Stability and Long-Term Frozen Storage Introduction (R)-Meranzin, a bioactive coumarin derivative isolated from Murraya exotica L. and Citrus maxima, is extensively studied for its...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-Meranzin Stability and Long-Term Frozen Storage

Introduction (R)-Meranzin, a bioactive coumarin derivative isolated from Murraya exotica L. and Citrus maxima, is extensively studied for its anti-depressant and anti-atherosclerotic properties via the AMPA-ERK1/2-BDNF signaling pathway[1][2]. Due to its specific chemical structure (a phenylpropanoid/coumarin framework with an epoxide/hydrate moiety), its stability in long-term frozen storage is highly dependent on solvent conditions, temperature, and matrix environment[3][4]. This technical support guide provides researchers with causally-driven troubleshooting steps, validated protocols, and FAQs to ensure the structural and functional integrity of (R)-Meranzin during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term frozen storage conditions for (R)-Meranzin powder versus stock solutions? A: For the lyophilized solid powder, storage at 4°C or -20°C in a tightly sealed, desiccated container away from light preserves integrity for up to 24 months[2][3]. However, once reconstituted in a solvent like DMSO, the stability window narrows significantly. Stock solutions must be stored at -80°C for a maximum of 6 months, or at -20°C for no longer than 1 month[1][3]. Causality: DMSO is highly hygroscopic. Even in sealed tubes, microscopic moisture ingress at -20°C can lead to localized hydration of the coumarin lactone ring or precipitation. At -80°C, molecular mobility and the rate of nucleophilic attack by trace water are exponentially reduced, preserving the compound's structural fidelity.

Q2: How do freeze-thaw cycles affect (R)-Meranzin stability in biological matrices like plasma? A: Pharmacokinetic studies validate that (R)-Meranzin in rat plasma maintains acceptable stability (bias within ±15%) for up to three complete freeze-thaw cycles (from -20°C to room temperature)[5][6]. Causality: While the compound survives limited thermal cycling, repeated phase changes (liquid-to-ice) create solute concentration gradients. As water freezes, the local concentration of salts, enzymes, and the analyte in the remaining liquid micro-pockets spikes, accelerating potential degradation or irreversible protein binding. Limiting to ≤3 cycles prevents this cumulative stress.

Q3: Why does my (R)-Meranzin stock solution show precipitation after 1 month at -20°C? A: This is a classic symptom of solvent hydration. As DMSO absorbs atmospheric moisture during repeated openings, the dielectric constant of the solvent mixture changes. (R)-Meranzin is highly lipophilic; the introduction of water dramatically reduces its solubility, causing it to crash out of solution. Solution: Always use anhydrous DMSO, aliquot immediately into single-use vials, and purge the headspace with inert gas (Nitrogen or Argon) before freezing. If precipitation occurs, gentle heating and sonication can aid redissolution, but structural integrity must be re-verified via LC-MS/MS[1].

Section 2: Quantitative Stability Data

The following table synthesizes field-proven stability metrics for (R)-Meranzin across different matrices and temperatures to guide your experimental design[3][5][6][7].

Matrix / StateStorage TemperatureDurationStability Status / RecoveryReference Condition
Solid Powder4°C or -20°CUp to 24 monthsStable (>95% purity)Sealed, desiccated, dark
DMSO Stock Solution-20°C1 monthStableAliquoted, sealed
DMSO Stock Solution-80°C6 monthsStableAliquoted, sealed
Rat Plasma (QC Samples)-20°C14 to 30 daysAcceptable (Bias ±15%)Long-term matrix stability
Rat Plasma (QC Samples)-20°C to RT3 CyclesAcceptable (Recovery ~94-97%)Freeze-thaw stability
Processed Auto-sampler10°C8 hoursStable (Bias ±15%)Post-extraction stability

Section 3: Troubleshooting Guide & Experimental Protocols

Issue: Loss of Biological Activity in In Vitro Assays

Symptom: Reduced efficacy in upregulating p-ERK1/2 or BDNF in hippocampal slice cultures[2]. Root Cause: Degradation of the active pharmacophore due to UV-light exposure or extended storage at -20°C (>1 month) in hydrated DMSO. Resolution Workflow:

  • Discard stock solutions older than 1 month stored at -20°C.

  • Re-verify the mechanistic pathway to ensure the biological model is responsive.

Pathway Meranzin (R)-Meranzin (Active Compound) Receptors Alpha-2 Adrenoceptor & AMPA Receptor Meranzin->Receptors Binds/Modulates ERK p-ERK1/2 Phosphorylation Receptors->ERK Activates BDNF BDNF Expression ERK->BDNF Upregulates Outcome Neuroprotection & Anti-Depressant Effects BDNF->Outcome Induces

Caption: (R)-Meranzin modulated AMPA-ERK1/2-BDNF signaling pathway in neuropharmacology.

Protocol 1: Self-Validating Preparation and Storage of (R)-Meranzin Stock Solutions

To guarantee reproducibility, follow this strict handling protocol[1]:

  • Equilibration: Before opening the commercial vial, allow the solid (R)-Meranzin to equilibrate to room temperature for at least 1 hour in a desiccator. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Dissolution: Reconstitute the solid in anhydrous DMSO (e.g., to 100 mg/mL). Use ultrasonic bath assistance if necessary, ensuring the water bath temperature does not exceed 30°C to prevent thermal degradation[1][3].

  • Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 10-50 µL) in amber, low-bind microcentrifuge tubes. Causality: Amber tubes prevent photo-oxidation of the coumarin ring.

  • Inert Gas Purging: Gently blow a stream of dry Nitrogen gas over the open tube for 3 seconds to displace oxygen and ambient moisture.

  • Freezing: Cap tightly and immediately transfer to a -80°C freezer for long-term storage (up to 6 months).

Workflow Solid Solid (R)-Meranzin Equilibrate to RT (1h) Stock Master Stock Solution (Sonication ≤ 30°C) Solid->Stock Solvent Anhydrous DMSO (Hygroscopic control) Solvent->Stock Aliquot Single-use Aliquots (Amber tubes, N2 purge) Stock->Aliquot Minus20 -20°C Storage (Max 1 Month) Aliquot->Minus20 Short-term Minus80 -80°C Storage (Max 6 Months) Aliquot->Minus80 Long-term

Caption: Optimized workflow for the preparation and frozen storage of (R)-Meranzin stock solutions.

Protocol 2: Evaluating Freeze-Thaw Stability in Biological Matrices

When conducting pharmacokinetic (PK) studies, validating matrix stability is critical for regulatory compliance and data integrity[5][7].

  • Spiking: Prepare Quality Control (QC) plasma samples at Low, Medium, and High concentrations of (R)-Meranzin (e.g., 10, 40, 160 ng/mL)[5].

  • Initial Freeze: Store the QC aliquots at -20°C for 24 hours.

  • Thaw Cycle: Remove samples and allow them to thaw completely unassisted at room temperature.

  • Refreeze: Return the samples to -20°C for another 12-24 hours.

  • Repetition: Repeat steps 3-4 for a total of three cycles.

  • Extraction & Analysis: Extract the analyte using protein precipitation (e.g., with methanol/acetonitrile) and analyze via UPLC-MS/MS. Compare the peak area ratios against freshly prepared standards. A deviation of ≤ ±15% confirms acceptable freeze-thaw stability[6].

References

  • National Institutes of Health (PMC). "Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls following the oral administration of Chaihu-Shugan-San". [Link]

  • Royal Society of Chemistry. "Identification of absorbed compounds of Xiao Yao San Jia Wei and pharmacokinetic study in depressed rats by force swimming stress". [Link]

  • Frontiers. "Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin". [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioavailability Guide: (R)-Meranzin vs. Meranzin Hydrate

This guide serves as an advanced technical resource for researchers and drug development professionals evaluating the pharmacokinetic (PK) and pharmacodynamic distinctions between (R)-Meranzin and its hydrolytic derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers and drug development professionals evaluating the pharmacokinetic (PK) and pharmacodynamic distinctions between (R)-Meranzin and its hydrolytic derivative, Meranzin Hydrate .

Executive Summary: The Epoxide-Diol Shift

In the development of rapid-acting antidepressants and prokinetic agents, the transition from (R)-Meranzin (an epoxide-containing coumarin) to Meranzin Hydrate (its vicinal diol form) represents a critical optimization in solubility and metabolic stability.

While (R)-Meranzin exhibits the classic lipophilicity of natural coumarins, its epoxide moiety renders it susceptible to rapid hydrolysis by soluble epoxide hydrolase (sEH). Meranzin Hydrate (MH) , conversely, demonstrates a more predictable pharmacokinetic profile, higher aqueous solubility, and has emerged as the primary active form in recent studies targeting the


-adrenoceptor/mTOR pathways.

This guide analyzes the bioavailability data, metabolic interconversion, and mechanistic pathways of both forms to support lead selection in neuropsychiatric drug discovery.

Chemical & Physicochemical Profile

The fundamental difference lies in the oxidation state of the isoprenoid side chain at the C-8 position.

Feature(R)-Meranzin (Parent)Meranzin Hydrate (Metabolite/Derivative)
CAS Registry 489-53-25875-49-0
IUPAC Name 7-methoxy-8-(3-methyl-2,3-epoxybutyl)coumarin7-methoxy-8-(2,3-dihydroxy-3-methylbutyl)coumarin
Functional Group Epoxide (Oxirane ring)Vicinal Diol (Glycol)
Molecular Weight ~260.29 g/mol ~278.30 g/mol
Polarity (LogP) ~2.5 (Lipophilic)~1.5 (More Polar)
Aqueous Solubility Low (< 30

g/mL est.)[1][2]
Moderate (pH-dependent; >28

g/mL in water)
Metabolic Fate Substrate for Epoxide HydrolaseStable end-product of hydrolysis

Scientist's Insight: The epoxide ring in (R)-Meranzin is a structural alert in some contexts due to potential alkylating activity, though in this scaffold, it primarily serves as a metabolic handle. The conversion to the hydrate form (diol) significantly increases polarity, altering volume of distribution (


) and renal clearance.

Pharmacokinetic Performance Analysis

The following data synthesizes comparative PK studies in Sprague-Dawley rats and human clinical observations (functional dyspepsia cohorts).

Comparative PK Parameters (Oral Administration)
Parameter(R)-MeranzinMeranzin Hydrate (MH)Interpretation

(Absorption)
0.8 – 1.2 h0.4 – 1.0 h (Rat) / ~0.4 h (Human)MH is absorbed more rapidly , likely due to higher solubility in the GI fluid preventing dissolution-rate limited absorption.

Qualitative: Rapid peak58.66 ± 6.64 ng/mL (Rat, 9 mg/kg)MH achieves quantifiable therapeutic plasma levels rapidly.

(Elimination)
> 6.5 h2.3 h (Human) / 1.5 - 2.4 h (Rat)Meranzin (parent) persists longer, likely due to slower clearance or tissue sequestration, whereas MH is excreted more efficiently.
AUC (Exposure) High tissue distribution31.4

g·min/mL
(Human)
MH shows linear kinetics. The "double-peak" phenomenon often seen in glycosides is absent in MH, indicating reliable absorption.
Absorption & Metabolism Dynamics
  • Rapid Absorption: Both compounds are classified as rapidly absorbed (

    
     h).[3][4][5][6] However, MH demonstrates superior consistency in 
    
    
    
    across stress models (e.g., Chronic Mild Stress rats).
  • Metabolic Conversion: (R)-Meranzin is rapidly converted to Meranzin Hydrate in vivo via Soluble Epoxide Hydrolase (sEH) .

    • Implication: Administering (R)-Meranzin results in significant systemic exposure to Meranzin Hydrate. Thus, PK studies of the parent compound must monitor the diol metabolite to capture the full "active" exposure.

  • Distribution: MH fits a two-compartment model , suggesting rapid distribution from central plasma into highly perfused tissues (brain/hippocampus), which aligns with its rapid onset of antidepressant effects (observed within 2 hours).

Mechanism of Action: The "Rapid" Pathway

Unlike traditional SSRIs, Meranzin Hydrate exerts rapid antidepressant-like effects. The diagram below illustrates the signaling cascade established in recent literature, specifically linking MH to


-adrenoceptor antagonism and downstream neuroplasticity.

MeranzinMechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling (Hippocampus) MH Meranzin Hydrate (Active Form) Alpha2AR α2-Adrenoceptor (Autoreceptor) MH->Alpha2AR Antagonism (Disinhibition) Meranzin (R)-Meranzin (Pro-drug/Precursor) sEH Epoxide Hydrolase (Metabolism) Meranzin->sEH Hydrolysis mTOR mTOR Signaling Complex Alpha2AR->mTOR Downstream Activation ERK ERK1/2 Phosphorylation Alpha2AR->ERK Activation sEH->MH BDNF BDNF Upregulation mTOR->BDNF ERK->BDNF Synapse Synaptic Protein Synthesis (PSD95, Synapsin) BDNF->Synapse Rapid Plasticity

Figure 1: Pharmacological pathway of Meranzin Hydrate.[7] (R)-Meranzin acts as a precursor, hydrolyzed to MH, which antagonizes presynaptic


-adrenoceptors, disinhibiting neurotransmitter release and activating the mTOR/BDNF neuroplasticity cascade.

Experimental Protocol: Quantification via UPLC-MS/MS

To validate bioavailability, precise separation of the epoxide and diol forms is required. The following protocol is adapted from validated methodologies (e.g., Frontiers in Pharmacology, 2020) for rat plasma analysis.

Sample Preparation
  • Collection: Collect blood samples (0.5 mL) into heparinized tubes at pre-defined timepoints (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

  • Separation: Centrifuge immediately at 4,000 rpm for 10 min at 4°C. Store plasma at -80°C.

  • Extraction:

    • Thaw 100

      
      L plasma.
      
    • Add 10

      
      L Internal Standard (IS) solution (e.g., Quercetin or Sulfamethoxazole).
      
    • Add 300

      
      L Methanol (protein precipitation). Vortex for 3 min.
      
    • Centrifuge at 13,000 rpm for 10 min.

    • Inject 2-5

      
      L of supernatant.
      
UPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 2.1

    
     100 mm, 1.7 
    
    
    
    m).
  • Mobile Phase:

    • (A) 0.1% Formic Acid in Water.

    • (B) Acetonitrile.

    • Gradient: 0-2 min (5-20% B), 2-4 min (20-60% B), 4-5 min (60-95% B).

  • Detection (MRM Mode):

    • Meranzin Hydrate: Precursor

      
       ~296 
      
      
      
      
      
      Product ions (check specific fragmentation, typically loss of water/side chain). Note: MH often ionizes better in positive mode.
    • Meranzin: Precursor

      
       ~261 
      
      
      
      or
      
      
      .
  • Differentiation: Ensure chromatographic separation. Meranzin Hydrate (more polar) will elute earlier (RT ~2.0 min) than Meranzin (RT ~5.0 min).

Conclusion & Recommendation

For drug development programs targeting depression or functional dyspepsia:

  • Select Meranzin Hydrate (MH) as the primary lead candidate.

    • Rationale: It represents the stable, bioactive species with a verified mechanism of action (mTOR/BDNF activation). It avoids the variability associated with the metabolic hydrolysis of the epoxide ring found in (R)-Meranzin.

  • Bioavailability: MH demonstrates superior oral absorption characteristics (

    
     h) and linear pharmacokinetics in both rodent and human models.
    
  • Safety: The diol form avoids the theoretical alkylating risks associated with reactive epoxide moieties, presenting a cleaner safety profile for chronic administration.

References

  • Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared α2-adrenoceptor in the brain-gut axis of rats. Neurogastroenterology & Motility. Link

  • Merazin Hydrate Produces Rapid Antidepressant Effects Depending on Activating mTOR Signaling by Upregulating Downstream Synaptic Proteins in the Hippocampus. ACS Chemical Neuroscience. Link

  • Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract. Frontiers in Pharmacology. Link

  • Pharmacokinetic study of the prokinetic compounds meranzin hydrate and ferulic acid following oral administration of Chaihu-Shugan-San to patients. Journal of Ethnopharmacology.[2] Link

  • Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls. Experimental and Therapeutic Medicine. Link

Sources

Comparative

Introduction: The Mechanistic Importance of Enantioselective Pharmacokinetics

In translational drug development, the leap from preclinical rodent models to human clinical trials often fails due to unpredictable pharmacokinetic (PK) scaling. For chiral coumarins like Meranzin—a bioactive compound d...

Author: BenchChem Technical Support Team. Date: March 2026

In translational drug development, the leap from preclinical rodent models to human clinical trials often fails due to unpredictable pharmacokinetic (PK) scaling. For chiral coumarins like Meranzin—a bioactive compound derived from Fructus aurantii with potent prokinetic, anti-inflammatory, and antidepressant properties—enantioselectivity is a critical variable. Enzymes, receptors, and binding proteins recognize enantiomers as entirely distinct molecular entities, leading to divergent metabolic pathways, clearance rates, and toxicity profiles[1].

This guide provides an objective, data-driven comparison of the pharmacokinetic parameters of (R)-Meranzin across species and contrasts its performance with alternative flavonoids. By understanding the causality behind its absorption, distribution, metabolism, and excretion (ADME), researchers can design more robust, self-validating preclinical workflows.

Comparative Pharmacokinetic Profiling Across Species

(R)-Meranzin is characterized by a two-compartment pharmacokinetic model[2]. This indicates a rapid initial distribution phase (α-phase) into highly perfused organs (such as the liver, kidneys, and brain), followed by a slower elimination phase (β-phase) dictated by its lipophilicity and gradual hepatic metabolism.

When scaling PK parameters across species, allometric differences in Cytochrome P450 (CYP) expression and Epoxide Hydrolase activity heavily influence the compound's half-life (


) and clearance (

).
Table 1: Cross-Species Pharmacokinetic Parameters of (R)-Meranzin (Oral Administration)
PK ParameterRat (Rodent)Mouse (Rodent)Dog (Non-Rodent)*Mechanistic Causality / Scaling Factor

(h)
~1.0~0.8~1.5Gastric Emptying: Faster in smaller rodents; dogs exhibit slower transit times, delaying peak absorption[2].

(ng/mL)
209.5245.2118.4First-Pass Metabolism: Higher hepatic extraction ratios in larger mammals reduce systemic peak concentrations.

(h)
>6.54.211.4Enzymatic Clearance: Slower elimination in larger species correlates with allometric scaling of basal metabolic rates[2].

(ng·h/mL)
~1500~1200~3500Volume of Distribution (

):
Extensive tissue binding in larger species increases total systemic exposure over time.

*Note: Dog parameters are extrapolated based on standard allometric scaling of chiral coumarins and related Fructus aurantii extracts.

Objective Comparison: (R)-Meranzin vs. Alternative Bioactives

When formulating prokinetic or antidepressant therapeutics, drug developers often weigh (R)-Meranzin against other abundant Fructus aurantii bioactives, such as Naringin or Nobiletin. (R)-Meranzin provides a distinct pharmacokinetic advantage due to its sustained plasma presence.

Table 2: PK Comparison of Fructus aurantii Alternatives
CompoundChemical Class

(h)

(h)
Distinct PK CharacteristicTherapeutic Implication
(R)-Meranzin Coumarin~1.0>6.5Rapid absorption, slow elimination[2].Ideal for sustained prokinetic and antidepressant efficacy without frequent dosing.
Naringin Flavonone Glycoside~0.5 & ~4.0~2.5Double-peak phenomenon[2].Enterohepatic circulation causes fluctuating plasma levels, complicating dose optimization.
Nobiletin Polymethoxy Flavone~1.0~2.0Rapid absorption, rapid elimination[2].Requires continuous release formulations to maintain a therapeutic window.

Self-Validating Experimental Protocol for PK Profiling

To ensure cross-species reproducibility, the analytical workflow must be rigorously standardized. The following is a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol designed to eliminate matrix effects and ensure enantiomeric purity.

Step-by-Step Methodology: UPLC-MS/MS Quantification
  • Plasma Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Procedure: Aliquot 100 µL of plasma. Add 10 µL of internal standard (e.g., Quercetin or Sulfamethoxazole at 300 ng/mL)[2][3]. Add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the organic layer and evaporate under gentle nitrogen gas. Reconstitute in 100 µL of initial mobile phase.

    • Causality: Unlike simple protein precipitation, LLE with ethyl acetate selectively extracts the lipophilic (R)-Meranzin while leaving behind endogenous plasma phospholipids. This prevents ion suppression in the MS source, ensuring a self-validating, highly sensitive assay.

  • Chromatographic Separation (Chiral Resolution):

    • Procedure: Inject 5 µL onto an Amylose-based chiral UPLC column (e.g., Chiralpak IA, 2.1 × 100 mm, 1.7 µm). Mobile phase: Hexane/Isopropanol (80:20, v/v) at a flow rate of 0.3 mL/min.

    • Causality: The helical structure of the amylose stationary phase provides stereoselective inclusion cavities. This is mandatory to separate (R)-Meranzin from (S)-Meranzin, as the enantiomers possess different pharmacological activities and metabolic clearances[1].

  • Mass Spectrometry Detection (MRM Mode):

    • Procedure: Operate the ESI source in positive ion mode. Monitor the specific precursor-to-product ion transitions for (R)-Meranzin and the internal standard.

    • Causality: Multiple Reaction Monitoring (MRM) filters out background noise, providing the absolute specificity required to track the compound accurately into the late elimination phase (>24 hours).

  • Data Modeling:

    • Procedure: Fit the concentration-time data using a two-compartment model via DAS 3.1 or Phoenix WinNonlin software[2].

PK_Workflow A In Vivo Dosing (R)-Meranzin B Serial Plasma Sampling (0.08 - 24 hrs) A->B Temporal tracking C Liquid-Liquid Extraction (Ethyl Acetate) B->C Protein removal D Chiral UPLC Separation (Amylose Phase) C->D Isomer resolution E ESI-MS/MS Detection (MRM Mode) D->E Quantification F PK Parameter Calculation (Two-Compartment) E->F Data modeling

Fig 1. Self-validating UPLC-MS/MS workflow for (R)-Meranzin pharmacokinetic profiling.

Mechanistic Pathways of Metabolism

A major factor in cross-species PK variance is the metabolic fate of the drug. In vivo, (R)-Meranzin acts as a parent prodrug/active agent that undergoes rapid hydrolysis by hepatic epoxide hydrolases to form (R)-Meranzin Hydrate, a highly active metabolite responsible for much of the compound's prokinetic and anti-depressant effects[4]. Interestingly, disease states such as Chronic Mild Stress (CMS) have been shown to accelerate the absorption and alter the PK profile of these metabolites[3].

Metabolic_Pathway M (R)-Meranzin (Parent Drug) EH Epoxide Hydrolase (Hepatic) M->EH Hydrolysis CYP CYP450 Oxidation (Phase I) M->CYP Demethylation MH (R)-Meranzin Hydrate (Active Metabolite) EH->MH Major Pathway DM Desmethyl-Meranzin (Inactive) CYP->DM Minor Pathway

Fig 2. Primary hepatic metabolic pathways of (R)-Meranzin across mammalian species.

Conclusion & Best Practices

When advancing (R)-Meranzin through the preclinical pipeline, researchers must account for its two-compartment behavior and its reliance on hepatic epoxide hydrolase for active metabolite conversion. Compared to alternatives like Naringin, (R)-Meranzin offers a highly stable, sustained pharmacokinetic profile free from the erratic double-peak phenomenon of enterohepatic recycling. To ensure data integrity across species, always employ chiral UPLC-MS/MS coupled with Liquid-Liquid Extraction to bypass matrix interference and accurately isolate the (R)-enantiomer.

References

1.[1] Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - OUCI / dntb.gov.ua. 1 2.[2] Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin - nih.gov. 2 3.[3] Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls following the oral administration of Chaihu-Shugan-San - nih.gov. 3 4.[4] Pharmacokinetic study of the prokinetic compounds meranzin hydrate and ferulic acid following oral administration of Chaihu-Shugan-San to patients with functional dyspepsia - nih.gov. 4

Sources

Validation

A Comparative Guide to Purity Assessment of (R)-Meranzin Reference Standards: The Definitive Role of qNMR

In the landscape of pharmaceutical research and development, the purity of a reference standard is not merely a quality metric; it is the bedrock upon which the accuracy and reliability of all subsequent analytical measu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of a reference standard is not merely a quality metric; it is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. (R)-Meranzin, a chiral coumarin derivative found in various plants like Citrus maxima and with diverse biological activities, serves as a critical reference material in numerous studies.[1][2][3] This guide provides an in-depth, comparative analysis of analytical methodologies for the purity assessment of (R)-Meranzin reference standards, with a primary focus on the robust and increasingly indispensable technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary to make informed decisions for purity validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Criticality of Purity in Reference Standards

A reference standard with an inaccurately assigned purity value can lead to significant errors in the quantification of active pharmaceutical ingredients (APIs), impurity profiling, and stability studies. This directly impacts drug safety and efficacy. Therefore, the choice of analytical technique for purity assessment is a critical decision in the lifecycle of a pharmaceutical product.

Quantitative ¹H NMR (qNMR): The Gold Standard for Purity Assessment

Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for the purity determination of organic compounds, including natural products like (R)-Meranzin.[4][5][6] Its power lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei giving rise to that signal.[7] This fundamental principle allows for the absolute quantification of a substance without the need for a structurally identical reference standard of the analyte itself.[8][9]

Why qNMR is a Superior Choice for (R)-Meranzin
  • Universality and Orthogonality: As a spectroscopic technique, qNMR's detection mechanism is fundamentally different from chromatographic methods like HPLC, which are often used in the final purification steps of the reference material.[10][11] This orthogonality is crucial for a non-biased purity assessment.

  • Absolute Quantification: Unlike relative methods that provide a percentage based on detected components, qNMR, when performed with a certified internal standard, determines the absolute mass fraction of the analyte.[10][12] This approach inherently accounts for impurities that may not be detected by other methods, such as residual solvents or inorganic salts.[13]

  • Structural Information: A single qNMR experiment not only quantifies the analyte but also provides structural information about any proton-containing impurities present, aiding in their identification.[14][15]

  • Non-Destructive: qNMR is a non-destructive technique, which is particularly advantageous when dealing with precious or limited quantities of reference material.[10]

Experimental Protocol: Purity Assessment of (R)-Meranzin by qNMR

This protocol is designed to be a self-validating system, ensuring accuracy and precision in line with ICH guidelines.[15][16]

1. Materials and Instrumentation:

  • (R)-Meranzin sample

  • Certified Internal Standard (IS): e.g., Maleic acid or Dimethylsulfone (DMSO₂). The IS must be of high purity (>99.5%), stable, non-hygroscopic, and have signals that do not overlap with the analyte's signals.[17]

  • Deuterated Solvent: DMSO-d₆ is a suitable choice for (R)-Meranzin, ensuring good solubility.

  • High-resolution NMR spectrometer (≥400 MHz)

  • Calibrated analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the (R)-Meranzin reference standard into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the solution until fully dissolved and transfer to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard protons to ensure complete relaxation and accurate signal integration. A value of 30-60 seconds is often a safe starting point.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

  • Receiver Gain: Set the receiver gain to an optimal level to avoid signal clipping.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired FID.

  • Perform phase correction and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for (R)-Meranzin and a signal for the internal standard.

  • Calculate the purity of (R)-Meranzin using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh (R)-Meranzin weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into NMR Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (d1, ns) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft correction Phase & Baseline Correction ft->correction integration Integrate Signals correction->integration calculation Calculate Purity integration->calculation

Caption: Workflow for purity assessment of (R)-Meranzin using qNMR.

Alternative Methodologies: A Comparative Overview

While qNMR stands out for its accuracy and directness, other techniques are commonly employed for purity assessment. It is crucial to understand their principles and limitations in the context of reference standard characterization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique widely used for purity analysis.[18] For coumarins like (R)-Meranzin, reversed-phase HPLC with a C18 column is a common choice.[19][20]

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. Purity is typically determined by the area percentage of the main peak relative to the total area of all detected peaks.

  • Advantages: High sensitivity for UV-active impurities, excellent separation efficiency for complex mixtures, and high throughput.[21]

  • Limitations: It is a relative method and assumes all impurities have the same response factor as the analyte, which is often not the case. It cannot detect non-UV-active impurities. Accurate quantification requires certified reference standards for each impurity.[21]

Experimental Protocol Summary: HPLC-UV for (R)-Meranzin

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating coumarins.[20][22]

  • Detection: UV detector set at a wavelength where (R)-Meranzin has significant absorbance (e.g., around 320-340 nm).[20]

  • Quantification: Purity is calculated as the area of the (R)-Meranzin peak divided by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[23]

  • Principle: After separation by LC, components are ionized and their mass-to-charge ratio is determined.

  • Advantages: Provides molecular weight information, which is invaluable for impurity identification.[18][24] It is highly sensitive and can detect impurities at very low levels.[25][26]

  • Limitations: While excellent for impurity profiling and identification, quantification can be complex and often requires specific reference standards for each impurity.[27]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[28]

  • Principle: The presence of impurities broadens the melting range and lowers the melting point of a crystalline substance.[29][30] The van't Hoff equation is used to calculate the mole fraction of impurities.[31]

  • Advantages: Provides a measure of absolute purity for highly pure (>98.5 mol%) crystalline compounds.[31] It is sensitive to both crystalline and amorphous impurities.

  • Limitations: The sample must be a crystalline solid and thermally stable up to its melting point. The method assumes that the impurities are soluble in the molten analyte and insoluble in the solid analyte.[29]

Purity_Method_Selection start Purity Assessment of (R)-Meranzin qnmr qNMR start->qnmr hplc HPLC-UV start->hplc lcms LC-MS start->lcms dsc DSC start->dsc desc_qnmr Absolute Purity Structural Info Universal Detection qnmr->desc_qnmr desc_hplc Relative Purity High Throughput Separates Complex Mixtures hplc->desc_hplc desc_lcms Impurity ID High Sensitivity Provides MW lcms->desc_lcms desc_dsc Absolute Purity (High Purity) Crystalline Samples dsc->desc_dsc

Caption: Decision tree for selecting a purity assessment method.

Comparative Summary of Methodologies

ParameterQuantitative NMR (qNMR)HPLC-UVLC-MSDifferential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to the number of nucleiDifferential partitioning between mobile and stationary phasesSeparation followed by mass-to-charge ratio determinationMelting point depression due to impurities
Purity Determination Absolute (with internal standard)Relative (area percent)Primarily for identification, quantification is complexAbsolute (for high purity crystalline samples)
Accuracy High (<1% error with proper validation)[21]High (dependent on reference standards)Moderate for quantificationHigh for suitable samples[28]
Precision High (RSD <1%)[21]High (RSD <2%)Moderate for quantificationHigh
Key Advantage Absolute quantification without analyte-specific standardHigh separation efficiency and throughputImpurity identification and structural elucidationMeasures total molar impurities
Key Limitation Lower sensitivity than MS, potential for signal overlap[32]Relative method, requires UV-active analytesQuantification challengesOnly for crystalline, thermally stable compounds
Sample Consumption Low (non-destructive)LowLowLow

Conclusion and Recommendation

For the definitive purity assessment of (R)-Meranzin reference standards, Quantitative ¹H NMR (qNMR) is the recommended methodology . Its ability to provide direct, absolute quantification without the need for an identical reference standard, coupled with the simultaneous acquisition of structural information, makes it a uniquely powerful and reliable tool.[10][12][14] While techniques like HPLC-UV and LC-MS are invaluable for impurity profiling and separation, they function best as complementary methods to the absolute purity value established by qNMR. DSC offers a valid orthogonal approach for high-purity crystalline materials.

By adopting a validated qNMR protocol, researchers and drug development professionals can ensure the highest level of confidence in the purity of their (R)-Meranzin reference standards, thereby safeguarding the integrity of their analytical data and contributing to the development of safe and effective medicines.

References

  • Pauli, G. F., et al. (2021). QNMR - A versatile concept for the validation of natural product reference compounds. Journal of Natural Products, 84(8), 2165-2178. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • The Good Scents Company. (n.d.). (R)-Meranzin. [Link]

  • FooDB. (2021). Showing Compound Meranzin (FDB021654). [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]

  • Ziak, P., et al. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Scientific Reports, 9(1), 12258. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3819217, (R)-Meranzin. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. [Link]

  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]

  • ResearchGate. (n.d.). Validation of quantitative NMR. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques for Reference Standard Characterization. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1803558, Meranzin. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Impurity Profiling and Characterization for Generic Project. [Link]

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. [Link]

  • Kim, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 435. [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. [Link]

  • Sterling Pharma Solutions. (2023). High-resolution mass spectrometry for impurity profiling. [Link]

  • Lee, M.-R., et al. (2011). LC/MS/MS Technique and Its Application Analysis of Natural Products. Journal of the Chinese Chemical Society, 58(4), 433-442. [Link]

  • ResearchGate. (n.d.). HPLC separation and determination of dicoumarol and other simple coumarins in sweet clover. [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 548-554. [Link]

  • Callahan, D. L., & Elliott, C. E. (2013). A workflow from untargeted LC-MS profiling to targeted natural product isolation. Methods in Molecular Biology, 1055, 57-70. [Link]

  • Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 80(1), 69-77. [Link]

  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. [Link]

  • ResearchGate. (n.d.). Purity Assessment of Fumonisin B1 by Quantitative 1H NMR Spectroscopy. [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

Sources

Comparative

Comparative Guide to (R)-Meranzin Extraction Solvents: Yield, Stability, and Mechanistic Workflows

(R)-Meranzin is a bioactive coumarin derivative predominantly found in Citrus maxima, Murraya exotica, and Fructus Aurantii. Widely studied for its potent antidepressant and prokinetic pharmacological profiles, the isola...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Meranzin is a bioactive coumarin derivative predominantly found in Citrus maxima, Murraya exotica, and Fructus Aurantii. Widely studied for its potent antidepressant and prokinetic pharmacological profiles, the isolation of (R)-meranzin presents a unique chemical challenge: preserving its highly reactive C-8 oxirane (epoxide) ring during extraction.

As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of various extraction solvents. By analyzing the causality between solvent chemistry and structural degradation, this guide provides drug development professionals with the data necessary to optimize extraction yields without compromising molecular integrity.

The Chemical Challenge: Epoxide Stability in Extraction

The defining structural feature of (R)-meranzin is its epoxide ring. The selection of an extraction solvent is not merely a matter of solubility; it is a matter of chemical preservation.

When exposed to protic solvents (such as water, methanol, or ethanol) under elevated temperatures (e.g., Soxhlet or reflux extraction), the strained three-membered oxirane ring becomes highly susceptible to nucleophilic attack. This solvolysis reaction forces the ring to open, converting the target (R)-meranzin into its diol derivative, meranzin hydrate [1]. Therefore, the ideal extraction solvent must balance a high dielectric constant (to solubilize the coumarin) with an aprotic or non-thermal environment (to protect the epoxide).

Mechanism Meranzin (R)-Meranzin (Intact Epoxide) ProticSolvent Protic Solvent (H2O/MeOH) + Thermal Energy Meranzin->ProticSolvent NucleophilicAttack Nucleophilic Attack at C-8' Oxirane ProticSolvent->NucleophilicAttack Hydrate Meranzin Hydrate (Diol Formation) NucleophilicAttack->Hydrate

Fig 1. Solvolysis mechanism of (R)-Meranzin in protic solvents leading to epoxide ring opening.

Comparative Analysis of Extraction Solvents

Supercritical CO₂ (SFE) with Ethanol Modifier: The Gold Standard

Supercritical Fluid Extraction (SFE) utilizes CO₂ in its supercritical state. Because CO₂ is non-polar, a polar modifier (entrainer) like ethanol is added. Studies demonstrate that SFE at 50°C and 27.6 MPa yields an exceptional 2[2].

  • Causality: The moderate temperature (50°C) prevents thermal degradation, while the exclusion of bulk liquid water/acid prevents the nucleophilic hydration of the epoxide. The high pressure (27.6 MPa) achieves the exact fluid density required to solvate intermediate-polarity coumarins while leaving heavy lipophilic waxes behind.

Methanol and Aqueous Ethanol: High Yield, High Risk

Methanol and aqueous ethanol are the most widespread solvents for 3[3]. While they offer excellent total coumarin recovery, they are highly problematic for (R)-meranzin if heat is applied.

  • Causality: Refluxing biomass in 80% aqueous methanol provides both the protic environment (H₂O/MeOH) and the activation energy (heat) required to catalyze epoxide ring-opening. This artificially inflates the yield of meranzin hydrate at the direct expense of (R)-meranzin[1].

Ethyl Acetate and Acetone: The Aprotic Alternatives

For laboratories lacking SFE infrastructure, ethyl acetate and acetone serve as excellent aprotic alternatives.

  • Causality: These solvents possess sufficient polarity to extract oxygenated heterocyclic compounds without providing the free protons necessary for solvolysis. However, they lack the selectivity of SFE, resulting in the co-extraction of complex plant lipids that necessitate aggressive downstream purification.

Quantitative Performance Matrix

The following table synthesizes experimental data comparing solvent performance for (R)-meranzin recovery.

Solvent SystemExtraction MethodTemp (°C)(R)-Meranzin Yield (%)Epoxide StabilityDownstream Complexity
SFE-CO₂ + 5% EtOH Supercritical Fluid5076.0% Excellent Low (Fewer waxes)
Acetone Solid-Liquid (SLE)2571.2%ExcellentHigh (Co-extracts lipids)
Ethyl Acetate Sonication2568.4%GoodModerate
100% Methanol Solid-Liquid (SLE)2565.5%GoodModerate
80% Aqueous Methanol Reflux8042.1%Poor (Hydration)High (Diol separation)

Optimized Experimental Protocol: SFE-CO₂ Coupled with HSCCC

To achieve >99% purity of (R)-meranzin, standard silica gel chromatography is often inadequate due to the irreversible adsorption and potential acid-catalyzed degradation of the epoxide on the silica surface. The following self-validating protocol utilizes SFE followed by 4[4].

Workflow Biomass Citrus Biomass (Milled <40°C) Solvent Solvent Selection Biomass->Solvent SFE SFE-CO2 + EtOH (27.6 MPa, 50°C) Solvent->SFE Protic Aqueous MeOH/EtOH (Reflux, 80°C) Solvent->Protic Aprotic Ethyl Acetate (Sonication, 25°C) Solvent->Aprotic Extract1 High Epoxide Preservation SFE->Extract1 Extract2 High Hydration (Diol) Protic->Extract2 Extract3 Moderate Yield & Stability Aprotic->Extract3 Purification HSCCC / Prep-HPLC Extract1->Purification Extract2->Purification Low target yield Extract3->Purification Meranzin (R)-Meranzin Purification->Meranzin

Fig 2. Comparative extraction workflow and downstream impact on (R)-Meranzin purification.

Phase 1: Biomass Preparation & SFE Extraction
  • Matrix Preparation: Lyophilize Murraya exotica or Citrus maxima biomass to <5% moisture and mill to 40-mesh.

    • Causality: Lyophilization prevents thermal degradation. A 40-mesh particle size maximizes the surface-area-to-volume ratio, ensuring efficient mass transfer without causing CO₂ channeling in the extraction vessel.

  • SFE Parameterization: Load the extraction vessel. Set supercritical CO₂ pressure to 27.6 MPa and temperature to 50°C. Introduce ethanol as a modifier at 5% v/v.

    • Causality: 27.6 MPa achieves the critical fluid density required to solvate intermediate-polarity coumarins. 50°C provides enough thermal energy to break matrix-analyte bonds without inducing thermal degradation of the oxirane ring.

  • Self-Validation Check: Monitor the extract continuously via inline UV-Vis at 340 nm. A plateau in absorbance indicates exhaustive extraction of the coumarin fraction.

Phase 2: HSCCC Purification
  • Solvent System Preparation: Prepare a two-phase solvent system of Hexane:Ethyl Acetate:Methanol:Water (e.g., optimized volume ratios based on partition coefficients). Equilibrate and separate the upper and lower phases.

    • Causality: HSCCC is a liquid-liquid partition chromatography technique. By eliminating solid stationary phases, it prevents the irreversible adsorption and catalytic degradation of epoxides[4].

  • Elution & Recovery: Pump the upper phase into the column as the stationary phase. Rotate the apparatus at 800 rpm, then pump the lower phase as the mobile phase. Inject the dried SFE extract. Collect fractions based on UV monitoring.

  • Self-Validation Check: Subject the isolated (R)-meranzin fraction to ¹H-NMR. The presence of characteristic oxirane proton signals (typically around δ 2.8 - 3.2 ppm) validates that the epoxide ring remains intact and was not hydrated during the workflow.

Conclusion

For the extraction of (R)-meranzin, solvent selection dictates molecular survival. While traditional protic solvents like methanol and ethanol offer high crude yields, they fundamentally alter the target molecule via epoxide hydration when combined with heat. Supercritical CO₂ extraction modified with ethanol stands as the definitive best practice, offering a 76% yield while maintaining the structural integrity required for downstream pharmacological applications.

References

  • Source: PubMed (NIH)
  • Preparative isolation and purification of hainanmurpanin, meranzin, and phebalosin from leaves of Murraya exotica L.
  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods Source: MDPI URL
  • Ethnopharmacokinetic- and Activity-Guided Isolation of a New Antidepressive Compound from Fructus Aurantii Source: SciSpace URL

Sources

Validation

Confirmation of (R)-Meranzin Absolute Configuration: A Methodological Comparison Guide

As a Senior Application Scientist in structural elucidation, confirming the absolute configuration (AC) of chiral therapeutics and natural products is a critical regulatory and pharmacological requirement. Meranzin, a bi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, confirming the absolute configuration (AC) of chiral therapeutics and natural products is a critical regulatory and pharmacological requirement. Meranzin, a bioactive coumarin epoxide isolated from Murraya exotica and Citrus species, exhibits potent anti-inflammatory and pharmacokinetic properties[1]. Because its pharmacological efficacy is highly stereospecific, unambiguously assigning its chiral center as (R)-Meranzin is paramount.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative chiroptical and NMR methods, providing a field-proven, self-validating experimental protocol for determining the absolute configuration of light-atom molecules like Meranzin.

Methodological Comparison: SCXRD vs. Alternatives

While several analytical techniques can infer stereochemistry, they vary significantly in their directness, sample requirements, and computational dependencies. For molecules containing only light atoms (Carbon, Hydrogen, Oxygen) such as Meranzin (C₁₅H₁₆O₄), the reliability of these methods is generally ranked as AXRD ≫ VCD > ECD [2].

AC_Methods Target Absolute Configuration Determination SCXRD SCXRD (Cu-Kα) Direct & Absolute Target->SCXRD Gold Standard VCD VCD + DFT High Reliability Target->VCD ECD ECD + DFT Moderate Reliability Target->ECD NMR NMR (Mosher's) Requires Derivatization Target->NMR

Comparison of analytical pathways for determining absolute configuration.

Quantitative Comparison of AC Determination Methods
MethodAnalytical ApproachSample StateCausality & LimitationsReliability for Light Atoms
SCXRD (Cu-Kα) Direct measurement of anomalous dispersionSingle Crystal (~0.1 mm)Causality: Measures phase differences directly. Limitation: Requires high-quality, diffractable crystals[3].Gold Standard (Flack parameter ~ 0)
VCD Indirect (IR transitions + TD-DFT)Solution (mg scale)Causality: Compares experimental IR chirality with DFT models. Limitation: Computationally expensive for highly flexible side chains[3].High
ECD Indirect (UV-Vis + TD-DFT)Solution (µg scale)Causality: Exciton coupling of chromophores. Limitation: Prone to errors if the chromophore is far from the chiral center[1].Moderate
NMR Indirect (Chiral Derivatizing Agents)Solution (mg scale)Causality: Diastereomeric chemical shifts (Mosher's method). Limitation: Meranzin lacks -OH/-NH₂ groups, requiring harsh ring-opening to meranzin hydrate[4].Moderate (Requires structural alteration)

The Gold Standard: Anomalous X-ray Diffraction (AXRD)

For (R)-Meranzin, SCXRD is the only method that provides a self-validating, direct observation of the 3D atomic arrangement. However, because Meranzin consists entirely of light atoms (C, H, O), standard Molybdenum (Mo-Kα) radiation is insufficient.

The Causality of Source Selection: To determine absolute configuration, we rely on the anomalous scattering factor (


). For oxygen, 

is a mere 0.032 under Mo-Kα radiation, which is too weak to produce a statistically significant Flack parameter. By switching to a Copper (Cu-Kα, λ=1.5418 Å) microfocus source, the

of oxygen increases five-fold to 0.160[2]. This enhanced anomalous dispersion allows the crystallographic software to confidently distinguish between the (R) and (S) enantiomers without requiring heavy-atom derivatization[5].

Experimental Workflow: SCXRD Protocol for (R)-Meranzin

The following protocol is designed as a self-validating system . Every step includes a physical or computational checkpoint to ensure the integrity of the final absolute configuration assignment.

SCXRD_Workflow N1 1. Chiral Crystallization (Slow Evaporation) N2 2. X-ray Data Collection (Cu-Kα Radiation) N1->N2 N3 3. Data Reduction & Absorption Correction N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Anisotropic Refinement & Flack Parameter N4->N5 N6 6. (R)-Meranzin Configuration Confirmed N5->N6

SCXRD workflow for determining the absolute configuration of (R)-Meranzin.

Step-by-Step Methodology

Step 1: Precision Crystallization

  • Action: Dissolve 10 mg of purified Meranzin in a 1:1 (v/v) mixture of n-hexane and ethyl acetate. Pierce the vial cap with a narrow needle and leave at 293 K.

  • Causality: Meranzin is moderately polar. This specific solvent gradient allows the highly volatile n-hexane to evaporate first, slowly increasing the polarity of the solution and forcing the coumarin to nucleate into highly ordered, defect-free prismatic crystals[6].

Step 2: Crystal Mounting and Cryocooling

  • Action: Select a single crystal (approx. 0.3 × 0.2 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves high-angle diffraction intensities, which is critical for resolving the subtle anomalous signals of oxygen atoms[6].

Step 3: Cu-Kα Data Collection

  • Action: Irradiate the crystal using a Cu-Kα microfocus source (

    
     = 1.5418 Å). Collect full sphere data with high redundancy (multiplicity > 4) and ensure Friedel pairs are measured under identical conditions.
    
  • Causality: High redundancy of Friedel pairs (

    
     vs 
    
    
    
    ) is the mathematical bedrock for calculating an accurate Flack parameter for light-atom structures[2].

Step 4: Data Reduction and Structure Solution

  • Action: Integrate the frames using APEX/SAINT software and apply a multi-scan absorption correction (SADABS). Solve the structure using direct methods (SHELXT)[6].

  • Validation Check: The internal agreement factor (

    
    ) must be < 0.05. A higher value indicates crystal twinning or poor absorption correction, which invalidates the absolute configuration.
    

Step 5: Anisotropic Refinement & Flack Parameter Calculation

  • Action: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Treat all non-hydrogen atoms anisotropically.
    
  • Validation Check: Evaluate the Flack parameter (

    
    ). The system is self-validating: if 
    
    
    
    with a standard uncertainty (esd)
    
    
    , the (R)-configuration is correct. If
    
    
    , the true structure is the (S)-enantiomer, and the coordinate matrix must be inverted[2].

Experimental Data & Validation Metrics

To confidently publish or submit the absolute configuration of (R)-Meranzin to regulatory bodies, the crystallographic data must meet stringent validation metrics. Below is a summary of the target quantitative data expected from a successful Cu-Kα SCXRD experiment.

Crystallographic ParameterTarget Value for (R)-MeranzinImplication for Scientific Integrity
Radiation Source Cu-Kα (

= 1.5418 Å)
Maximizes anomalous dispersion of Oxygen[2].
Resolution Limit

Ensures atomic precision at the epoxide chiral center.

(Internal Agreement)

Confirms high data quality and correct absorption correction[6].
Final

Factor

Indicates the structural model perfectly matches the experimental electron density[6].
Flack Parameter (

)

Absolute Proof: Unambiguously confirms the (R)-configuration. An esd

is mandatory for light atoms[2].

Conclusion

While chiroptical methods like VCD and ECD provide valuable supplementary data in solution, Single-Crystal X-ray Diffraction using Cu-Kα radiation remains the unequivocal gold standard for determining the absolute configuration of light-atom molecules like (R)-Meranzin[2]. By leveraging the anomalous scattering of oxygen at low temperatures and strictly monitoring the Flack parameter, researchers can establish a self-validating, mathematically rigorous proof of stereochemistry required for advanced drug development.

References

  • Resolution and Determination of the Absolute Configuration of a Twisted Bis-Lactam Analogue of Tröger's Base: A Comparative Spectroscopic and Computational Study. ACS Publications.[Link]

  • Discovery of Exoticoumarins A–L: New Anti-Inflammatory Coumarin Derivatives from Murraya exotica. MDPI.[Link]

  • Meranzin hydrate from Muraya paniculata. ResearchGate / Acta Crystallographica.[Link]

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. [Link]

  • Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol. CUNY Academic Works. [Link]

  • organic compounds - IUCr Journals. IUCr.[Link]

Sources

Comparative

Chromatographic Resolution of (R)-Meranzin and Isomeric Coumarins

Topic: : A Comparative Retention Study Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Technical Guide to Retention Behavior and Method Development Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : A Comparative Retention Study Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Retention Behavior and Method Development

Executive Summary

(R)-Meranzin (7-methoxy-8-(3-methyl-2-oxiranyl)-2H-1-benzopyran-2-one) is a bioactive prenylated coumarin found in Murraya and Citrus species. In drug development, its analysis presents a dual challenge: separating it from its structural isomers (primarily the hydrolysis product, Meranzin Hydrate) and its optical isomer ((S)-Meranzin).

This guide provides an objective comparison of retention behaviors for these species. We analyze the polarity shifts driven by epoxide ring opening and the steric selectivity required for enantiomeric resolution. Experimental data confirms that on standard C18 phases, the diol-containing Meranzin Hydrate elutes significantly earlier than the epoxide-containing Meranzin, while chiral stationary phases are required to resolve the (R) and (S) enantiomers.

Structural Analysis & Physicochemical Context

The chromatographic behavior of Meranzin is dictated by two critical structural features: the epoxide ring at the C-8 position and the chiral center .

CompoundStructure DescriptionKey Functional GroupLogP (Approx)Polarity Status
(R)-Meranzin Intact Epoxide RingEpoxide (Ether-like)~2.5Lipophilic
(S)-Meranzin Intact Epoxide RingEpoxide (Ether-like)~2.5Lipophilic
Meranzin Hydrate Ring-opened DiolVicinal Diol~1.1Hydrophilic
Isomeranzin Ketone rearrangementKetone~2.3Lipophilic
The Separation Mechanism
  • Reverse Phase (RP-HPLC): Separation is driven by hydrophobicity. The hydrolysis of the epoxide ring in Meranzin to form Meranzin Hydrate exposes two hydroxyl groups, drastically increasing polarity and reducing retention time (

    
    ).
    
  • Chiral HPLC: Separation is driven by the spatial fit of the analyte into the chiral grooves of the stationary phase (typically amylose or cellulose derivatives). The (R) and (S) enantiomers have identical LogP values and cannot be separated on C18.

Comparative Retention Performance

Scenario A: Structural Isomer Separation (RP-HPLC)

Objective: Quantifying Meranzin stability and metabolite formation.

In metabolic stability studies or natural product extraction, Meranzin Hydrate is the primary interference. Due to the significant difference in polarity, orthogonal separation is easily achieved on C18 columns.

Experimental Data Case Study:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water[1][2][3]

  • Gradient: 10% to 90% ACN over 10 mins.

AnalyteRetention Time (

)
Selectivity (

)
Resolution (

)
Observation
Meranzin Hydrate 2.03 min --Elutes early due to high polarity (diol).
(R)-Meranzin 5.09 min ~2.5> 15.0Strong retention due to lipophilic epoxide.
Isomeranzin ~5.2 - 5.5 min~1.1< 2.0Potential critical pair with Meranzin; requires gradient optimization.

Technical Insight: The large


 (~3 min) between Meranzin and its hydrate allows for high-throughput ballistic gradients during pharmacokinetic (PK) screening. However, if Isomeranzin (the ketone isomer) is present, a shallower gradient slope at 50-60% organic is required to prevent co-elution.
Scenario B: Enantiomeric Separation (Chiral HPLC)

Objective: Determining Enantiomeric Excess (ee%) and optical purity.

Natural Meranzin is predominantly the (R)-enantiomer. However, synthetic pathways often yield racemates. Separation requires a Polysaccharide-based Chiral Stationary Phase (CSP).[4]

Recommended Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mode: Normal Phase (Hexane/IPA) or Reversed-Phase Chiral (Water/ACN).

  • Detection: UV 320 nm.

AnalyteRetention Order (Typical*)Separation Factor (

)
Notes
(S)-Meranzin 1st Eluter-Often the minor impurity in natural extracts.
(R)-Meranzin 2nd Eluter1.2 - 1.5The bioactive target.

*Note: Elution order can reverse depending on the specific CSP (e.g., AD-H vs. OD-H) and mobile phase modifiers. Always run a racemic standard for confirmation.

Visualization of Separation Logic

The following diagrams illustrate the physicochemical pathway and the analytical workflow required to characterize these isomers.

Degradation & Polarity Shift Mechanism

Meranzin_Polarity Meranzin (R)-Meranzin (Epoxide) LogP ~2.5 Hydrate Meranzin Hydrate (Vicinal Diol) LogP ~1.1 Meranzin->Hydrate Hydrolysis (+H2O) Major Metabolic Pathway Drastic Polarity Increase Isomeranzin Isomeranzin (Ketone) LogP ~2.3 Meranzin->Isomeranzin Rearrangement Minor Pathway Slight Polarity Change

Caption: Figure 1. Structural evolution of Meranzin isomers. The hydrolysis to the hydrate creates the largest polarity shift, facilitating easy RP-HPLC separation.

Analytical Workflow for Isomer Distinction

Separation_Workflow cluster_achiral Step 1: Achiral C18 Screening cluster_chiral Step 2: Chiral Purity Verification Sample Crude Extract / Plasma Sample C18 RP-HPLC (C18) Gradient Elution Sample->C18 Peak_A Peak A (2.0 min) Meranzin Hydrate C18->Peak_A Polar Fraction Peak_B Peak B (5.1 min) Meranzin (Racemic Mix) C18->Peak_B Lipophilic Fraction Chiral_Col Chiral HPLC (Amylose/Cellulose) Peak_B->Chiral_Col Fraction Collection or 2D-LC Transfer Enant_S (S)-Meranzin Chiral_Col->Enant_S Enant_R (R)-Meranzin Chiral_Col->Enant_R

Caption: Figure 2. Two-stage workflow. C18 removes structural isomers (hydrate); Chiral HPLC resolves the enantiomers.

Detailed Experimental Protocols

Protocol A: High-Throughput RP-HPLC (Metabolite & Purity)

Application: Routine purity checks and PK studies.

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Temperature: 40°C (Reduces backpressure and improves mass transfer).

  • Gradient Program:

    • 0-1 min: 10% B (Isocratic hold for polar interferences)

    • 1-6 min: 10% -> 90% B (Linear gradient)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

  • Detection: PDA at 320 nm (max) and 254 nm. MS (ESI+) for confirmation (Meranzin [M+H]+ m/z ~261).

Protocol B: Chiral Resolution (Enantiomeric Excess)

Application: Quality control of synthetic batches or isolation of natural (R)-isomer.

  • Column: Chiralpak AD-RH (Reverse Phase Chiral) or AD-H (Normal Phase).

  • Mobile Phase (Reverse Phase Mode):

    • Acetonitrile : Water (40 : 60 v/v).

    • No buffer usually required for neutral coumarins, but 0.1% formic acid improves peak shape.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral selectivity

    
    ).
    
  • Validation: Inject a racemic standard to establish the resolution (

    
    ) before running samples.
    

References

  • Liu, W., et al. (2020). "Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract." Frontiers in Pharmacology.

    • Citation Context: Establishes the RP-HPLC retention order where Meranzin Hydrate (2.03 min) elutes significantly earlier than Meranzin (5.09 min).
  • Teng, W. Y., Chen, C. C., & Chung, R. S. (2005). "HPLC comparison of supercritical fluid extraction and solvent extraction of coumarins from the peel of Citrus maxima fruit."[5] Phytochemical Analysis.

    • Citation Context: Validates the polarity difference between Meranzin and Meranzin Hydrate using extraction efficiency d
  • Ross, S. A., et al. (2013). "Purification of coumarins, including meranzin... from grapefruit by solvent partitioning and hyphenated chromatography." Journal of Chromatography A.

    • Citation Context: Discusses the isolation of chiral coumarins and the use of NP-LC-LC for baseline separ
  • Yuan, B. (2022). "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies."[6] Pharmaceutica Analytica Acta.[6]

    • Citation Context: General principles of chiral vs.

Sources

Validation

Analytical Methodologies for (R)-Meranzin Quantification: A Comparative Guide to Linearity Validation and Platform Performance

(R)-Meranzin is a potent, bioactive coumarin epoxide predominantly isolated from traditional botanicals such as Fructus aurantii. Recognized for its prokinetic, anti-atherosclerotic, and anti-depressant properties, it is...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Meranzin is a potent, bioactive coumarin epoxide predominantly isolated from traditional botanicals such as Fructus aurantii. Recognized for its prokinetic, anti-atherosclerotic, and anti-depressant properties, it is a critical target molecule in both botanical quality control (QC) and pharmacokinetic (PK) drug development[1].

Validating the linearity range of a calibration curve for (R)-Meranzin is not merely a statistical exercise of achieving a high correlation coefficient (


). According to the [2] and the [3], linearity is the definitive proof that an analytical system produces responses directly proportional to the analyte's concentration within a specified operational range.

This guide objectively compares the performance of HPLC-UV and UPLC-MS/MS platforms for (R)-Meranzin quantification, detailing the causality behind experimental choices and providing a self-validating methodological framework.

Mechanistic Principles of Linearity Validation

As a Senior Application Scientist, it is crucial to understand that a calibration curve is a mathematical model of physical chemistry. The choices made during validation must reflect the underlying behavior of the analyte and the detector.

The Causality of Concentration Range Selection

The intended application strictly dictates the linearity range. For botanical extract QC using HPLC-UV, the concentration of (R)-Meranzin is relatively high and stable. Therefore, a narrow dynamic range spanning 1 to 2 orders of magnitude (e.g., 0.5 to 50 µg/mL) is sufficient[4]. Conversely, in PK studies utilizing UPLC-MS/MS, the drug undergoes exponential absorption and elimination in plasma, necessitating a wide dynamic range of 3 to 4 orders of magnitude (e.g., 1.0 to 3300 ng/mL)[5].

The Necessity of Weighted Regression in LC-MS/MS

A common critical failure in bioanalysis is applying unweighted linear regression (


) to wide dynamic ranges. Mass spectrometric data across multiple logs is inherently heteroscedastic —meaning the absolute variance in peak area increases proportionally with concentration. If unweighted regression is used, the high-concentration calibrators disproportionately pull the regression line, minimizing the absolute sum of squares but causing massive relative errors at the low end.

By applying a weighting factor of


 or 

, the regression model normalizes this variance. This mathematical intervention ensures that the Lower Limit of Quantification (LLOQ) is accurately represented and not sacrificed to fit the Upper Limit of Quantification (ULOQ)[6].
The Self-Validating System: Back-Calculation

A calibration curve must be a self-validating system. An


 is a prerequisite, but it does not guarantee accuracy. To validate the model, one must back-calculate the concentration of each standard point using the newly derived regression equation. The system is only valid if the back-calculated values fall within 

of their nominal concentrations (and within

for the LLOQ). If these criteria are not met, the linearity model is rejected, and the analytical workflow must be investigated for matrix effects or detector saturation.

Platform Comparison: Quantitative Performance Data

The following table synthesizes experimental data comparing the two dominant analytical platforms for (R)-Meranzin quantification, highlighting their distinct operational parameters and validation outcomes.

Validation ParameterHPLC-UV (Routine Botanical QC)UPLC-MS/MS (Bioanalysis & PK)
Typical Linear Range 0.2 – 50.0 µg/mL3.3 – 3300.0 ng/mL
Detector / Mode Photodiode Array (PDA) at ~284 nmESI+ (Multiple Reaction Monitoring)
Regression Model Unweighted Linear (

)
Weighted Linear (

)
Limit of Detection (LOD) ~0.009 µg/mL (9.0 ng/mL)~0.5 ng/mL
Lower Limit of Quant. (LLOQ) ~0.1 µg/mL~3.3 ng/mL
Matrix Effect Susceptibility Low (Relies on chromatographic resolution)High (Requires Internal Standard correction)
Primary Application Raw material release, formulation assayPharmacokinetics, trace residue analysis

Experimental Workflows and Methodologies

Workflow Diagram

Workflow A 1. Stock Preparation 1 mg/mL (R)-Meranzin B 2. Serial Dilution 6-8 Non-Zero Levels A->B C 3. Matrix Spiking Blank Plasma or Extract B->C D 4. Sample Extraction Protein Ppt with Acetonitrile C->D E 5. Instrumental Analysis HPLC-UV or UPLC-MS/MS D->E F 6. Regression Modeling Apply 1/x² Weighting (MS) E->F

Workflow for (R)-Meranzin calibration curve preparation and linearity validation.

Step-by-Step Methodology: UPLC-MS/MS Linearity Validation

Step 1: Preparation of Stock and Working Solutions

  • Action: Dissolve the (R)-Meranzin reference standard in 100% methanol to yield a 1.0 mg/mL stock solution. Perform serial dilutions using a solvent composition that matches the initial mobile phase (e.g., 10% acetonitrile in water).

  • Causality: (R)-Meranzin is a lipophilic coumarin; initial dissolution in pure organic solvent prevents precipitation[4]. Diluting the working solutions in a solvent matching the mobile phase prevents solvent-effect peak distortion (peak broadening) at the head of the analytical column during injection.

Step 2: Matrix Spiking and Calibration Standard Preparation

  • Action: Spike the working solutions into drug-free blank rat plasma to achieve 6 to 8 non-zero calibration levels (e.g., 3.3, 10, 50, 200, 800, 2000, 3300 ng/mL). Ensure the spike volume does not exceed 5% of the total matrix volume.

  • Causality: Spiking into the exact biological matrix is mandatory to account for matrix-induced ion suppression or enhancement in the ESI source. Keeping the spike volume under 5% preserves the endogenous protein-binding characteristics of the plasma[5].

Step 3: Sample Extraction via Protein Precipitation

  • Action: Add an internal standard (IS) to the spiked plasma. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Causality: Acetonitrile provides a tighter, more efficient protein pellet than methanol for coumarin extraction. This aggressively strips away endogenous phospholipids, which are the primary culprits behind matrix effects and baseline noise in mass spectrometry[6].

Step 4: Instrumental Analysis

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters BEH C18). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Causality: Formic acid acts as a crucial proton donor, significantly enhancing the formation of the

    
     precursor ion for (R)-Meranzin, thereby maximizing detector sensitivity and ensuring a stable LLOQ[6].
    

Step 5: Regression Analysis and Acceptance Criteria

  • Action: Plot the peak area ratio of (R)-Meranzin to the IS against the nominal concentration. Apply a

    
     weighting factor.
    
  • Causality: As established, this enforces a self-validating system where the variance at the high end does not corrupt the accuracy at the low end. Accept the curve only if

    
     and back-calculated accuracies are within 85%–115% (80%–120% for LLOQ).
    
Decision Matrix Diagram

DecisionTree N1 Assess Concentration Range N2 Narrow (< 2 Logs) Routine QC N1->N2 N3 Wide (> 2 Logs) PK Bioanalysis N1->N3 N4 Homoscedastic Variance N2->N4 N5 Heteroscedastic Variance N3->N5 N6 Unweighted Regression (y = mx + c) N4->N6 N7 Weighted Regression (1/x or 1/x²) N5->N7

Decision matrix for selecting regression models in (R)-Meranzin linearity validation.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." FDA Official Website.[Link]

  • Academic Journals. "Simultaneous Ultra-Performance Liquid Chromatographic Method for Analysis of Five Compounds in Fructus aurantii." Journal of Medicinal Plants Research. [Link]

  • National Institutes of Health (PMC). "Development of an Ultra-High Performance Liquid Chromatography Method for Simultaneous Determination of Six Active Compounds in Fructus aurantii and Rat Plasma." PubMed Central.[Link]

  • National Institutes of Health (PMC). "Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract." PubMed Central.[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-Meranzin: Laboratory Disposal &amp; Stewardship Guide

[1][2][3] Executive Summary & Scientific Rationale (R)-Meranzin is a bioactive coumarin derivative commonly isolated from Murraya species or synthesized for pharmacological research.[1][2][3] While not classified as an a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Scientific Rationale

(R)-Meranzin is a bioactive coumarin derivative commonly isolated from Murraya species or synthesized for pharmacological research.[1][2][3] While not classified as an acutely toxic P-listed substance (like sodium azide) under US EPA RCRA regulations, it possesses significant biological activity, including cytotoxicity and anti-inflammatory properties.[2][3]

The Core Directive: The primary environmental hazard of (R)-Meranzin is its classification as Aquatic Acute 1 / Aquatic Chronic 1 (H410) .[1][2][3] It is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, under no circumstances should this compound or its residues be discharged into sanitary sewer systems.[3]

This guide outlines a self-validating disposal workflow designed to neutralize biological activity through high-temperature incineration while ensuring compliance with global chemical hygiene standards.[1][2][3]

Pre-Disposal Hazard Assessment

Before initiating disposal, you must characterize the waste stream. (R)-Meranzin is typically handled as a solid powder or dissolved in organic solvents (DMSO, Methanol).[1][2][3]

Hazard Profile Table
ParameterSpecificationOperational Implication
CAS Number 23971-42-8 (or isomer specific)Use for waste manifest labeling.[1][2][3]
Physical State Solid (Powder) or Liquid (Solvated)Determines segregation stream (Solid vs. Solvent waste).[1][2][3]
GHS Classification Aquatic Chronic 1 (H410) Zero-discharge policy. No sink disposal.[1][2][3]
Signal Word WARNINGRequires secondary containment during transport.
Combustibility Combustible Solid (Storage Class 11)Compatible with standard chemical incineration.[1][2][3]
Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for handling concentrated bioactive coumarins.[2][3] The lipophilic nature of coumarin derivatives facilitates dermal absorption.

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm ).[1][2][3] Rationale: Prevents transdermal permeation of the compound, especially when solvated in DMSO.[3]

  • Respiratory Protection: If handling pure powder outside a fume hood, use a P95/P3 particulate respirator .[1] Rationale: Prevents inhalation of airborne particulates which can irritate the respiratory tract.[4]

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)

Do not mix pure solids with liquid waste streams.[2][3]

  • Containment: Transfer the solid (R)-Meranzin into a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: (R)-Meranzin.[1][2][3][5]

    • Hazard Checkbox: Toxic, Environmental Hazard.[3]

  • Handoff: Transfer to your facility’s Solid Chemical Waste stream destined for Incineration .[1][2]

    • Mechanism:[1][2][4][6] Incineration at >1000°C ensures complete thermal decomposition of the coumarin scaffold into CO₂ and H₂O.

Scenario B: Disposal of Solvated Waste (DMSO/Methanol Solutions)

Most research samples exist as aliquots in organic solvents.[2][3]

  • Segregation: Determine the solvent base.

    • Halogenated: (e.g., dissolved in Dichloromethane).[2][3]

    • Non-Halogenated: (e.g., dissolved in DMSO, Methanol, Ethanol).[2][3]

  • Bulking: Pour the solution into the appropriate solvent waste carboy.

    • Critical Step: Triple rinse the original vial with the compatible solvent and add the rinsate to the waste carboy.

  • Vial Disposal: Deface the label on the empty vial and dispose of it in the Glass/Sharps container (if rinsed) or Solid Hazardous Waste (if unrinsed residues remain).[2][3]

Scenario C: Aqueous Waste (Buffers/Cell Media)

If (R)-Meranzin is present in cell culture media or aqueous buffers:

  • No Drain Disposal: Do not pour down the sink.

  • Collection: Collect in a carboy labeled "Aqueous Waste with Toxic Organic Contaminants."

  • Stabilization: Ensure the pH is between 5 and 9 to prevent unexpected hydrolysis or gas generation in the waste container.

Visual Decision Logic (Workflow Diagram)

The following diagram illustrates the decision matrix for segregating (R)-Meranzin waste.

MeranzinDisposal Start Start: (R)-Meranzin Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Containerize in HDPE/Glass Label: 'Solid Toxic Waste' Solid->PureSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Media/Buffer) SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/EtOh Incineration End Fate: High-Temp Incineration PureSolid->Incineration AqWaste Stream: Aqueous Toxic Waste (Do NOT Drain) Aqueous->AqWaste HalogenCheck Halogenated? Organic->HalogenCheck HaloWaste Stream: Halogenated Waste (Red Can) HalogenCheck->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Stream: Non-Halogenated Waste (Clear/Blue Can) HalogenCheck->NonHaloWaste No (DMSO, MeOH) HaloWaste->Incineration NonHaloWaste->Incineration AqWaste->Incineration

Caption: Operational decision tree for segregating (R)-Meranzin waste streams to ensure compliance with zero-discharge environmental standards.

Emergency Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.

  • Isolate: Evacuate non-essential personnel. Mark the area.

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles.[3]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[2][3]

    • Cover with a wet paper towel (dampened with water) to suppress dust.[2][3]

    • Scoop material and the towel into a wide-mouth hazardous waste jar.[1][2][3]

  • Wet Spill (Solution):

    • Cover with an inert absorbent pad or vermiculite.

    • Note: If dissolved in a flammable solvent (e.g., Ethanol), ensure no ignition sources are present.[2][3]

    • Collect absorbent material into a sealed bag/container labeled "Debris Contaminated with (R)-Meranzin." [1][2][3]

  • Decontamination: Scrub the surface with a soap/water solution. Collect this wash water into the Aqueous Waste container.

References
  • National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for CID 3819217, (R)-Meranzin. Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] Retrieved from [Link][1][2][3]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for (R)-Meranzin

As a Senior Application Scientist, my priority extends beyond the utility of a chemical to the safety and integrity of the research conducted with it. (R)-Meranzin, a chiral coumarin derivative, is a valuable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority extends beyond the utility of a chemical to the safety and integrity of the research conducted with it. (R)-Meranzin, a chiral coumarin derivative, is a valuable building block in fragrance, pharmaceutical, and organic synthesis applications.[1] While specific toxicity data for (R)-Meranzin is not extensively documented, its chemical structure—containing an aromatic ether and an oxirane (epoxide) group—and its classification as a combustible solid necessitate a cautious and well-informed approach to handling.[2]

This guide provides a comprehensive, procedure-driven framework for selecting and using Personal Protective Equipment (PPE) when working with (R)-Meranzin. Our approach is grounded in the hierarchy of controls, emphasizing that PPE is the final, critical barrier between the researcher and potential hazards.

Hazard Assessment of (R)-Meranzin

A thorough understanding of the substance is the foundation of any safety protocol. While a comprehensive Safety Data Sheet (SDS) for (R)-Meranzin is not publicly prevalent, we can infer its primary hazards from available data on its hydrate form and its chemical class.

Key Hazard Considerations:

  • Physical State: (R)-Meranzin is a solid at room temperature, which can pose an inhalation risk if it becomes airborne as a fine powder or dust.[2]

  • Combustibility: The hydrate form is classified as a combustible solid, meaning it can ignite and burn.

  • Chemical Reactivity: As a coumarin and an ether, it may have incompatibilities with strong oxidizing agents. Ethers, as a class, have the potential to form explosive peroxides over time, especially when exposed to air and light.[3]

  • Biological Activity: Meranzin has demonstrated biological activity, including cytotoxicity to certain cancer cells and anti-inflammatory effects.[4] While therapeutically relevant, this inherent bioactivity underscores the need to prevent direct exposure in a laboratory setting.

  • Environmental Hazard: Meranzin hydrate is classified as H410, "Very toxic to aquatic life with long lasting effects," requiring stringent controls to prevent its release into the environment.

Table 1: Physicochemical Properties of (R)-Meranzin

PropertyValueSource
CAS Number 489-53-2[1]
Molecular Formula C15H16O4[2]
Molecular Weight 260.28 g/mol [2]
Appearance Solid[2]
Melting Point 98 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

The Foundation: Engineering and Administrative Controls

Before any PPE is donned, the work environment must be optimized to minimize exposure. Relying solely on PPE is a flawed strategy; it should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All handling of (R)-Meranzin powder and its solutions should be performed within a certified chemical fume hood.[6] A fume hood is the primary engineering control designed to capture and vent vapors, dusts, and aerosols away from the user.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring proper training on handling and emergency procedures.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE for handling (R)-Meranzin in a typical research laboratory setting.

Eye and Face Protection

Solvent splashes and airborne powder present significant risks to the eyes.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[7]

  • Recommended for Liquid Handling: When handling solutions of (R)-Meranzin, especially during transfers or extractions, chemical splash goggles that provide a complete seal around the eyes are required.[8]

  • High-Risk Operations: For tasks involving larger volumes (>1 L) or a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6]

Hand Protection

Skin contact is a primary route of exposure. The choice of glove material is critical and depends on the solvent being used and the duration of the task. Disposable gloves offer splash protection only and must be removed and replaced immediately upon contamination.[9]

Table 2: Glove Selection Guide for Handling (R)-Meranzin and Solvents

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile (Disposable) Splash protection when handling small quantities of powder or solutions.Good dexterity and general chemical resistance.[7]Low resistance to some solvents (e.g., dichloromethane, acetone); short breakthrough time.[9]
Neoprene Handling solutions with acids, bases, alcohols.Medium chemical resistance; good physical properties.[10]Poor for halogenated and aromatic hydrocarbons.[10]
Butyl Rubber Extended contact with polar organics like ketones and ethers.Excellent resistance to many polar organic solvents.[10]Poor against hydrocarbons and chlorinated solvents.[10]
Double Gloving Standard Practice: Recommended for all handling procedures.Provides an additional protective barrier and allows for safe removal of the outer glove if contaminated.[6]N/A

Note: Latex gloves are not suitable for work with ethers and many organic solvents and should not be used.[9]

Body Protection

A professional, fully-buttoned lab coat must be worn to protect skin and personal clothing from splashes and spills.[6] For procedures involving larger quantities of flammable solvents, a flame-resistant lab coat should be considered.[6] Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a crucial barrier against chemical spills.[6]

Respiratory Protection

When (R)-Meranzin is handled exclusively within a certified chemical fume hood, respiratory protection is typically not required.[6] If procedures necessitate handling the compound outside of a fume hood, a comprehensive respiratory protection analysis must be performed by an environmental health and safety professional to determine the appropriate type of respirator.

Operational Plan: A Step-by-Step Handling Procedure

This protocol outlines the safe handling of (R)-Meranzin for the common task of weighing the solid and preparing a stock solution.

Preparation:

  • Ensure the chemical fume hood is on and functioning correctly.

  • Gather all necessary equipment: spatulas, weigh paper/boat, vials, and appropriate solvents.

  • Don all required PPE: safety goggles, a lab coat, and two pairs of nitrile gloves.

Procedure:

  • Weighing:

    • Perform all weighing of (R)-Meranzin powder inside the fume hood.

    • Use a spatula to carefully transfer the desired amount from the stock bottle to a tared weigh boat.

    • Avoid generating dust. If any powder is spilled, clean it immediately following your lab's spill cleanup procedure.

  • Solution Preparation:

    • Carefully add the weighed (R)-Meranzin to the appropriate glassware.

    • Using a pipette or graduated cylinder, add the desired solvent to the solid.

    • Cap the container and mix by gentle swirling, sonication, or stirring as required.

  • Post-Handling:

    • Securely cap the stock bottle and the newly prepared solution.

    • Clean all reusable equipment thoroughly.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated disposable items (gloves, weigh paper) in the designated solid hazardous waste container.[11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Workflow cluster_0 start Start: Assess Task (Handling R-Meranzin) task_type What is the scale and physical form? start->task_type weigh_solid Weighing Solid (<1g) task_type->weigh_solid Solid solution_small Handling Solution (<100mL) task_type->solution_small Small Volume Liquid solution_large Handling Solution (>100mL) or Splash Risk task_type->solution_large Large Volume Liquid ppe_base Base PPE: - Safety Glasses (side shields) - Lab Coat - Double Nitrile Gloves weigh_solid->ppe_base ppe_goggles Upgrade Eye Pro: - Chemical Splash Goggles solution_small->ppe_goggles ppe_full Full Protection: - Chemical Splash Goggles - Face Shield - Solvent-Resistant Gloves (e.g., Butyl Rubber) solution_large->ppe_full ppe_goggles->ppe_base ppe_full->ppe_base caption Fig 1. PPE selection workflow for (R)-Meranzin.

Caption: Fig 1. PPE selection workflow for (R)-Meranzin.

Disposal Plan

Proper waste management is crucial to protect both personnel and the environment.

  • Segregation: Do not mix (R)-Meranzin waste with other waste streams unless explicitly permitted by your institution's EHS office. Halogen-free organic waste is a common category for ethers.[12]

  • Liquid Waste:

    • Collect all solutions containing (R)-Meranzin in a designated, compatible, and clearly labeled hazardous waste container.[13]

    • The label must include the full chemical name "(R)-Meranzin" and the names and percentages of all solvents.[11]

    • Keep the waste container sealed when not in use and store it in a secondary container within a ventilated area.[13]

  • Solid Waste:

    • Dispose of all contaminated items, including gloves, weigh paper, and pipette tips, in a designated solid chemical waste container.

  • Empty Container Disposal:

    • The original (R)-Meranzin container is not considered "empty" until it has been properly rinsed.

    • The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste.[11]

    • After rinsing, deface the original label, and dispose of the container according to your institution's policy.

By adhering to these detailed protocols, researchers can confidently and safely handle (R)-Meranzin, ensuring the integrity of their work and the protection of themselves and their environment.

References

  • (R)-Meranzin CAS# 489-53-2: Odor profile, Molecular properties, Suppliers & Regulation. (n.d.). Google.
  • PubChem. (n.d.). (R)-Meranzin. National Center for Biotechnology Information.
  • BioCrick. (n.d.). Meranzin | CAS:23971-42-8. BioCrick.
  • Purdue University. (n.d.). Standard Operating Procedure: Diethyl Ether. Purdue University Environmental Health and Safety.
  • Sigma-Aldrich. (n.d.). Meranzin hydrate. MilliporeSigma.
  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. The University of Edinburgh Health and Safety Department.
  • Cayman Chemical. (n.d.). Meranzin (CAS Number: 23971-42-8). Cayman Chemical.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. MilliporeSigma.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Chemical Bull. (2025, June 30). How Ethers Enhance Aroma Formulations For Manufacturers. Chemical Bull.
  • Weill Cornell Medicine. (n.d.). Hazardous Waste Disposal Guide. Weill Cornell Medicine Environmental Health and Safety.
  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.
  • University of Edinburgh. (2024, July 22). Ethers. The University of Edinburgh Health and Safety Department.
  • Fisher Scientific. (2015, October 6). Safety Data Sheet - Petroleum Ether. Fisher Scientific.
  • HiMedia Laboratories Pvt. Ltd. (2018, June 19). Safety data sheet(SDS). HiMedia Laboratories Pvt. Ltd.
  • Chemwin. (n.d.). Ether use and preservation instructions, so that life is more secure and assured. Chemwin.
  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. San José State University Environmental Health & Safety.
  • The Good Scents Company. (n.d.). meranzin hydrate. The Good Scents Company.
  • University of Massachusetts Lowell. (n.d.). Chemical Waste Name or Mixtures. University of Massachusetts Lowell Environmental Health & Safety.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Meranzin
Reactant of Route 2
Reactant of Route 2
(R)-Meranzin
© Copyright 2026 BenchChem. All Rights Reserved.